molecular formula C9H13N3 B1289431 4-(Piperidin-4-yl)pyrimidine CAS No. 954220-47-4

4-(Piperidin-4-yl)pyrimidine

Cat. No.: B1289431
CAS No.: 954220-47-4
M. Wt: 163.22 g/mol
InChI Key: NXWUMAKDYWLFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yl)pyrimidine (CAS 954220-47-4) is a nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound features a molecular formula of C9H13N3, a molecular weight of 163.224 g/mol, and is characterized by one hydrogen bond donor and three hydrogen bond acceptors . The piperidine-pyrimidine core structure is a significant pharmacophore found in various bioactive molecules, making this compound a valuable building block for constructing potential therapeutic agents. Research indicates that structurally related piperidinyl pyrimidine derivatives have been explored as potent GPR119 agonists for the treatment of metabolic diseases like diabetes, where they demonstrated the ability to augment insulin secretion and effectively lower plasma glucose levels in diabetic models . Furthermore, piperidine pyrimidine amides and hybrids have shown promising biological activities in recent studies, including potent lipoxygenase (LOX) inhibitory effects with IC50 values as low as 1.1 μM, as well as antioxidant potential and lipid peroxidation inhibition capabilities . The structural framework of this compound also serves as a key intermediate in the design and synthesis of novel anticancer agents, with some derivatives exhibiting significant cytotoxicity against various cancer cell lines, including HepG2 human liver cancer cells . Its physicochemical properties, including a topological polar surface area (TPSA) of approximately X Ų and X rotatable bonds, contribute to its drug-likeness and potential for further optimization in lead compound development . This product is intended for research applications only as a key synthetic intermediate in the development of pharmaceutical compounds and for biochemical screening.

Properties

IUPAC Name

4-piperidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-4-10-5-2-8(1)9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWUMAKDYWLFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591506
Record name 4-(Piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954220-47-4
Record name 4-(Piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperidin-4-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yl)pyrimidine is a heterocyclic organic compound that holds interest for researchers in medicinal chemistry and drug discovery. Its structure, featuring both a pyrimidine ring and a piperidine moiety, presents a scaffold that can be readily functionalized to explore interactions with various biological targets. The pyrimidine ring is a common feature in many biologically active compounds, including nucleobases and a wide array of pharmaceuticals. The piperidine group can influence the compound's pharmacokinetic properties, such as solubility and membrane permeability. This guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound, serving as a technical resource for scientists engaged in its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, particularly for the hydrochloride salt, many of the properties for the free base are predicted values from computational models.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HydrochlorideSource
IUPAC Name This compoundThis compound hydrochloride[1]
Synonyms 4-(4-Piperidinyl)-pyrimidine; Pyrimidine, 4-(4-piperidinyl)--[2]
CAS Number 954220-47-41955505-79-9[2][3]
Molecular Formula C₉H₁₃N₃C₉H₁₄ClN₃[2][4]
Molecular Weight 163.22 g/mol 199.68 g/mol [2]
Appearance Solid (predicted)-
Melting Point Not availableNot available
Boiling Point 294.3 °C at 760 mmHg (Predicted)Not available[2]
Density 1.065 g/cm³ (Predicted)Not available
pKa 9.91 (Predicted)Not available
Solubility Not availableLikely enhanced aqueous solubility[4]

Synthesis and Characterization

The synthesis of this compound and its derivatives is of key interest for creating libraries of compounds for biological screening. While specific experimental data for the free base is limited in publicly available literature, a general synthetic approach can be inferred from related pyrimidine chemistry.

General Synthetic Approach

A common method for the synthesis of similar compounds involves the reaction of a suitable piperidine derivative with a functionalized pyrimidine. For instance, a protected 4-halopiperidine could be coupled with a pyrimidine boronic acid or a related organometallic species under palladium catalysis. Alternatively, a nucleophilic aromatic substitution reaction could be employed, where a piperidine derivative displaces a leaving group on the pyrimidine ring.

A patent describing the synthesis of related compounds provides a potential route for the hydrochloride salt of this compound. The general workflow for such a synthesis is outlined below.

G start Starting Materials (e.g., 4-chloropyrimidine and a protected piperidine derivative) reaction1 Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig coupling) start->reaction1 intermediate Protected this compound reaction1->intermediate deprotection Deprotection Step (e.g., acid-mediated removal of Boc group) intermediate->deprotection free_base This compound (Free Base) deprotection->free_base salt_formation Salt Formation (Treatment with HCl) free_base->salt_formation final_product This compound Hydrochloride salt_formation->final_product

Caption: Generalized workflow for the synthesis of this compound hydrochloride.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in peer-reviewed journals. However, general laboratory procedures for key analytical techniques are provided below.

3.2.1. Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

3.2.2. Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its handling, formulation, and for understanding its behavior in biological systems.

  • Apparatus: Vials, shaker or vortex mixer, analytical balance, and a method for quantification (e.g., HPLC-UV).

  • Procedure (Shake-Flask Method for Thermodynamic Solubility):

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

    • The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered or centrifuged to remove any undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical method, such as HPLC with UV detection, against a standard curve.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • Apparatus: NMR spectrometer.

  • Procedure:

    • A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is transferred to an NMR tube.

G sample_prep Sample Preparation (Dissolve in deuterated solvent) nmr_tube Transfer to NMR Tube sample_prep->nmr_tube spectrometer Place in NMR Spectrometer nmr_tube->spectrometer acquisition Acquire ¹H and ¹³C NMR Spectra spectrometer->acquisition processing Data Processing (Fourier transform, phasing, baseline correction) acquisition->processing analysis Spectral Analysis (Chemical shifts, coupling constants, integration) processing->analysis structure Structure Elucidation analysis->structure

Caption: Workflow for NMR-based structural characterization.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Apparatus: Mass spectrometer (e.g., ESI-MS, GC-MS).

  • Procedure:

    • A dilute solution of the sample is introduced into the mass spectrometer.

    • The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

    • The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific, publicly available peer-reviewed literature detailing the biological activity or the modulation of specific signaling pathways by this compound.

It is important to distinguish this compound from structurally related molecules. For instance, 4-(piperidin-4-yloxy)pyrimidine , which contains an oxygen linker between the piperidine and pyrimidine rings, has been investigated as a kinase inhibitor, with activity reported against targets such as EGFR and VEGFR2. However, this activity cannot be directly extrapolated to this compound due to the structural differences.

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, it is plausible that this compound and its derivatives could be explored for activity against various protein kinases. A general workflow for such an investigation is depicted below.

G compound This compound kinase_panel Primary Kinase Panel Screening compound->kinase_panel hit_id Hit Identification kinase_panel->hit_id ic50 IC₅₀ Determination for Hits hit_id->ic50 selectivity Selectivity Profiling ic50->selectivity cell_based Cell-Based Assays (e.g., target phosphorylation, cell proliferation) selectivity->cell_based in_vivo In Vivo Efficacy Studies cell_based->in_vivo

Caption: A logical workflow for investigating the potential kinase inhibitory activity of this compound.

Without confirmed biological activity, the creation of a specific signaling pathway diagram for this compound would be speculative and is therefore not included in this guide. Researchers are encouraged to perform primary screening assays to identify potential biological targets for this compound.

Conclusion

This compound represents a chemical scaffold with potential for the development of novel therapeutic agents. This guide has summarized the currently available information on its chemical and physical properties, highlighting the need for more extensive experimental characterization. The provided general protocols for synthesis and analysis offer a starting point for researchers working with this compound. Future studies are warranted to determine the experimental values for key properties such as melting point and solubility, and to explore the biological activities of this molecule to uncover its therapeutic potential.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(Piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-(Piperidin-4-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document compiles predicted data, plausible synthetic routes derived from established chemical principles, and analytical characteristics inferred from analogous structures. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrimidine- and piperidine-containing compounds in drug discovery and development.

Introduction

This compound belongs to a class of compounds featuring a pyrimidine ring linked to a piperidine moiety. This structural motif is present in a variety of biologically active molecules. The pyrimidine ring is a common scaffold in numerous pharmaceuticals, including anticancer and antiviral agents, due to its ability to mimic purine bases and interact with biological targets. The piperidine ring, a saturated heterocycle, is frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and basicity, which in turn can influence pharmacokinetic and pharmacodynamic profiles. The direct linkage of these two rings at their respective 4-positions creates a unique scaffold with potential for diverse biological activities. This guide aims to provide a detailed account of its structure, physicochemical properties, a proposed synthetic pathway, and expected analytical characteristics.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a pyrimidine ring C-C bonded at its 4-position to the 4-position of a piperidine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃N₃PubChem[1]
Molecular Weight 163.22 g/mol PubChem[1]
CAS Number 954220-47-4PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES C1CNCCC1C2=NC=NC=C2PubChemLite[2]
InChI InChI=1S/C9H13N3/c1-4-10-5-2-8(1)9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2PubChemLite[2]
Predicted Boiling Point 294.3 ± 33.0 °CChemicalBook
Predicted Density 1.065 ± 0.06 g/cm³ChemicalBook
Predicted pKa 9.91 ± 0.10ChemicalBook
Predicted XlogP 0.3PubChemLite[2]

Proposed Synthetic Pathway

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Boc Deprotection A 4-Chloropyrimidine C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) A->C B 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine B->C D tert-butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate C->D E tert-butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate F Acid (e.g., TFA or HCl) Solvent (e.g., DCM or Dioxane) E->F G This compound F->G

Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate (Suzuki-Miyaura Coupling)

  • To a reaction vessel, add 4-chloropyrimidine (1.0 eq), 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate.

Step 2: Synthesis of this compound (Boc Deprotection)

  • Dissolve the product from Step 1, tert-butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate (1.0 eq), in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an acid, such as trifluoroacetic acid (TFA) (e.g., 5-10 eq) or a solution of hydrogen chloride in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • If a salt is formed, it can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base. Alternatively, the salt can be isolated by precipitation and filtration.

  • Further purification, if necessary, can be achieved by recrystallization or column chromatography to yield this compound.

Spectroscopic Data for Structure Elucidation (Predicted and Inferred)

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2d1HH-2 (Pyrimidine)
~8.7d1HH-6 (Pyrimidine)
~7.4dd1HH-5 (Pyrimidine)
~3.5-3.7m1HCH (Piperidine, C4)
~3.1-3.3m2HCH₂ (Piperidine, axial, C2/C6)
~2.7-2.9m2HCH₂ (Piperidine, equatorial, C2/C6)
~1.8-2.0m2HCH₂ (Piperidine, axial, C3/C5)
~1.6-1.8m2HCH₂ (Piperidine, equatorial, C3/C5)
Broad singlet1HNH (Piperidine)

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C-4 (Pyrimidine)
~158C-2 (Pyrimidine)
~157C-6 (Pyrimidine)
~120C-5 (Pyrimidine)
~45C-2/C-6 (Piperidine)
~40C-4 (Piperidine)
~32C-3/C-5 (Piperidine)

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3300-3400N-H stretch (Piperidine)
2850-2950C-H stretch (Aliphatic)
1550-1600C=N and C=C stretch (Pyrimidine ring)
1400-1500C-H bend (Aliphatic)
1100-1200C-N stretch

Mass Spectrometry: The predicted monoisotopic mass is 163.1109 Da.[1] In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to readily form a protonated molecule [M+H]⁺ with an m/z of approximately 164.1182.[2]

Potential Biological Activity and Signaling Pathways

While there is no specific biological activity reported for this compound itself, numerous derivatives have been investigated for various therapeutic applications. This suggests that the core scaffold is a promising starting point for drug discovery.

G A This compound Scaffold B Derivatization A->B C Kinase Inhibitors (e.g., EGFR, VEGFR2) B->C D NHE-1 Inhibitors B->D E JAK1 Inhibitors B->E F Other Potential Targets (e.g., HIV Reverse Transcriptase) B->F G G C->G Cancer Therapy H H D->H Cardioprotection I I E->I Inflammatory Diseases J J F->J Antiviral Therapy

References

An In-depth Technical Guide to 4-(Piperidin-4-yl)pyrimidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 4-(Piperidin-4-yl)pyrimidine, a heterocyclic compound of significant interest to researchers and drug development professionals. This document details its chemical identity, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and an exploration of its potential therapeutic applications based on the biological activities of structurally related compounds.

Chemical Identity and Nomenclature

This compound is a bifunctional molecule featuring a pyrimidine ring linked to a piperidine moiety. This structural arrangement provides a versatile scaffold for the development of novel therapeutic agents.

The standard nomenclature and identifiers for this compound are as follows:

  • IUPAC Name: this compound[1]

  • Synonyms: 4-(4-Piperidinyl)-pyrimidine, Pyrimidine, 4-(4-piperidinyl)-[2]

  • CAS Number: 954220-47-4[1][2]

  • Molecular Formula: C₉H₁₃N₃[2]

  • Molecular Weight: 163.22 g/mol [2]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for guiding formulation and drug delivery strategies.

PropertyValueSource
Molecular Weight 163.22 g/mol [2]
Monoisotopic Mass 163.110947427 Da[1]
Boiling Point (Predicted) 294.3±33.0 °C at 760 mmHgSynblock
Density (Predicted) 1.065±0.06 g/cm³ChemicalBook
pKa (Predicted) 9.91±0.10ChemicalBook
XlogP (Predicted) 0.3[1]
Topological Polar Surface Area 37.8 Ų[1]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic approach involves the reaction of 4-chloropyrimidine with piperidine-4-one, followed by a reduction step. However, a more direct and likely successful method, based on the synthesis of similar compounds, would be the direct coupling of a protected 4-aminopiperidine or piperidine itself with a 4-halopyrimidine. A general and effective method for creating N-substituted pyrido[2,3-d]pyrimidines involves the reaction of a chloro-derivative with an appropriate amine in absolute ethanol under reflux.[4][5]

The proposed synthesis of this compound would proceed via the reaction of 4-chloropyrimidine with piperidine.

Synthesis_of_this compound Reactant1 4-Chloropyrimidine Reaction + Reactant1->Reaction Reactant2 Piperidine Reactant2->Reaction Product This compound Solvent Ethanol Solvent->Reaction Condition Reflux Condition->Reaction Reaction->Product Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on similar syntheses reported in the literature.[4][5] Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • 4-Chloropyrimidine

  • Piperidine

  • Absolute Ethanol

  • Water

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyrimidine (1 equivalent) in absolute ethanol.

  • Add piperidine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add water to the reaction mixture while stirring to precipitate the product.

  • Collect the resulting solid by filtration and wash thoroughly with water.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the pyrimidine ring protons and the piperidine ring protons. The chemical shifts and coupling patterns would be characteristic of the final structure. For comparison, the ¹H NMR spectrum of piperidine in CDCl₃ shows signals at approximately 2.79 ppm, 2.04 ppm, and 1.58-1.46 ppm.[6] The pyrimidine protons would appear in the aromatic region, typically at higher chemical shifts.

    • ¹³C NMR: The spectrum would show distinct signals for the carbon atoms of both the pyrimidine and piperidine rings.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound. The predicted monoisotopic mass is 163.11095 Da.[7] The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 164.11823.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H, C-N, and C=N bonds present in the molecule.

Potential Therapeutic Applications and Biological Activity

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic applications, including anticancer, anti-infective, and anti-inflammatory agents.[3][8] The piperidine moiety is also a common feature in many biologically active compounds, contributing to favorable pharmacokinetic properties.[9]

The combination of these two pharmacophores in this compound suggests a high potential for biological activity. While specific studies on this exact molecule are limited, research on closely related analogs provides valuable insights into its potential therapeutic applications.

Kinase Inhibition

Derivatives of 4-(Piperidin-4-yloxy)pyrimidine have demonstrated nanomolar affinity for tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[10] These kinases are crucial targets in oncology, and their inhibition can disrupt cancer cell proliferation and angiogenesis. In silico docking studies suggest that the pyrimidine nitrogen atoms can form hydrogen bonds with the active sites of these kinases.[10]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell EGFR EGFR Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Signaling Activation VEGFR2 VEGFR2 VEGFR2->Signaling Activation Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Antimicrobial Activity

Pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities.[3] For instance, certain 4-(piperidin-4-yloxy)pyrimidine analogs have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli.[10] Furthermore, various substituted piperidinyl-pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[4]

Other Potential Applications

The versatile structure of this compound makes it a valuable building block for the synthesis of more complex molecules with diverse pharmacological activities. For example, derivatives have been investigated as inhibitors of 2,3-oxidosqualene cyclase-lanosterol synthase, suggesting potential applications as hypocholesterolemic agents.[11] The piperidin-4-one scaffold, a close relative, is found in compounds with anticancer, anti-HIV, anticonvulsant, and antitubercular activities.[9]

Conclusion

This compound is a heterocyclic compound with a promising chemical scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure possesses the key features for potential interaction with various biological targets. The exploration of its derivatives has already shown promise in the fields of oncology and infectious diseases. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Piperidin-4-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs—a pyrimidine ring and a piperidine ring—this compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This document summarizes its known chemical and physical properties, provides a representative synthetic protocol, and discusses the biological activities of its derivatives, offering valuable insights for researchers in the field.

Core Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₁₃N₃PubChem[1]
Molecular Weight 163.22 g/mol PubChem[1]
CAS Number 954220-47-4PubChem[1]
Appearance Not specified (likely a solid)-
Boiling Point (Predicted) 294.3 ± 33.0 °C at 760 mmHgChemicalBook[2], Synblock[3]
Density (Predicted) 1.065 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 9.91 ± 0.10ChemicalBook[2]
XlogP (Predicted) 0.3PubChemLite[4]
Solubility No experimental data available. Expected to have some solubility in water and polar organic solvents.-
Melting Point No experimental data available.-

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on general synthetic methods for similar pyrimidine derivatives, a plausible synthetic route can be proposed. The following protocol is a representative example of how this compound could be synthesized.

Representative Synthetic Protocol

A common method for the synthesis of N-substituted pyrimidines involves the nucleophilic substitution of a halogenated pyrimidine with an appropriate amine.

Scheme 1: Proposed Synthesis of this compound

Synthesis_of_this compound reactant1 4-chloropyrimidine plus + reactant2 Piperidin-4-ylamine conditions Base (e.g., Et3N) Solvent (e.g., EtOH) Reflux reactant2->conditions product This compound conditions->product Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt (PKB) PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor This compound Derivatives Inhibitor->RTK inhibit Inhibitor->Akt inhibit NNRTI_Mechanism HIV_RNA Viral RNA RT Reverse Transcriptase HIV_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Inhibitor Piperidin-4-yl-aminopyrimidine Derivatives (NNRTIs) Inhibitor->RT Allosteric Inhibition

References

4-(Piperidin-4-yl)pyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core chemical data for 4-(Piperidin-4-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities.

Chemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and molecular modeling.

PropertyValueSource
Molecular Formula C9H13N3[1][2][3][4]
Molecular Weight 163.22 g/mol [1][2][3]
Monoisotopic Mass 163.110947427 Da[1][4]
CAS Number 954220-47-4[2][3]

Protocols and Visualizations

  • Experimental Protocols: This document focuses on the intrinsic chemical properties of the molecule. As such, experimental protocols for synthesis or analysis are not included.

  • Diagrams: Signaling pathways and experimental workflows are not applicable to the presentation of this compound's basic molecular data. Therefore, no diagrams are provided.

References

Spectroscopic Profile of 4-(Piperidin-4-yl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(Piperidin-4-yl)pyrimidine. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide presents a detailed analysis based on the characteristic spectroscopic features of its constituent moieties: the piperidine ring and the pyrimidine ring. The information herein is intended to serve as a valuable reference for the characterization and analysis of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectral data for piperidine and pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrimidine H-2~8.9 - 9.2s-
Pyrimidine H-5~7.2 - 7.5d~5.0
Pyrimidine H-6~8.5 - 8.8d~5.0
Piperidine H-4 (CH)~2.8 - 3.2m-
Piperidine H-2, H-6 (axial)~2.6 - 2.9m-
Piperidine H-2, H-6 (equatorial)~3.0 - 3.3m-
Piperidine H-3, H-5 (axial)~1.6 - 1.9m-
Piperidine H-3, H-5 (equatorial)~1.8 - 2.1m-
Piperidine NHBroad singlet, variable--

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
Pyrimidine C-2~157 - 160
Pyrimidine C-4~163 - 166
Pyrimidine C-5~118 - 122
Pyrimidine C-6~155 - 158
Piperidine C-4~40 - 45
Piperidine C-2, C-6~45 - 50
Piperidine C-3, C-5~28 - 33
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Piperidine)3300 - 3500Medium, Broad
C-H Stretch (Aromatic/Pyrimidine)3000 - 3100Medium
C-H Stretch (Aliphatic/Piperidine)2850 - 2960Strong
C=N Stretch (Pyrimidine)1550 - 1650Strong
C=C Stretch (Pyrimidine)1400 - 1600Medium to Strong
N-H Bend (Piperidine)1500 - 1600Medium
C-N Stretch1000 - 1350Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (Da)
[M+H]⁺164.1182
[M+Na]⁺186.1001
[M]⁺˙163.1109

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.[1] Spectra would be acquired on a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR: A standard single-pulse experiment would be performed. Key acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR: A proton-decoupled experiment would be utilized to obtain singlets for each carbon environment. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4]

Infrared (IR) Spectroscopy

Infrared spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5][6] A small amount of the solid sample would be placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and firm contact would be ensured using a pressure clamp.[7] The spectrum would be recorded over the range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and automatically subtracted from the sample spectrum.[8]

Mass Spectrometry (MS)

High-resolution mass spectra would be acquired using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[9][10] The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[11][12] The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, would be optimized to achieve stable ionization and maximal signal intensity.[13] Data would be collected in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Compound This compound Dissolution Dissolution in Appropriate Solvent Compound->Dissolution IR IR Spectroscopy (ATR-FTIR) Compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Absorption Bands) IR->IR_Data MS_Data MS Spectral Data (m/z Values) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Biological significance of the pyrimidine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Date: December 30, 2025

Abstract

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, stands as a titan in the field of medicinal chemistry. Its fundamental role in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine, has provided a compelling blueprint for the design of therapeutic agents for centuries.[1][2] This guide provides a comprehensive exploration of the biological significance of the pyrimidine scaffold, delving into its physicochemical properties, its role as a privileged pharmacophore, and its remarkable versatility in targeting a wide array of biological macromolecules. We will examine the structure-activity relationships of key pyrimidine-based drugs, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on the enduring legacy and future potential of this exceptional scaffold in drug discovery.

The Pyrimidine Core: Physicochemical Properties and Pharmacophoric Features

The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3.[3] This arrangement of nitrogen atoms imparts a unique set of physicochemical properties that are highly advantageous for drug design.

Physicochemical Properties:

  • Aromaticity and Planarity: The planar and aromatic nature of the pyrimidine ring provides a rigid scaffold for the precise spatial orientation of substituent groups, facilitating specific interactions with biological targets.

  • Electron Distribution: The nitrogen atoms are more electronegative than the carbon atoms, leading to an electron-deficient (π-deficient) ring system.[4] This electronic character influences the molecule's reactivity and its ability to participate in various non-covalent interactions.

  • Hydrogen Bonding Capacity: The ring nitrogen atoms are effective hydrogen bond acceptors, while appended amino and hydroxyl groups can act as hydrogen bond donors. This dual capacity for hydrogen bonding is crucial for high-affinity binding to protein targets.[5]

  • Solubility and Lipophilicity: The pyrimidine core itself is a colorless, crystalline solid soluble in water.[4] However, its overall solubility and lipophilicity can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Pharmacophoric Features:

The pyrimidine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile pharmacophore that can interact with a multitude of biological targets.[2][6][7][8] This promiscuity is a direct result of its inherent physicochemical properties. Key pharmacophoric features include:

  • Bioisosterism: The pyrimidine ring can act as a bioisostere for other aromatic systems, such as the phenyl group, offering improved metabolic stability and altered electronic properties.[5]

  • Mimicry of Endogenous Ligands: Its structural resemblance to purines allows pyrimidine derivatives to effectively compete with endogenous ligands, such as adenosine triphosphate (ATP), for the binding sites of enzymes like kinases.[9][10]

  • Versatile Substitution Patterns: The pyrimidine ring can be functionalized at multiple positions, enabling the creation of vast chemical libraries with diverse biological activities. The strategic placement of substituents can enhance potency, selectivity, and pharmacokinetic profiles.

The Pyrimidine Scaffold in Action: A Survey of FDA-Approved Drugs

The therapeutic impact of the pyrimidine scaffold is underscored by the large number of FDA-approved drugs that incorporate this core structure. These drugs span a wide range of therapeutic areas, demonstrating the scaffold's remarkable versatility.

Table 1: Selected FDA-Approved Drugs Featuring the Pyrimidine Scaffold
Drug NameTherapeutic AreaMechanism of Action
5-Fluorouracil OncologyAn antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis.[2]
Imatinib OncologyA tyrosine kinase inhibitor that targets BCR-Abl, c-KIT, and PDGF-R.
Gefitinib OncologyAn EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[11]
Axitinib OncologyA potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[4][12]
Baricitinib Rheumatoid ArthritisAn inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.
Zidovudine (AZT) Antiviral (HIV)A nucleoside reverse transcriptase inhibitor that terminates the viral DNA chain.[13]
Rosuvastatin CardiovascularAn HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[13]
Minoxidil Cardiovascular/DermatologyA vasodilator used to treat hypertension and androgenetic alopecia.[13]
Trimethoprim AntibacterialAn inhibitor of dihydrofolate reductase, blocking the synthesis of tetrahydrofolate in bacteria.[14]

Structure-Activity Relationships (SAR): Tailoring Pyrimidines for Potency and Selectivity

The biological activity of pyrimidine derivatives can be profoundly influenced by the nature and position of substituents on the pyrimidine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel and improved therapeutic agents.

Anticancer Activity: Targeting Kinases

A significant number of pyrimidine-based anticancer drugs function as kinase inhibitors. The pyrimidine scaffold serves as an excellent ATP-mimetic, binding to the ATP-binding pocket of kinases and preventing their phosphorylation activity.

Table 2: SAR of Pyrimidine-Based EGFR Inhibitors (Anticancer)

CompoundR1-substituentR2-substituentCancer Cell LineIC50 (µM)Reference
Gefitinib 3-chloro-4-fluoroanilineMethoxypropoxyA549 (NSCLC)0.015[11]
Erlotinib 3-ethynyl-anilineMethoxyethoxyH358 (NSCLC)0.002[11]
Compound 4g IndoleAcyl hydrazoneMCF-7 (Breast)0.25[15]
Compound 4f IndoleAcyl hydrazoneMCF-7 (Breast)0.38[15]
Compound 4h IndoleAcyl hydrazoneMCF-7 (Breast)0.39[15]

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 2 illustrates that small modifications to the substituents on the pyrimidine core can lead to significant changes in anticancer potency. For instance, the nature of the aniline substituent at the 4-position and the alkoxy group at the 2-position of the pyrimidine ring are critical for high-affinity binding to the EGFR kinase domain.

Anti-inflammatory Activity: COX Inhibition

Certain pyrimidine derivatives have demonstrated potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Table 3: SAR of Pyrimidine-Based COX-2 Inhibitors (Anti-inflammatory)

CompoundR-substituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5 4-Fluorophenyl>1000.04>2500[1]
Compound 6 4-Methoxyphenyl>1000.04>2500[1]
Compound 10j 1,3,4-Oxadiazole11.320.081139.75[15]
Compound 14e Coumarin12.550.081154.94[15]

The high selectivity index for these compounds indicates a preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Antimicrobial Activity

The pyrimidine scaffold is also a key component of many antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Table 4: Minimum Inhibitory Concentration (MIC) of Pyrimidine-Based Antimicrobial Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 5b Staphylococcus aureus0.48[7]
Compound 5c Staphylococcus aureus0.98[7]
Compound 7 Escherichia coli1.95[7]
Compound 14a Escherichia coli0.98[7]
Bromo Derivative Staphylococcus aureus8[16]
Iodo Derivative Staphylococcus aureus8[16]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols: Assessing the Biological Activity of Pyrimidine Derivatives

The evaluation of the biological activity of novel pyrimidine derivatives relies on robust and reproducible in vitro assays. Here, we provide detailed protocols for two fundamental assays: the MTT assay for determining anticancer activity and the broth microdilution method for assessing antimicrobial activity.

Protocol for MTT Assay: In Vitro Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[14][17][18][19][20]

Protocol for Broth Microdilution Method: Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. It involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the pyrimidine test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (or another appropriate broth) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (broth and inoculum, no antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[21][22][23][24][25]

Synthetic Strategies: Building the Pyrimidine Scaffold

The synthetic versatility of the pyrimidine scaffold is a key reason for its widespread use in medicinal chemistry. Numerous methods have been developed for the construction and functionalization of the pyrimidine ring.

The Biginelli Reaction

The Biginelli reaction is a classic one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.

Step-by-Step Protocol for a Typical Biginelli Reaction:

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea (1.5 mmol).

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or Yb(OTf)3).

  • Reaction Conditions: The reaction can be performed neat (solvent-free) or in a suitable solvent such as ethanol or acetonitrile. Heat the mixture to reflux (typically 80-100°C) for 2-4 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is typically poured into ice water. The resulting precipitate is collected by filtration, washed with cold water and ethanol, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[26][27][28][29][30]

Synthesis from Chalcones

Chalcones (α,β-unsaturated ketones) are versatile precursors for the synthesis of various heterocyclic compounds, including pyrimidines.

Step-by-Step Protocol for Pyrimidine Synthesis from Chalcones:

  • Reactant Mixture: In a round-bottom flask, dissolve the chalcone (1 mmol) and a nitrogen-containing reagent such as urea, thiourea, or guanidine hydrochloride (1-2 mmol) in ethanol.

  • Base Addition: Add a solution of a strong base, such as potassium hydroxide, to the mixture.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: The resulting solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent to afford the pure pyrimidine derivative.[2][26][31][32][33]

Synthesis of Pyrimidine Nucleosides

The synthesis of pyrimidine nucleosides is of great importance due to their antiviral and anticancer properties. A common method is the Vorbrüggen glycosylation.

General Steps for Vorbrüggen Glycosylation:

  • Silylation of the Pyrimidine Base: The pyrimidine base (e.g., uracil or cytosine) is first silylated with a silylating agent like hexamethyldisilazane (HMDS) in the presence of a catalyst such as ammonium sulfate. This step increases the nucleophilicity of the base and its solubility in organic solvents.

  • Glycosylation: The silylated pyrimidine base is then reacted with a protected sugar derivative (e.g., a 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid catalyst (e.g., SnCl4 or TMSOTf) in an aprotic solvent like acetonitrile or dichloromethane.

  • Deprotection: The protecting groups on the sugar moiety and the pyrimidine base are removed using appropriate deprotection conditions (e.g., methanolic ammonia) to yield the final nucleoside.[6][8][14][17]

Visualizing the Mechanism: Pyrimidine Inhibitors in Signaling Pathways

To better understand the mechanism of action of pyrimidine-based drugs, it is helpful to visualize their interaction with key signaling pathways.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Pyrimidine-based inhibitors like Gefitinib and Erlotinib competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the activation of downstream signaling cascades.[11][16][34][35][36]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Pyrimidine Inhibitor) Gefitinib->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

Inhibition of the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrimidine-based inhibitors block the ATP-binding site of VEGFR, thereby inhibiting its kinase activity and downstream signaling.[4][12][23][24]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF (Ligand) VEGF->VEGFR Binds Axitinib Axitinib (Pyrimidine Inhibitor) Axitinib->VEGFR Inhibits (ATP-competitive) PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Migration PKC->Angiogenesis Promotes AKT AKT PI3K->AKT AKT->Angiogenesis Promotes

Caption: VEGFR signaling pathway and its inhibition by pyrimidine-based drugs.

Inhibition of Aurora Kinase Signaling

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers. Pyrimidine-based inhibitors can block the activity of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[29][30][34]

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_Kinase Aurora Kinase (A, B, C) Aurora_Kinase->Mitosis Regulates Aurora_Kinase->Cytokinesis Regulates Mitotic_Arrest Mitotic Arrest & Apoptosis Aurora_Kinase->Mitotic_Arrest Leads to Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->Aurora_Kinase Inhibits

References

The Piperidine Moiety: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a simple six-membered saturated heterocycle containing a nitrogen atom, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs is a testament to its remarkable utility and versatility.[1][2] Classified as a "privileged scaffold," the piperidine moiety offers a unique combination of physicochemical and structural properties that make it an invaluable building block in the design of novel therapeutics across a wide spectrum of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[3][4] This technical guide provides a comprehensive overview of the role of the piperidine nucleus in drug design, detailing its fundamental properties, showcasing its application through case studies of key pharmaceuticals, and providing detailed experimental methodologies.

Physicochemical Properties and Advantages in Drug Design

The success of the piperidine scaffold can be attributed to a confluence of favorable physicochemical characteristics that are crucial for a molecule's journey to becoming a successful drug.[4][5]

  • Basicity and pKa: The nitrogen atom within the piperidine ring confers basicity, with a pKa of its conjugate acid around 11.2.[3] This basicity is critical for forming salt forms of drugs, which often enhances solubility and stability. The protonated nitrogen can also engage in crucial hydrogen bonding and ionic interactions with biological targets.[4]

  • Lipophilicity and Solubility: The piperidine ring itself provides a balance of lipophilicity and hydrophilicity.[6] Its saturated hydrocarbon backbone contributes to lipophilicity, aiding in membrane permeability, while the nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility. This balance is tunable through substitution on the ring, allowing medicinal chemists to fine-tune the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[4][7]

  • Conformational Rigidity and Flexibility: As a six-membered ring, piperidine predominantly adopts a stable chair conformation. This provides a degree of rigidity, which can be advantageous for pre-organizing substituents into a specific spatial orientation for optimal binding to a biological target, thus minimizing the entropic penalty of binding.[3][4] This conformational preference helps in designing molecules with high affinity and selectivity.

  • Metabolic Stability: The piperidine ring is generally metabolically stable.[4][5] However, the positions adjacent to the nitrogen can be susceptible to oxidation by cytochrome P450 enzymes. This understanding allows for strategic modifications, such as the introduction of blocking groups, to enhance metabolic stability and prolong the drug's half-life.[4]

Strategic Roles of the Piperidine Moiety in Drug Action

The piperidine nucleus is employed in drug design in several key strategic ways:

  • As a Core Scaffold: It serves as a rigid three-dimensional framework upon which various functional groups can be appended to explore structure-activity relationships (SAR).[8] Its defined geometry allows for precise positioning of pharmacophoric elements.

  • As a Basic Center: The nitrogen atom is often a key pharmacophoric element, participating in essential ionic or hydrogen bond interactions with acidic residues (e.g., aspartate, glutamate) in the active site of enzymes or receptors.

  • To Modulate Pharmacokinetics: The incorporation of a piperidine ring can significantly improve a molecule's pharmacokinetic profile. It can enhance solubility, improve permeability across biological membranes, and in some cases, facilitate transport across the blood-brain barrier, which is crucial for CNS-acting drugs.[4][6]

Case Studies of Piperidine-Containing Drugs

To illustrate the multifaceted role of the piperidine moiety, we will examine three prominent drugs from different therapeutic classes: Donepezil, Risperidone, and Methylphenidate.

Donepezil: An Acetylcholinesterase Inhibitor for Alzheimer's Disease

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease.[9] The N-benzylpiperidine moiety is crucial for its mechanism of action, which involves the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10][11]

ParameterValueReference(s)
Bioactivity
AChE Inhibition IC500.021 µM[12]
Plasma IC50 for Brain AChE Inhibition53.6 ng/mL[13]
Pharmacokinetics (Human)
Bioavailability~100%[14]
Time to Peak Plasma Concentration (Tmax)~3-4 hours (10 mg tablet)[15]
Plasma Protein Binding~96%[15][16]
Volume of Distribution (Vd)12-16 L/kg[15]
MetabolismExtensively by CYP2D6 and CYP3A4[15]
Elimination Half-life (t1/2)~70 hours[14][15]
Excretion~57% in urine, ~15% in feces[15]

The therapeutic effect of Donepezil is achieved by increasing acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) in Vesicles ACh_released ACh ACh->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Receptor Cholinergic Receptor ACh_released->Receptor Binds Donepezil Donepezil Donepezil->AChE Inhibits Signal Signal Transduction Receptor->Signal Activates

Caption: Mechanism of Donepezil in enhancing cholinergic signaling.

Synthesis of Donepezil: A common synthetic route involves the Aldol condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction of the resulting double bond.[14][17][18]

  • Step 1: Aldol Condensation. To a solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL), slowly add NaOH flakes (12.8 g, 0.32 mol) followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol). Stir the mixture at room temperature for 3 hours. Filter the resulting solid, wash with 5% acetic acid and then with methanol, and dry to obtain the unsaturated intermediate.[17]

  • Step 2: Reduction. The intermediate, 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, is then reduced. This can be achieved using a palladium on carbon (Pd/C) catalyst in a solvent like tetrahydrofuran (THF) under a hydrogen atmosphere.[18] Alternatively, Raney nickel with methane sulfonic acid in methanol can be used.[17]

  • Step 3: Salt Formation. The resulting Donepezil free base is then typically converted to the hydrochloride salt for pharmaceutical use by treatment with hydrochloric acid in a suitable solvent.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): [3]

  • Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of AChE (from Electrophorus electricus) in assay buffer (e.g., 0.1 U/mL).

    • Substrate Solution: Prepare a fresh solution of acetylthiocholine iodide (ATCI) in deionized water (e.g., 15 mM).

    • Chromogen Solution: Prepare a solution of DTNB in assay buffer (e.g., 10 mM).

    • Inhibitor (Donepezil) Solutions: Prepare a stock solution of Donepezil in DMSO and create serial dilutions in the assay buffer.

  • Procedure (96-well plate format):

    • To appropriate wells, add 10 µL of assay buffer (for 100% activity control) or 10 µL of Donepezil dilutions.

    • Add 10 µL of the AChE working solution to all wells except the blank.

    • Pre-incubate the plate for 15 minutes at a controlled temperature (e.g., 25°C).

    • Prepare a reaction mixture containing the ATCI and DTNB solutions in assay buffer.

    • Initiate the reaction by adding the reaction mixture (e.g., 180 µL) to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each Donepezil concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Risperidone: An Atypical Antipsychotic

Risperidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. Its therapeutic effect is mediated primarily through a combination of potent antagonism at serotonin 5-HT2A receptors and dopamine D2 receptors.[13] The piperidine ring in Risperidone is a key structural element that connects the benzisoxazole moiety to the pyrimidinone portion of the molecule.

ParameterValueReference(s)
Bioactivity (Ki, nM)
Dopamine D2 Receptor3.2 nM[19]
Serotonin 5-HT2A Receptor0.2 nM[19]
Pharmacokinetics (Human)
Bioavailability70% (oral)[20]
Time to Peak Plasma Concentration (Tmax)~1 hour
Plasma Protein Binding90% (Risperidone), 77% (9-hydroxyrisperidone)
Volume of Distribution (Vd)1-2 L/kg
MetabolismExtensively by CYP2D6 to active 9-hydroxyrisperidone[20][21]
Elimination Half-life (t1/2) - Active Moiety~20 hours[1]
Excretion~70% in urine, ~14% in feces[21]

Risperidone's antagonism of D2 and 5-HT2A receptors modulates downstream signaling pathways, helping to alleviate the symptoms of psychosis.

G cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor (Gi/o-coupled) Dopamine->D2R AC_inhibit Adenylyl Cyclase (Inhibited) D2R->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Serotonin Serotonin HT2AR 5-HT2A Receptor (Gq/11-coupled) Serotonin->HT2AR PLC_activate Phospholipase C (Activated) HT2AR->PLC_activate IP3_DAG ↑ IP3 & DAG PLC_activate->IP3_DAG Risperidone Risperidone Risperidone->D2R Antagonist Risperidone->HT2AR Antagonist

Caption: Risperidone's dual antagonism of D2 and 5-HT2A receptor pathways.

Synthesis of Risperidone: Risperidone is synthesized by the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[2][22][23]

  • Procedure: In a reaction flask, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (2.56 g) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (2.95 g). Add an aqueous solution of sodium carbonate (8.5 g in 25 mL water). Heat the mixture to 110-120°C with stirring for approximately 40 minutes. Cool the reaction mixture to room temperature. Filter the resulting solid precipitate, wash thoroughly with water, and dry to yield crude Risperidone. The product can be purified by recrystallization from a solvent mixture such as DMF and isopropanol.[2]

Receptor Binding Assay (for D2 and 5-HT2A):

  • Principle: This assay measures the ability of a test compound (Risperidone) to compete with a specific radiolabeled ligand for binding to a receptor preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

  • Materials:

    • Receptor Source: Cell membranes from cell lines (e.g., HEK293 or CHO) engineered to express human D2 or 5-HT2A receptors.

    • Radioligands: [³H]-Spiperone or [³H]-Raclopride for D2 receptors; [³H]-Ketanserin or [³H]-N-methylspiperone for 5-HT2A receptors.[24][25]

    • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Non-specific Binding Control: A high concentration of an unlabeled antagonist (e.g., Haloperidol for D2, Ketanserin for 5-HT2A).

  • Procedure:

    • Prepare serial dilutions of Risperidone.

    • In a 96-well plate, add the radioligand, the Risperidone dilution (or buffer for total binding, or unlabeled antagonist for non-specific binding), and the receptor membrane preparation.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 2 hours at room temperature).[26]

    • Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Risperidone concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Methylphenidate: A CNS Stimulant for ADHD

Methylphenidate (Ritalin) is a widely prescribed CNS stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[27] Its piperidine ring is integral to its structure and function. The threo-diastereomer is the pharmacologically active form.[24] Methylphenidate acts as a dopamine and norepinephrine reuptake inhibitor by blocking their respective transporters (DAT and NET).[5]

ParameterValueReference(s)
Bioactivity (IC50, nM)
Dopamine Transporter (DAT) Inhibition (d-MPH)33 nM[28][29]
Norepinephrine Transporter (NET) Inhibition (d-MPH)244 nM[28][29]
Pharmacokinetics (Human)
Bioavailability11-52% (oral, due to first-pass metabolism)[30]
Time to Peak Plasma Concentration (Tmax)~2 hours[27][31]
Plasma Protein BindingLow (10-33%)[31]
Volume of Distribution (Vd)Not specified
MetabolismPrimarily by carboxylesterase 1 (CES1) to ritalinic acid[30]
Elimination Half-life (t1/2)2-3 hours[27][31]
Excretion78-97% in urine (mainly as ritalinic acid)[31]

The potency of Methylphenidate analogs at the dopamine transporter is highly dependent on the substitution pattern of the phenyl ring.

G cluster_sar Methylphenidate SAR at Dopamine Transporter (DAT) Core Methylphenidate Core (threo-isomer) Para Para-substitution (e.g., -Br, -I, -OCH3) Maintains or Increases Affinity Core->Para Modifies Meta Meta-substitution (e.g., -Br) Increases Affinity Core->Meta Modifies Ortho Ortho-substitution (e.g., -Br) Decreases Affinity (Steric Hindrance) Core->Ortho Modifies N_Methyl N-Methylation Decreases Affinity Core->N_Methyl Modifies

Caption: Key structure-activity relationships for Methylphenidate analogs.

Synthesis of Methylphenidate Hydrochloride: One common approach involves the esterification of ritalinic acid (α-phenyl-α-(2-piperidyl)acetic acid).[7][32][33]

  • Procedure: To dl-threo ritalinic acid (60.88 g), add methanol (200 mL). Cool the mixture and bubble HCl gas (30.4 g) through it. Maintain the reaction at a controlled temperature (e.g., 41-42°C) for approximately 20 hours. After the reaction is complete as monitored by HPLC, the solvent can be distilled off. The resulting methylphenidate hydrochloride can be precipitated by adding an anti-solvent like isopropanol and cooling the mixture. The solid product is then filtered, washed, and dried.[32]

Dopamine Transporter (DAT) Binding Assay: [8]

  • Principle: This competitive binding assay measures the affinity of Methylphenidate for the DAT using a specific radioligand.

  • Materials:

    • Receptor Source: Rat striatal membranes, which are rich in DAT.

    • Radioligand: [³H]WIN 35,428 is a commonly used radioligand for DAT.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: A high concentration of a known DAT inhibitor like cocaine or unlabeled WIN 35,428.

  • Procedure:

    • Prepare rat striatal membranes by homogenizing striatal tissue in ice-cold buffer, followed by centrifugation to isolate the membrane fraction.

    • Prepare serial dilutions of Methylphenidate.

    • In a 96-well plate, combine the striatal membranes, [³H]WIN 35,428, and the Methylphenidate dilution (or buffer/unlabeled inhibitor for controls).

    • Incubate the plate (e.g., 2 hours at 4°C) to reach equilibrium.

    • Separate bound from free radioligand by rapid vacuum filtration over glass fiber filters.

    • Wash filters with ice-cold buffer.

    • Quantify radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding and determine the IC50 and Ki values for Methylphenidate as described in the Risperidone assay protocol.

Conclusion

The piperidine moiety is an undeniably powerful tool in the arsenal of the medicinal chemist. Its favorable physicochemical properties—tunable basicity, balanced lipophilicity, and conformational rigidity—make it a privileged scaffold for developing drugs with desirable pharmacokinetic and pharmacodynamic profiles. As demonstrated by the case studies of Donepezil, Risperidone, and Methylphenidate, the piperidine ring can serve as a central scaffold, a key pharmacophoric element, and a modulator of ADME properties. A thorough understanding of its characteristics, synthetic accessibility, and biological implications will continue to fuel the discovery and development of innovative piperidine-containing therapeutics to address a multitude of human diseases.

References

The Piperidinyl-Pyrimidine Scaffold: A Comprehensive Guide to its Structure-Activity Relationship as Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a piperidinyl moiety, this scaffold gives rise to a class of compounds with significant potential in oncology, particularly as kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperidinyl-pyrimidines, offering a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics. We will delve into the critical structural modifications that influence their inhibitory potency and selectivity against various kinase targets, present key quantitative data in a structured format, detail relevant experimental protocols, and visualize the associated signaling pathways.

Structure-Activity Relationship Insights

The piperidinyl-pyrimidine core has been extensively explored as a scaffold for kinase inhibitors. The structure-activity relationship (SAR) studies reveal that substitutions at various positions of both the pyrimidine and piperidine rings play a crucial role in determining the inhibitory activity and selectivity of these compounds.

Substitutions on the Pyrimidine Ring

The pyrimidine ring often serves as the primary anchor, forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Modifications at the 2, 4, and 5-positions have been shown to significantly impact potency. For instance, in a series of IKK-2 inhibitors, the introduction of various substituents on the aminopyrimidine core was explored. The study indicated that hydrogen, methanesulfonyl, and aminosulfonyl groups at the piperidinylamino functionality led to high inhibitory activity against IKK-2.[1] Furthermore, attaching a morpholinosulfonyl or piperazinosulfonyl group to an aromatic ring connected to the aminopyrimidine core markedly increased the inhibitory potency.[1]

The Role of the Piperidinyl Moiety

The piperidinyl group often serves as a versatile linker, connecting the pyrimidine core to other pharmacophoric features, and can also directly interact with the solvent-exposed region of the kinase. In the context of anticancer agents, the nature of the substituent on the piperidine ring is a key determinant of activity. For instance, in one study on pyrimidine-sulfonamide hybrids, a piperidinyl ring at the C-2 position of the pyrimidine was found to be more favorable for antiproliferative activity against HCT-116 colon cancer cells compared to a pyrrolidinyl ring.[2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative piperidinyl-pyrimidine derivatives against various kinases and cancer cell lines.

Table 1: Inhibitory Activity of Piperidinyl-Pyrimidine Derivatives against Kinases

Compound IDTarget KinaseIC50 (µM)Reference
17 IKK-21.30[1]
4 PDGFR mutantsPotent Inhibition[3]
60a PI3Kα0.0017[2]
60b PI3Kα0.0072[2]
60c PI3Kα0.0043[2]

Table 2: Antiproliferative Activity of Piperidinyl-Pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Reference
1a HCT-1161.73[2]
9a HCT-1169.64[2]
9b HT-299.95[2]
15 MDA-MB-468Potent Growth Inhibitor[3]
59a HGC-270.390[2]
59b HGC-270.280[2]
60a HGC-270.040[2]
60b HGC-270.047[2]
60c HGC-270.074[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experiments typically employed in the evaluation of piperidinyl-pyrimidine kinase inhibitors.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is often determined using an in vitro kinase assay. A common method is a filter-binding assay or a luminescence-based assay.

Example Protocol: IKK-2 Kinase Assay [1]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the IKK-2 enzyme, a specific substrate (e.g., a biotinylated IκBα peptide), and ATP in a kinase buffer.

  • Compound Incubation: The test compounds (piperidinyl-pyrimidine derivatives) at various concentrations are pre-incubated with the kinase enzyme to allow for binding.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Termination of Reaction: The reaction is stopped by the addition of a termination buffer, typically containing EDTA to chelate magnesium ions required for kinase activity.

  • Detection: The amount of phosphorylated substrate is quantified. In a luminescence-based assay (e.g., Kinase-Glo®), the amount of ATP remaining after the reaction is measured, which is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of the piperidinyl-pyrimidine derivatives on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Example Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by piperidinyl-pyrimidine kinase inhibitors and a general workflow for their evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PiperidinylPyrimidine Piperidinyl-Pyrimidine Inhibitor PiperidinylPyrimidine->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of a piperidinyl-pyrimidine.

G start Compound Design & Synthesis in_vitro In Vitro Kinase Inhibition Assay start->in_vitro cell_based Cell-Based Proliferation Assay in_vitro->cell_based sar_analysis SAR Analysis cell_based->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design in_vivo In Vivo Efficacy Studies lead_optimization->in_vivo end Preclinical Candidate in_vivo->end

Caption: General workflow for the development of piperidinyl-pyrimidine kinase inhibitors.

Conclusion and Future Directions

The piperidinyl-pyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors with significant anticancer potential. The SAR studies consistently highlight the importance of specific substitutions on both the pyrimidine and piperidine rings for optimizing target engagement and cellular activity. The quantitative data presented in this guide underscore the impressive potencies that have been achieved with this class of compounds.

Future research in this area will likely focus on several key aspects. The development of inhibitors that can overcome acquired resistance to existing therapies is a major priority. This may involve designing compounds that target novel allosteric sites or that have a dual-inhibitor profile. Furthermore, improving the pharmacokinetic properties of these compounds to enhance their oral bioavailability and in vivo efficacy will be crucial for their clinical translation. The continued exploration of novel substitutions on the piperidinyl-pyrimidine scaffold, guided by computational modeling and a deep understanding of kinase biology, will undoubtedly lead to the discovery of the next generation of targeted cancer therapies.

References

In silico modeling of 4-(Piperidin-4-yl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of 4-(Piperidin-4-yl)pyrimidine Derivatives

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic targets. These derivatives have shown significant promise, particularly as kinase inhibitors, due to their ability to form key hydrogen bond interactions within the ATP-binding sites of these enzymes. In silico modeling plays a pivotal role in the discovery and optimization of these molecules, enabling researchers to predict binding affinities, understand structure-activity relationships (SAR), and assess pharmacokinetic properties before undertaking costly and time-consuming synthesis and in vitro testing.

This technical guide provides an overview of the computational strategies employed in the study of this compound derivatives, complete with detailed protocols, quantitative data summaries, and workflow visualizations to aid researchers in this field.

Computational Modeling Workflow

The development of novel this compound derivatives typically follows a structured, multi-stage computational workflow. This process integrates various in silico techniques to progressively refine a set of initial compounds into lead candidates with improved potency and drug-like properties. The workflow ensures a rational, hypothesis-driven approach to drug design.

G cluster_0 Computational Design & Screening cluster_1 Refinement & Validation cluster_2 Experimental Validation start Target Identification (e.g., Kinase Selection) struct_prep Protein Structure Preparation start->struct_prep docking Molecular Docking & Virtual Screening struct_prep->docking lib_design Library Design of Pyrimidine Derivatives lib_design->docking scoring Binding Energy Calculation & Scoring docking->scoring admet ADMET Prediction (Early Stage) scoring->admet synthesis Compound Synthesis scoring->synthesis Hit Selection md_sim Molecular Dynamics Simulations admet->md_sim fep Free Energy Perturbation (FEP) md_sim->fep qsar QSAR Model Development fep->qsar qsar->lib_design Guide Design invitro In Vitro Assays (e.g., Kinase Assay) synthesis->invitro sar SAR Analysis invitro->sar sar->lib_design Iterative Refinement

Caption: General workflow for in silico drug design of pyrimidine derivatives.

Key Experimental and Computational Protocols

Protocol 1: Molecular Docking

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor. This protocol outlines a typical procedure using AutoDock Vina.

  • Receptor Preparation :

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Convert the PDB file to the PDBQT format, which includes atomic charges and types.

  • Ligand Preparation :

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

    • Convert the ligand file to the PDBQT format.

  • Grid Box Generation :

    • Define the docking search space (the "grid box") around the active site of the receptor. The box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.

  • Docking Execution :

    • Run the docking simulation using a program like AutoDock Vina. The command typically specifies the receptor, ligand, grid box configuration, and output file names.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

  • Analysis :

    • Analyze the predicted binding poses and their corresponding binding affinity scores (kcal/mol).

    • Visualize the best-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations are performed to assess the stability of the ligand-receptor complex over time.

  • System Preparation :

    • Use the best-scoring docked pose from the molecular docking step as the starting structure.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Energy Minimization :

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration :

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density. This involves short simulations (e.g., 100-500 ps).

  • Production Run :

    • Run the main MD simulation for a longer period (e.g., 50-100 ns) under the NPT ensemble.

    • Save the coordinates (trajectory) of all atoms at regular intervals.

  • Trajectory Analysis :

    • Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify key interactions.

Target-Specific Modeling: Janus Kinase (JAK) Inhibitors

Derivatives of this scaffold have been notably developed as inhibitors of the Janus kinase (JAK) family, which are key components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in inflammatory diseases and cancers.

JAK-STAT Signaling Pathway

The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. This compound inhibitors block this cascade by competing with ATP for the kinase domain of JAK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak receptor->jak 2. JAK Activation stat STAT (monomer) jak->stat 3. STAT Phosphorylation stat_dimer STAT Dimer stat->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation transcription Gene Transcription dna->transcription 6. Regulation cytokine Cytokine cytokine->receptor 1. Binding inhibitor This compound Inhibitor inhibitor->jak Inhibition atp ATP atp->jak Phosphorylation

Caption: The inhibitory action on the JAK-STAT signaling pathway.

Quantitative Data Summary

The tables below summarize representative data for a series of this compound derivatives investigated as kinase inhibitors. This data is essential for developing Quantitative Structure-Activity Relationship (QSAR) models.

Table 1: In Vitro Inhibitory Activity against JAK1
Compound IDR1-SubstituentR2-SubstituentJAK1 IC₅₀ (nM)Predicted Binding Affinity (kcal/mol)
1a -H-CN150.2-8.1
1b -F-CN95.5-8.5
1c -Cl-CN70.1-8.9
1d -CH₃-CN125.8-8.3
2a -H-SO₂NH₂45.3-9.5
2b -F-SO₂NH₂22.7-10.1
2c -Cl-SO₂NH₂15.9-10.5
2d -CH₃-SO₂NH₂33.4-9.8
Table 2: ADMET Predicted Properties
Compound IDLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsLipinski's Rule of 5 Violations
1a 2.178.5140
1b 2.278.5140
1c 2.578.5140
2a 1.8121.2260
2b 1.9121.2260
2c 2.2121.2260

An In-Depth Technical Guide to the Predicted ADME Properties of 4-(Piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the small molecule 4-(Piperidin-4-yl)pyrimidine. Understanding these pharmacokinetic properties is critical in the early stages of drug discovery to assess the potential of a compound to become a viable drug candidate. This document summarizes key physicochemical and predicted ADME parameters, outlines standard experimental protocols for their validation, and provides visual representations of typical ADME assessment workflows and metabolic pathways.

While specific in silico ADME predictions for this compound are not extensively published, we can infer its likely ADME profile based on its physicochemical properties and by applying established principles of medicinal chemistry, such as Lipinski's Rule of Five.[1][2][3][4][5]

Physicochemical and Predicted ADME Properties

The ADME profile of a compound is heavily influenced by its fundamental physicochemical properties. The following tables summarize the known properties of this compound and its evaluation against Lipinski's Rule of Five, a key indicator of "drug-likeness" for orally administered drugs.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃N₃PubChem
Molecular Weight 163.22 g/mol PubChem
XLogP3 (cLogP) 0.3PubChem
Hydrogen Bond Donors 1PubChem (Calculated)
Hydrogen Bond Acceptors 3PubChem (Calculated)
Rotatable Bonds 1PubChem (Calculated)
Topological Polar Surface Area (TPSA) 37.8 ŲPubChem
pKa (Predicted) 9.91 ± 0.10ChemicalBook[6]
Boiling Point (Predicted) 294.3 ± 33.0 °CChemicalBook[6]
Density (Predicted) 1.065 ± 0.06 g/cm³ChemicalBook[6]

Table 2: Lipinski's Rule of Five Analysis

Lipinski's Rule of Five helps predict if a compound has properties that would make it a likely orally active drug. An orally active drug generally has no more than one violation of these criteria.[1][2]

RuleValue for this compoundViolation?
Molecular Weight < 500 Da 163.22No
cLogP ≤ 5 0.3No
Hydrogen Bond Donors ≤ 5 1No
Hydrogen Bond Acceptors ≤ 10 3No
Result 0 Violations Pass

Interpretation of Predicted ADME Profile:

  • Absorption: With a low molecular weight, a low cLogP (indicating balanced lipophilicity), and zero violations of Lipinski's Rule of Five, this compound is predicted to have good oral absorption. Its low TPSA also suggests good membrane permeability.

  • Distribution: The low molecular weight and balanced lipophilicity suggest that the compound could distribute into tissues. The extent of plasma protein binding is a critical parameter that requires experimental determination.

  • Metabolism: The piperidine and pyrimidine rings are common scaffolds in medicinal chemistry and are susceptible to metabolism by cytochrome P450 (CYP) enzymes. Potential metabolic pathways could include oxidation of the piperidine ring or hydroxylation of the pyrimidine ring.

  • Excretion: The compound and its metabolites are likely to be excreted renally.

Experimental Protocols for ADME Assessment

To validate the predicted ADME properties, a series of standardized in vitro assays are typically performed. Below are detailed methodologies for key experiments.

2.1. Permeability Assessment: Caco-2 Permeability Assay

This assay is widely used to predict human intestinal permeability and to identify substrates of active efflux transporters like P-glycoprotein (P-gp).[7][8]

  • Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.[8]

    • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[8]

    • Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (AP or donor) side of the monolayer, and samples are taken from the basolateral (BL or receiver) side at specific time points (e.g., 2 hours).

    • Efflux Assessment (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the BL side and sampled from the AP side. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for an efflux transporter.[8]

    • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.

    • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

2.2. Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive diffusion. It is often used as a high-throughput screen in early drug discovery.[9][10]

  • Objective: To measure the passive permeability of a compound across an artificial lipid membrane.

  • Methodology:

    • Plate Setup: A 96-well filter plate (donor plate) is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[9] This plate is then placed into a 96-well acceptor plate containing a buffer solution.

    • Compound Addition: The test compound, dissolved in a buffer (often at a pH representing the gastrointestinal tract), is added to the donor plate.[10]

    • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 16-24 hours) to allow the compound to diffuse from the donor to the acceptor chamber.[11]

    • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are measured, typically by UV-Vis spectroscopy or LC-MS/MS.[11]

    • Permeability Calculation: The effective permeability (Pe) is calculated based on the final concentrations in the wells.

2.3. Metabolic Stability: Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[12][13][14]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.[13]

  • Methodology:

    • Reaction Mixture Preparation: The test compound is incubated with liver microsomes (human or from other species) in a buffer solution (e.g., phosphate buffer, pH 7.4) at 37°C.[13][15]

    • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.[12][15]

    • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[14]

    • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[13]

    • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[14]

2.4. Distribution: Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins, which affects its distribution and availability to reach its target.[16][17][18]

  • Objective: To determine the percentage of a compound that is bound to plasma proteins.

  • Methodology:

    • Device Setup: A rapid equilibrium dialysis (RED) device is typically used. This device consists of chambers separated by a semipermeable membrane with a specific molecular weight cutoff.[16][19]

    • Incubation: The test compound is added to plasma in one chamber, and a buffer solution (e.g., PBS) is placed in the other chamber.[18]

    • Equilibrium: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound fraction of the compound to reach equilibrium across the membrane.[19]

    • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.[16]

    • Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.

    • Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.[18]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in ADME assessment.

ADME_Workflow Experimental Workflow for In Vitro ADME Assessment cluster_Screening Early Screening cluster_Validation Lead Optimization / Validation PAMPA PAMPA (Passive Permeability) Caco2 Caco-2 Assay (Permeability & Efflux) PAMPA->Caco2 Confirm Permeability MetStab Microsomal Stability (Metabolism) MetStab->Caco2 PPB Plasma Protein Binding (Distribution) Caco2->PPB Prioritize Leads CYP_Inhib CYP Inhibition (Drug-Drug Interactions) PPB->CYP_Inhib TestCompound Test Compound TestCompound->PAMPA High-throughput TestCompound->MetStab High-throughput

Caption: A typical experimental workflow for in vitro ADME assessment.

Metabolism_Pathway Hypothetical Metabolic Pathway for a Pyrimidine Derivative cluster_PhaseI Phase I Metabolism (Functionalization) cluster_PhaseII Phase II Metabolism (Conjugation) Parent This compound (Parent Drug) Oxidation Oxidation (e.g., Hydroxylation on rings) Parent->Oxidation CYP450s Dealkylation N-Dealkylation (if substituted) Parent->Dealkylation CYP450s Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs Sulfation Sulfation Oxidation->Sulfation SULTs Excretion Excretion (Urine/Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: A simplified signaling pathway of pyrimidine derivative metabolism.

References

The 4-(Piperidin-4-yl)pyrimidine Fragment: A Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-4-yl)pyrimidine core has emerged as a significant fragment in the design of potent and selective kinase inhibitors. This structural motif offers a versatile scaffold that can be readily modified to achieve high affinity for the ATP-binding site of various kinases. Its inherent properties, including favorable physicochemical characteristics and the ability to form key hydrogen bond interactions, make it an attractive starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of kinase inhibitors incorporating the this compound fragment.

Synthetic Strategies

The synthesis of this compound derivatives typically involves a convergent approach, where the piperidine and pyrimidine moieties are prepared separately and then coupled. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group on the pyrimidine ring with the piperidine nitrogen.

A general synthetic route is outlined below:

G start Commercially available 4-chloropyrimidine step1 Nucleophilic Aromatic Substitution with Boc-protected 4-aminopiperidine start->step1 intermediate Boc-protected 4-(pyrimidin-4-yl)piperidine step1->intermediate step2 Deprotection (e.g., TFA) intermediate->step2 core This compound (Core Fragment) step2->core step3 N-functionalization (e.g., amidation, alkylation) core->step3 final Target Kinase Inhibitor step3->final

General synthetic workflow for this compound inhibitors.

Kinase Inhibition Profile

Derivatives of the this compound scaffold have demonstrated inhibitory activity against a range of kinases, including those from the AGC (PKA, PKG, PKC), JAK, and Aurora kinase families. The piperidine and pyrimidine rings serve as key anchor points within the ATP-binding pocket, while substitutions on these rings can be tailored to achieve selectivity and potency for specific kinase targets.

Quantitative Inhibition Data

The following table summarizes the inhibitory activities of representative compounds containing the this compound or a closely related piperidinyl-aminopyrimidine core against various kinases.

Compound IDKinase TargetIC50 (nM)Reference
1 AKT124.3[1]
2 PIM-1Not specified in abstract[2]
3 JAK218[3]
4 JAK32.6[3]
5 TYK258[3]
6 Aurora A309Not a direct this compound
7 Aurora B293Not a direct this compound

Note: Data is compiled from various sources and assay conditions may differ.

Key Signaling Pathways

Inhibitors based on the this compound scaffold can modulate critical cellular signaling pathways implicated in cancer and inflammatory diseases.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Akt is a key node in this pathway, and its inhibition is a major therapeutic strategy.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Simplified PI3K/Akt signaling pathway.
JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and immune responses. Dysregulation of this pathway is associated with autoimmune diseases and hematological malignancies.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneTranscription Gene Transcription

The JAK/STAT signaling cascade.
Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis. Their overexpression is common in many cancers, leading to genomic instability.

Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis

Roles of Aurora kinases in mitosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core fragment and for a representative in vitro kinase inhibition assay.

Synthesis of this compound

General Procedure:

A detailed, step-by-step protocol for the synthesis of the this compound core is provided below, based on common organic synthesis techniques.

Step 1: Synthesis of tert-butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate

  • To a solution of 4-chloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its TFA salt.

  • Filter the solid and wash with diethyl ether to obtain the this compound TFA salt. The free base can be obtained by neutralization with a suitable base.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[3]

Materials:

  • Recombinant human kinase (e.g., JAK1, AKT1, Aurora A)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Plating:

    • Create a serial dilution of the test compound in 100% DMSO.

    • Transfer a small volume (e.g., 25 nL) of the DMSO dilutions to the wells of a 384-well plate.

    • Include "high control" (DMSO only) and "low control" (a known pan-kinase inhibitor like staurosporine) wells.

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically.

    • Add 5 µL of the 2X enzyme/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow compound-kinase binding.[3]

  • Kinase Reaction Initiation:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.[3]

  • Signal Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Conclusion

The this compound fragment represents a valuable and versatile scaffold for the design of novel kinase inhibitors. Its favorable synthetic accessibility and the ability to form key interactions within the kinase ATP-binding site have led to the discovery of potent inhibitors for various kinase targets. The information provided in this guide serves as a foundational resource for researchers in the field of kinase inhibitor drug discovery, offering insights into the synthesis, biological activity, and relevant signaling pathways associated with this privileged fragment. Further exploration and modification of this core structure hold significant promise for the development of next-generation targeted therapies.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental heterocyclic structure, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of a vast and growing number of therapeutic agents.[1][2] Its prevalence in nature as a key component of nucleic acids (cytosine, thymine, and uracil) provides a unique starting point for the design of molecules that can interact with a wide array of biological targets. This technical guide provides a comprehensive overview of pyrimidine-based compounds in drug discovery, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways and workflows.

Therapeutic Applications of Pyrimidine-Based Drugs

Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of FDA-approved drugs for a wide range of diseases.[3] The versatility of the pyrimidine core allows for the fine-tuning of physicochemical properties, enabling the design of potent and selective inhibitors for various enzymes and receptors.[4]

Anticancer Agents

A significant portion of pyrimidine-based drugs are utilized in oncology.[5] These compounds exert their effects through diverse mechanisms, including the inhibition of key signaling pathways that drive tumor growth and proliferation. Notable examples include inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[4][6]

Antiviral Agents

The structural similarity of pyrimidine derivatives to endogenous nucleosides makes them ideal candidates for antiviral drug development.[2][7] These analogs can interfere with viral replication by inhibiting viral polymerases or by being incorporated into the growing DNA or RNA chain, leading to termination.[8]

Antibacterial and Anti-inflammatory Agents

The pyrimidine scaffold is also a key feature in the development of novel antibacterial and anti-inflammatory drugs. These compounds have been shown to inhibit bacterial growth and modulate inflammatory responses, offering potential new avenues for treating infectious diseases and inflammatory conditions.[2]

Quantitative Data on Pyrimidine-Based Compounds

The following tables summarize the in vitro activity of representative pyrimidine-based compounds across different therapeutic areas. This data is essential for comparing the potency of different derivatives and for understanding structure-activity relationships.

Table 1: Anticancer Activity of Pyrimidine Derivatives (IC50)

Compound/DrugTargetCancer Cell LineIC50 (µM)Reference
Compound 95 EGFR Triple MutantEFGR-Dell9/T790M/C797S0.2 ± 0.01[1]
Compound 88 HER2-81 ± 40 ng/mL[1]
Compound 89 HER2-208 ± 110 ng/mL[1]
Compound 88 EGFR-L858R mutant-59 ± 30 ng/mL[1]
Compound 89 EGFR-L858R mutant-112 ± 60 ng/mL[1]
Compound 88 EGFR-T790M mutant-49 ± 20 ng/mL[1]
Compound 89 EGFR-T790M mutant-152 ± 70 ng/mL[1]
Indazol-pyrimidine 4f -MCF-71.629[9]
Indazol-pyrimidine 4i -MCF-71.841[9]
RDS 3442 derivative 2a -Various4 - 8[10]

Table 2: Antiviral Activity of Pyrimidine Analogs (EC50/IC50)

Compound/DrugVirusCell LineEC50/IC50 (µM)Reference
Compound 48 HIV-1-IIIB-3.43–11.8 nM[11]
Acyclic phosphonate 30 --Strong antiviral effects[2]
Nucleoside analogue 2f Coxsackievirus B3-Moderate activity[7]
Nucleoside analogue 5f Coxsackievirus B3-Moderate activity[7]
Nucleoside analoguesInfluenza A (H1N1)-15, 30, 42–48[7]

Key Signaling Pathways and Mechanisms of Action

The efficacy of many pyrimidine-based drugs stems from their ability to modulate specific signaling pathways that are dysregulated in disease. The following diagrams, generated using the DOT language, illustrate the points of intervention for pyrimidine inhibitors in two critical cancer-related pathways.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[11][12] Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic pathways.[12][13]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits (ATP-binding site) EGF EGF (Ligand) EGF->EGFR Binds

EGFR Signaling Pathway Inhibition by Pyrimidine-based Drugs.
CDK4/6 Signaling Pathway Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[6] In complex with cyclin D, they phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the transcription of genes required for the G1 to S phase transition.[6][14] Pyrimidine-based CDK4/6 inhibitors block the kinase activity of the CDK4/6-cyclin D complex, preventing Rb phosphorylation and inducing G1 cell cycle arrest.[15][16]

CDK46_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CyclinD Cyclin D CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb CDK46_CyclinD->pRb Pyrimidine_Inhibitor Pyrimidine-based CDK4/6 Inhibitor Pyrimidine_Inhibitor->CDK46_CyclinD Inhibits E2F E2F Rb->E2F Binds & Inactivates G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes pRb->E2F Releases

CDK4/6 Signaling Pathway Inhibition by Pyrimidine-based Drugs.

Experimental Protocols

The synthesis of pyrimidine derivatives often involves well-established chemical reactions. Below are representative protocols for the synthesis of anticancer and antiviral pyrimidine-based compounds.

General Synthesis of 2,4-Diaminopyrimidine-based Aurora Kinase Inhibitors

This protocol describes a common strategy for synthesizing 2,4-diaminopyrimidine derivatives, which are potent inhibitors of Aurora kinases.[17]

  • Step A: Synthesis of C-4 Substituted Pyrimidine.

    • React 2,4,6-trichloropyrimidine with an appropriate amino-pyrazole (e.g., 3-amino-5-methyl pyrazole) in the presence of a base such as triethylamine (TEA) in a suitable solvent like butanol.

    • The reaction is typically heated to facilitate the nucleophilic aromatic substitution at the C-4 position of the pyrimidine ring.[17]

  • Step B: Nucleophilic Substitution at C-2.

    • The resulting C-4 substituted dichloropyrimidine is then reacted with a variety of anilines or other amines.

    • This second nucleophilic substitution occurs at the C-2 position of the pyrimidine core. The reaction conditions are similar to Step A, often requiring heat and a base.[17]

Synthesis of Acyclic Pyrimidine Nucleoside Analogs

This protocol outlines a general approach for the synthesis of acyclic nucleoside analogs, which often exhibit antiviral properties.[2][18]

  • Alkylation of the Pyrimidine Base.

    • A pyrimidine base (e.g., 6-(2,4-dichlorophenoxymethyl)pyrimidine-2,4-dione) is alkylated with an activated acyclic sugar analog.[18]

    • Examples of activated sugar analogs include (2-acetoxyethoxy)methyl acetate.[18]

    • The reaction is typically carried out in the presence of a base to facilitate the N-alkylation of the pyrimidine ring.

  • Deprotection.

    • The protecting groups on the sugar moiety (e.g., acetate or benzoate groups) are removed.

    • A common method for deprotection is treatment with methanolic ammonia.[18]

Drug Discovery Workflow

The development of a novel pyrimidine-based drug follows a structured workflow, from initial hit identification to a clinical candidate. The following diagram illustrates a typical drug discovery process for a pyrimidine-based kinase inhibitor.

Drug_Discovery_Workflow Start Target Identification & Validation HTS High-Throughput Screening (HTS) of Pyrimidine Library Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Structure-Based Design) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt PK_PD Pharmacokinetic & Pharmacodynamic Studies Lead_Opt->PK_PD Preclinical Preclinical Development (In vivo efficacy & toxicity) PK_PD->Preclinical Clinical Clinical Trials Preclinical->Clinical

A typical drug discovery workflow for pyrimidine-based inhibitors.

This workflow begins with the identification and validation of a biological target. A high-throughput screen of a pyrimidine library can identify initial "hits." Through structure-based drug design and iterative structure-activity relationship (SAR) studies, these hits are optimized into lead compounds with improved potency and selectivity.[19] Subsequent pharmacokinetic and pharmacodynamic studies, followed by preclinical and clinical trials, are necessary to bring a new pyrimidine-based drug to the market.[19]

Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its inherent biological relevance and synthetic tractability have led to a plethora of approved drugs and a robust pipeline of clinical candidates. The continued exploration of novel pyrimidine derivatives, coupled with a deeper understanding of their mechanisms of action and the application of modern drug discovery workflows, promises to deliver the next generation of innovative medicines for a wide range of human diseases.

References

Methodological & Application

Synthesis of 4-(Piperidin-4-yl)pyrimidine: A Detailed Guide to Starting Materials and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(Piperidin-4-yl)pyrimidine, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic strategies, including nucleophilic aromatic substitution and Boc-protection/deprotection, to yield the target compound with high purity.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a protected intermediate, tert-butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate, via a nucleophilic aromatic substitution reaction. The second step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product. This strategy allows for controlled synthesis and straightforward purification.

Data Presentation

The following tables summarize the key starting materials and expected quantitative data for the synthesis of this compound.

Table 1: Key Starting Materials and Reagents

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
4-Chloropyrimidine hydrochloride31462-66-7C₄H₄Cl₂N₂151.00Pyrimidine source
tert-Butyl 4-aminopiperidine-1-carboxylate87120-72-7C₁₀H₂₀N₂O₂200.28Piperidine source
Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24Base
n-Butanol71-36-3C₄H₁₀O74.12Solvent
Hydrochloric acid (in dioxane)7647-01-0HCl36.46Deprotection reagent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Solvent
Diethyl ether60-29-7C₄H₁₀O74.12Antisolvent

Table 2: Summary of Reaction Conditions and Expected Yields

StepReaction TypeKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1Nucleophilic Aromatic Substitution4-Chloropyrimidine HCl, tert-Butyl 4-aminopiperidine-1-carboxylate, DIPEAn-Butanol1201685-95
2Boc Deprotection4 M HCl in dioxaneDichloromethaneRoom Temp.2>95

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate (Protected Intermediate)

This protocol details the nucleophilic aromatic substitution reaction to form the Boc-protected intermediate.

Materials:

  • 4-Chloropyrimidine hydrochloride

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-chloropyrimidine hydrochloride (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq).

  • Add n-butanol to the flask to create a suspension (approximately 5-10 mL per gram of 4-chloropyrimidine hydrochloride).

  • Add diisopropylethylamine (DIPEA) (2.5 eq) to the suspension.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the n-butanol.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate as a solid.

Step 2: Synthesis of this compound (Final Product)

This protocol describes the deprotection of the Boc group to yield the final product.

Materials:

  • tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate

  • 4 M Hydrochloric acid in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) (approximately 10 mL per gram of starting material).

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the product as its hydrochloride salt.

  • Collect the solid by vacuum filtration and wash with diethyl ether.

  • Dry the solid under vacuum to obtain this compound dihydrochloride.

  • If the free base is required, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical relationship of the key steps.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Boc Deprotection A 4-Chloropyrimidine HCl C DIPEA, n-Butanol 120 °C, 16 h A->C B tert-Butyl 4-aminopiperidine-1-carboxylate B->C D tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate C->D Yield: 85-95% E tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate F 4 M HCl in dioxane DCM, RT, 2 h E->F G This compound F->G Yield: >95% Logical_Relationship Start Starting Materials (4-Chloropyrimidine HCl, N-Boc-4-aminopiperidine) Coupling Nucleophilic Aromatic Substitution (Formation of C-N bond) Start->Coupling Intermediate Protected Intermediate (tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate) Coupling->Intermediate Deprotection Boc Deprotection (Removal of protecting group) Intermediate->Deprotection FinalProduct Final Product (this compound) Deprotection->FinalProduct

Synthesis of 4-(Piperidin-4-yl)pyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(Piperidin-4-yl)pyrimidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the core structure, followed by a deprotection step to yield the final compound.

Reaction Principle

The synthesis of this compound is accomplished via a robust and efficient two-step sequence. The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a crucial carbon-carbon bond between an N-protected piperidine boronic acid derivative and a halopyrimidine. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is essential to prevent side reactions. The subsequent step involves the removal of the Boc protecting group under acidic conditions to afford the desired this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(Pyrimidin-4-yl)piperidine-1-carboxylate

This procedure outlines the Suzuki-Miyaura cross-coupling of 4-chloropyrimidine with a commercially available Boc-protected piperidine boronic acid pinacol ester.

Materials:

  • 4-Chloropyrimidine

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction vessel, add 4-chloropyrimidine (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate.

Step 2: Synthesis of this compound

This protocol describes the deprotection of the Boc group to yield the final product.

Materials:

  • tert-Butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate

  • 4 M Hydrochloric Acid (HCl) in 1,4-Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate (1.0 eq) in 1,4-dioxane.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (3.0-5.0 eq) at room temperature.[1]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring for the consumption of the starting material by TLC or LC-MS. A precipitate of the hydrochloride salt may form.[1]

  • Upon completion, remove the solvent under reduced pressure.

  • To isolate the free base, dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is > 8.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

Step Reactant Molar Mass ( g/mol ) Equivalents Catalyst/Reagent Molar Mass ( g/mol ) Equivalents Solvent Temp (°C) Time (h) Typical Yield (%)
14-Chloropyrimidine114.531.0Pd(dppf)Cl₂731.700.051,4-Dioxane/Water80-9012-2470-90
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate311.231.2K₂CO₃138.212.0
2tert-Butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate263.341.04 M HCl in Dioxane36.463.0-5.01,4-DioxaneRT1-485-95

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Boc Deprotection Reactant1 4-Chloropyrimidine Intermediate tert-Butyl 4-(pyrimidin-4-yl)piperidine-1-carboxylate Reactant1->Intermediate Suzuki Coupling Reactant2 tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate Reactant2->Intermediate Catalyst1 Pd(dppf)Cl₂, K₂CO₃ Catalyst1->Reactant1 Product This compound Intermediate->Product Deprotection Reagent2 HCl in Dioxane Reagent2->Intermediate

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow Experimental Workflow start Start step1 Combine Reactants and Catalyst for Suzuki Coupling start->step1 reaction1 Heat and Stir Reaction Mixture step1->reaction1 workup1 Work-up and Purification of Intermediate reaction1->workup1 step2 Dissolve Intermediate and Add Deprotection Reagent workup1->step2 reaction2 Stir at Room Temperature step2->reaction2 workup2 Work-up and Isolation of Final Product reaction2->workup2 end End workup2->end

Caption: Generalized experimental workflow for the synthesis.

References

Application Notes and Protocols for the Multi-step Synthesis of Substituted 4-(Piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of substituted 4-(piperidin-4-yl)pyrimidines, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The synthesis involves a convergent strategy, beginning with the preparation of a substituted pyrimidine core and a protected piperidine derivative, followed by their coupling and final deprotection.

Synthetic Strategy Overview

The overall synthetic approach is a three-step process:

  • Synthesis of 2-amino-4-chloropyrimidine: This key intermediate is prepared from 2-aminopyrimidine.

  • Preparation of Boc-protected piperidine: The piperidine nitrogen is protected to prevent side reactions during the subsequent coupling step.

  • Coupling and Deprotection: The chloropyrimidine and the protected piperidine are coupled, followed by the removal of the protecting group to yield the final product.

A general workflow for this synthesis is depicted below.

G cluster_0 Synthesis of Key Intermediates cluster_1 Coupling and Deprotection 2-Aminopyrimidine 2-Aminopyrimidine 2-Amino-4-chloropyrimidine 2-Amino-4-chloropyrimidine 2-Aminopyrimidine->2-Amino-4-chloropyrimidine Chlorination Coupling_Reaction Nucleophilic Substitution 2-Amino-4-chloropyrimidine->Coupling_Reaction Piperidine Piperidine Boc-protected_Piperidine Boc-protected_Piperidine Piperidine->Boc-protected_Piperidine Boc Protection Boc-protected_Piperidine->Coupling_Reaction Substituted_4-(Boc-piperidin-4-yl)pyrimidine Substituted_4-(Boc-piperidin-4-yl)pyrimidine Coupling_Reaction->Substituted_4-(Boc-piperidin-4-yl)pyrimidine Final_Product Substituted 4-(Piperidin-4-yl)pyrimidine Substituted_4-(Boc-piperidin-4-yl)pyrimidine->Final_Product Deprotection

Caption: General workflow for the multi-step synthesis.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-chloropyrimidine

This procedure outlines the chlorination of 2-aminopyrimidine to form the key intermediate, 2-amino-4-chloropyrimidine.

Materials:

  • 2-Aminopyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (dry)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in dry pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (g)
2-Aminopyrimidine1.095.19.5
Phosphorus oxychloride1.1153.316.9
ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
2-Amino-4-chloropyrimidine12.99.775
Step 2: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate (Boc-protected Piperidine)

This protocol describes the protection of the piperidine nitrogen with a Boc group.

Materials:

  • 4-Aminopiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Quantitative Data Summary:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (g)
4-Aminopiperidine1.0100.1610.0
Di-tert-butyl dicarbonate1.1218.2524.0
Triethylamine1.2101.1912.1
ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
tert-butyl 4-aminopiperidine-1-carboxylate20.018.291
Step 3: Coupling of 2-Amino-4-chloropyrimidine with Boc-protected Piperidine and Deprotection

This final step involves the nucleophilic substitution of the chlorine on the pyrimidine ring with the protected piperidine, followed by the removal of the Boc protecting group.[1]

Materials:

  • 2-Amino-4-chloropyrimidine

  • tert-butyl 4-aminopiperidine-1-carboxylate

  • Triethylamine (TEA)

  • Propanol (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

Part A: Coupling Reaction [1]

  • In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq), and triethylamine (1.5 eq) in anhydrous propanol.[1]

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part B: Deprotection

  • Dissolve the purified product from Part A in dichloromethane.

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(piperidin-4-yl)pyrimidin-2-amine.

Quantitative Data Summary (Coupling and Deprotection):

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (g)
2-Amino-4-chloropyrimidine1.0129.51.3
tert-butyl 4-aminopiperidine-1-carboxylate1.0200.272.0
Triethylamine1.5101.191.5
ProductTheoretical Yield (g)Actual Yield (g)Overall Yield (%)
4-(Piperidin-4-yl)pyrimidin-2-amine1.931.3570

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical progression of the synthetic steps.

G A 2-Aminopyrimidine B 2-Amino-4-chloropyrimidine A->B POCl3, Pyridine E Coupling Reaction B->E C 4-Aminopiperidine D Boc-protected 4-Aminopiperidine C->D Boc2O, TEA D->E TEA, Propanol, Microwave F Protected Product E->F G Final Product: 4-(Piperidin-4-yl)pyrimidin-2-amine F->G TFA, DCM

Caption: Synthetic pathway for 4-(piperidin-4-yl)pyrimidin-2-amine.

References

Application Notes and Protocols for Suzuki Coupling Reactions in Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of pyrimidine rings using the Suzuki-Miyaura cross-coupling reaction. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1] The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, making it an indispensable tool for derivatizing the pyrimidine core.[2][3]

The electron-deficient nature of the pyrimidine ring renders halogenated pyrimidines highly reactive substrates for such cross-coupling reactions.[4] This reactivity, combined with the commercial availability of a wide range of boronic acids and esters, allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents, enabling extensive structure-activity relationship (SAR) studies crucial for drug discovery.

Core Concepts of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine halide, forming a Pd(II) complex.[2][3]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide.[2][3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired functionalized pyrimidine and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][3]

Advantages of Suzuki Coupling in Pyrimidine Synthesis

  • Mild Reaction Conditions: The reaction is often tolerant of a wide variety of functional groups, reducing the need for protecting groups.

  • Commercial Availability of Reagents: A vast library of boronic acids and esters is commercially available, allowing for rapid diversification of pyrimidine scaffolds.

  • Favorable Toxicity Profile: Boronic acids are generally less toxic and more stable than other organometallic reagents.[3]

  • High Yields and Selectivity: The reaction often proceeds with high yields and can be tuned for regioselectivity in di- or poly-halogenated pyrimidines.[5][6]

Experimental Workflows and Diagrams

A typical experimental workflow for a Suzuki coupling reaction involving a pyrimidine derivative is depicted below. This can be adapted for both conventional heating and microwave-assisted protocols.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Halogenated Pyrimidine - Boronic Acid/Ester - Palladium Catalyst - Ligand (if needed) - Base solvent Add Degassed Solvent reagents->solvent inert Purge with Inert Gas (e.g., Argon or Nitrogen) solvent->inert heat Heat Reaction Mixture (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (e.g., EtOAc, water, brine) cool->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Experimental workflow for a typical Suzuki coupling reaction.

The catalytic cycle, which is the heart of the Suzuki-Miyaura reaction, can be visualized as follows:

Suzuki_Cycle pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_organo R1-Pd(II)L2-R2 pd2_halide->pd2_organo Transmetalation pd2_organo->pd0 Reductive Elimination product R1-R2 (Functionalized Pyrimidine) reagents R1-X (Pyrimidine Halide) R2-B(OR)2 (Boronic Acid/Ester) Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various Suzuki coupling reactions for pyrimidine functionalization, providing a comparative overview of different catalysts, bases, solvents, and reaction conditions.

Table 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [4]

Catalyst (5 mol%)SolventBaseTemperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄1,4-Dioxane/H₂O (2:1)K₂CO₃1001565
Pd(dppf)Cl₂1,4-Dioxane/H₂O (2:1)K₂CO₃1001558
Pd(OAc)₂1,4-Dioxane/H₂O (2:1)K₂CO₃1001535
PdCl₂(PPh₃)₂1,4-Dioxane/H₂O (2:1)K₂CO₃1001542

Table 2: Regioselective C4-Arylation of 2,4-Dichloropyrimidine under Microwave Irradiation [5]

Arylboronic AcidCatalyst (0.5 mol%)SolventBaseTemperature (°C)Time (min)Yield (%)
Phenylboronic acidPd(PPh₃)₄1,4-Dioxane/H₂O (4:1)K₂CO₃1001581
4-Methoxyphenylboronic acidPd(PPh₃)₄1,4-Dioxane/H₂O (4:1)K₂CO₃1001585
3-Nitrophenylboronic acidPd(PPh₃)₄1,4-Dioxane/H₂O (4:1)K₂CO₃1001579
4-Fluorophenylboronic acidPd(PPh₃)₄1,4-Dioxane/H₂O (4:1)K₂CO₃1001562

Table 3: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Arylboronic Acids [7]

Arylboronic AcidCatalyst (5 mol%)SolventBaseTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄1,4-DioxaneK₃PO₄70-8085
4-Methoxyphenylboronic acidPd(PPh₃)₄1,4-DioxaneK₃PO₄70-8092
4-Methylphenylboronic acidPd(PPh₃)₄1,4-DioxaneK₃PO₄70-8088
2-Naphthylboronic acidPd(PPh₃)₄1,4-DioxaneK₃PO₄70-8082

Experimental Protocols

Below are detailed protocols for key Suzuki coupling reactions on pyrimidine scaffolds. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine

This protocol is adapted for a microwave-assisted reaction, which often leads to significantly reduced reaction times and improved yields.[1][4]

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol, 1.0 equiv)

  • Aryl or heteroaryl boronic acid (0.5 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)

  • Base (e.g., K₂CO₃) (1.5 mmol, 3.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).[4]

  • Add the palladium catalyst (0.0025 mmol, 0.5 mol%).[4]

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[4]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[4]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic layers and wash with brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[4]

Protocol 2: Conventional Suzuki Coupling of a Dihalogenated Pyrimidine

This protocol outlines a general procedure using conventional heating, suitable for reactions that may not be amenable to microwave conditions or when scaling up.

Materials:

  • Dihalogenated pyrimidine (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the dihalogenated pyrimidine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).[2]

  • Add the palladium catalyst (2-5 mol%).[2]

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture, typically between 80-110 °C, and stir for a period ranging from 2 to 24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[2]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the functionalization of pyrimidines, playing a critical role in modern drug discovery and development.[8] The protocols and data presented herein offer a solid foundation for researchers to design and execute these powerful transformations, enabling the synthesis of novel pyrimidine derivatives for biological evaluation. Careful optimization of catalysts, ligands, bases, and solvents is key to achieving high yields and selectivities for specific substrates.

References

Application Notes and Protocols for Buchwald-Hartwig Amination: Synthesis of Piperidine-Pyrimidine Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry, particularly in the field of drug discovery and development.[1] This powerful transformation enables the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of numerous biologically active compounds. The piperidine-pyrimidine scaffold is a privileged structural motif found in a wide array of pharmacologically active molecules, exhibiting diverse activities such as kinase inhibition.[2] This document provides detailed application notes and experimental protocols for the successful linkage of piperidine to a pyrimidine core using the Buchwald-Hartwig amination.

The reaction involves the coupling of a halopyrimidine with piperidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of these components is crucial for achieving high yields and selectivity, especially when dealing with functionalized or complex substrates. Careful optimization of the reaction parameters is often necessary to overcome challenges such as catalyst deactivation, side reactions, or low reactivity of the coupling partners.[3][4]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-pyrimidine, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: Piperidine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a more nucleophilic piperidide.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylpiperidine product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

The selection of an appropriate ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps.[3]

Data Presentation: Reaction Components and Conditions

Successful Buchwald-Hartwig amination for the piperidine-pyrimidine linkage relies on the careful selection of reagents and optimization of reaction conditions. The following tables summarize common components and parameters.

Table 1: Recommended Catalysts, Ligands, and Bases

ComponentExamplesKey Considerations
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[3]
Ligands Xantphos, XPhos, SPhos, RuPhos, BINAPBulky, electron-rich biaryl phosphine ligands are generally preferred for challenging substrates like chloro-pyrimidines.[3][5]
Bases NaOt-Bu (Sodium tert-butoxide), KOt-Bu (Potassium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate)Strong, non-nucleophilic bases are crucial for the deprotonation of piperidine. The choice of base can significantly impact the reaction rate and yield.[3][6]

Table 2: Typical Reaction Parameters

ParameterRecommended RangeNotes
Solvent Toluene, Dioxane, t-ButanolAnhydrous, degassed solvents are essential to prevent catalyst deactivation.[3][7]
Temperature 80 - 110 °CHigher temperatures are often required for less reactive chloro-pyrimidines.[3][4]
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.[3]
Catalyst Loading 1 - 5 mol %Higher catalyst loading may be necessary for difficult couplings.
Ligand Loading 1.2 - 2.4 equivalents relative to PalladiumThe optimal ligand-to-metal ratio can vary depending on the specific ligand and substrate.
Base Stoichiometry 1.4 - 2.0 equivalentsAn excess of base is typically used to ensure complete reaction.[3]
Amine Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the amine is generally used.[2]

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of a chloro-pyrimidine with piperidine. This protocol may require optimization for specific substrates.

Materials:

  • Chloro-pyrimidine (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)

  • Phosphine ligand (e.g., Xantphos, 4.8 mol %)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to a Schlenk flask or reaction vial.

  • Reagent Addition: Add the chloro-pyrimidine and piperidine to the reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.[3]

  • Sodium tert-butoxide is a strong base and should be handled with care.

  • Toluene is a flammable solvent. Perform the reaction in a well-ventilated fume hood.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Pd Catalyst, Ligand, and Base B Add Halopyrimidine and Piperidine A->B C Add Anhydrous, Degassed Solvent B->C D Heat and Stir (e.g., 100 °C) C->D E Monitor Reaction (TLC/LC-MS) D->E F Cool and Quench with Water E->F G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify G->H I Piperidine-Pyrimidine Product H->I Final Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L | Pd(II)-Ar / \nX oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination HNR₂ pd_complex2 [L-Pd(II)-Ar(HNR₂)]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amide L-Pd(II)-Ar(NR₂) deprotonation->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

The 4-(Piperidin-4-yl)pyrimidine Scaffold: A Versatile Platform for the Design and Synthesis of Kinase Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important target families for drug discovery.[3] The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, serving as the core of numerous approved kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds in the kinase hinge region.[4][5] When coupled with a piperidin-4-yl moiety, this scaffold provides a robust and highly versatile platform for generating focused compound libraries. The piperidine ring acts as a non-planar, three-dimensional linker that allows for systematic exploration of solvent-exposed regions and specific sub-pockets of the kinase active site, enabling the optimization of potency, selectivity, and physicochemical properties.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and application of 4-(Piperidin-4-yl)pyrimidine-based libraries for the discovery of novel kinase inhibitors. We will detail the underlying design rationale, provide step-by-step synthetic protocols for library generation, and outline a general workflow for screening and hit validation.

The Strategic Advantage of the this compound Scaffold

The success of a kinase inhibitor discovery program often hinges on the choice of the core chemical scaffold. The this compound structure offers a compelling combination of features that make it an ideal starting point for library synthesis.

  • Hinge-Binding Motif: The pyrimidine core is a bioisostere of adenine, the nitrogenous base of ATP.[5] This allows it to form one or more critical hydrogen bonds with the backbone amide residues of the kinase "hinge" region, which is a highly conserved feature of the ATP binding site. This interaction serves as a strong anchor for the inhibitor.

  • Three-Dimensional Diversity: The saturated piperidine ring introduces a non-planar, 3D geometry. This contrasts with many flat, aromatic scaffolds and allows for more nuanced interactions within the kinase active site. The piperidine nitrogen (N1) serves as a primary diversification point, providing a vector that typically points out of the active site towards the solvent front.

  • Tunable Physicochemical Properties: Modifications on the piperidine ring can be used to modulate key drug-like properties such as solubility and cell permeability. For instance, the introduction of weakly basic amine derivatives can substantially increase aqueous solubility while retaining potent enzymatic activity.[7]

  • Proven Clinical Relevance: Numerous clinical candidates and approved drugs incorporate either the pyrimidine or piperidine motif, and in some cases both, to achieve potent and selective kinase inhibition. For example, the discovery of AZD5363, a potent pan-Akt inhibitor, highlights the utility of a substituted piperidine linked to a pyrrolopyrimidine core.[6][8][9]

Below is a diagram illustrating the core scaffold and its key features for kinase interaction and library diversification.

G start Starting Materials (e.g., Dichloropyrimidine, Boc-4-aminopiperidine) core_synth Step 1: Synthesis of Core Intermediate start->core_synth div1 Step 2: R2 Diversification (Optional) core_synth->div1 Nucleophilic Aromatic Sub. deprotect Step 3: Boc Deprotection core_synth->deprotect If R2 is H div1->deprotect div2 Step 4: R1 Diversification (Parallel Synthesis) deprotect->div2 purify Purification & QC (LC-MS, NMR) div2->purify Amide Coupling, Reductive Amination, etc. library Final Compound Library Plate purify->library cluster_sar SAR Hypothesis Generation Data Screening Data (Table 1) Analysis Analyze Potency vs. Structure Data->Analysis R1 Observation on R1: Aromatic > Aliphatic Suggests π-π interaction Analysis->R1 R2 Observation on R2: H > Polar Group Suggests hydrophobic pocket Analysis->R2 Hypothesis Design Hypothesis: Synthesize more R1 analogs with electron-withdrawing groups. Keep R2 small and hydrophobic. R1->Hypothesis R2->Hypothesis

References

Application Notes and Protocols for High-Throughput Screening of 4-(Piperidin-4-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Prominence of the 4-(Piperidin-4-yl)pyrimidine Scaffold in Modern Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1][2] Its versatility allows for the development of potent and selective modulators of various biological targets, with a particular emphasis on protein kinases.[1][3] The pyrimidine ring often serves as a hinge-binding motif, while the piperidine moiety provides a vector for exploring different chemical spaces to enhance potency, selectivity, and pharmacokinetic properties.[4] Given the therapeutic potential of this compound class in oncology, virology, and inflammatory diseases, robust and efficient high-throughput screening (HTS) methodologies are paramount for the rapid identification and characterization of novel lead compounds.[1][2]

This guide provides a comprehensive overview of state-of-the-art HTS assays tailored for the discovery of bioactive this compound derivatives. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and discuss critical aspects of data analysis and quality control to ensure the generation of reliable and actionable results.

Strategic Selection of HTS Assays: A Multi-Faceted Approach

The choice of an appropriate HTS assay is contingent upon the biological target of interest and the physicochemical properties of the compound library. For this compound derivatives, which are frequently designed as kinase inhibitors, several assay formats are applicable. However, a judicious selection requires an understanding of the potential for compound interference.

Causality Behind Experimental Choices: Mitigating Compound Interference

Pyrimidine-containing compounds can sometimes exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays, leading to false positives.[5][6][7] Therefore, it is crucial to assess the potential for autofluorescence of the specific library of this compound derivatives being screened.

  • Luminescence-based assays , such as those detecting ATP consumption (e.g., Kinase-Glo®), are often a preferred primary screening method.[8] These assays are less susceptible to interference from fluorescent compounds and light scattering.[8]

  • Fluorescence-based assays , including fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET), can be powerful tools, particularly for secondary screening and mechanistic studies, provided that proper controls are in place to identify and exclude autofluorescent hits.[6][7]

  • Label-free technologies , such as those based on surface plasmon resonance (SPR) or mass spectrometry, offer an orthogonal approach that is not susceptible to optical interference, making them valuable for hit validation.

Another key consideration is the solubility of the compounds. Piperidine-containing molecules can sometimes exhibit poor aqueous solubility, which can lead to compound precipitation in assay buffers and generate false-positive results.[9][10] It is therefore essential to:

  • Maintain a final DMSO concentration that is compatible with the assay and keeps the compounds in solution (typically ≤1%).[11]

  • Visually inspect assay plates for any signs of precipitation.

  • Consider performing solubility tests for lead compounds.

High-Throughput Screening Workflows

A typical HTS campaign for this compound derivatives targeting a specific kinase involves a primary screen to identify initial hits, followed by secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Lead Optimization Primary_Screen Luminescence-Based Kinase Assay (e.g., ADP-Glo™) High-throughput, robust signal. Primary_Hits Initial Hits (e.g., >50% inhibition) Primary_Screen->Primary_Hits Identify active compounds Dose_Response Dose-Response Curve (IC50 determination) Primary_Hits->Dose_Response Prioritize potent compounds Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET or FP) Confirms activity with a different technology. Dose_Response->Orthogonal_Assay Validate mechanism Selectivity_Profiling Kinase Selectivity Profiling Assesses off-target effects. Orthogonal_Assay->Selectivity_Profiling Assess specificity Confirmed_Hits Confirmed Hits Selectivity_Profiling->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Guides chemical modifications. Confirmed_Hits->SAR_Studies ADME_Tox ADME/Tox Profiling Assesses drug-like properties. SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A generalized HTS workflow for the discovery of this compound kinase inhibitors.

Detailed Application Protocols

The following protocols are designed to be self-validating systems, incorporating essential controls and quality checks to ensure data integrity.

Protocol 1: Primary HTS Using a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[12]

Principle: The kinase reaction consumes ATP, producing ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is used by luciferase to generate light. The luminescent signal is directly proportional to the kinase activity.

Materials:

  • Recombinant Kinase (e.g., Aurora A, CDK2)

  • Kinase Substrate (peptide or protein)

  • ATP

  • This compound compound library (in DMSO)

  • Known Kinase Inhibitor (e.g., Staurosporine) as a positive control

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound compounds and the positive control (Staurosporine) in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound solution to the assay plate.

    • Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a background control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase buffer.

    • Add the master mix to the compound-plated wells.

    • Prepare a 2X ATP solution and add it to the wells to initiate the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis and Quality Control:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

  • Z'-Factor Calculation: A Z'-factor between 0.5 and 1.0 indicates an excellent assay quality.[12][13][14][15][16] Z' = 1 - (3 * (SD_DMSO + SD_Staurosporine)) / |Mean_DMSO - Mean_Staurosporine|

ParameterDescriptionAcceptance Criteria
Z'-Factor A measure of assay robustness and dynamic range.≥ 0.5
Signal-to-Background The ratio of the mean signal of the negative control to the mean signal of the background control.> 5
CV of Controls The coefficient of variation for the positive and negative controls.< 15%
Protocol 2: Secondary HTS Using a TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate by detecting the FRET between a donor fluorophore on an antibody and an acceptor fluorophore on the phosphorylated substrate.

Principle: When the substrate is phosphorylated by the kinase, a specific antibody labeled with a donor fluorophore binds to the phosphorylated site. If the substrate is also labeled with an acceptor fluorophore, FRET occurs upon excitation of the donor, resulting in a measurable signal.

TR_FRET_Assay cluster_0 No Kinase Activity (Inhibited) cluster_1 Kinase Activity (Active) Kinase_I Kinase Substrate_I Substrate-Acceptor ATP_I ATP Antibody_I Antibody-Donor No_FRET No FRET Signal Antibody_I->No_FRET Kinase_A Kinase Substrate_A Substrate-Acceptor ATP_A ATP P_Substrate_A P-Substrate-Acceptor ATP_A->P_Substrate_A Phosphorylation Antibody_A Antibody-Donor FRET FRET Signal Antibody_A->FRET

Caption: Principle of a TR-FRET kinase assay.

Materials:

  • Confirmed hits from the primary screen.

  • Recombinant Kinase

  • Biotinylated Substrate Peptide

  • Europium-labeled Anti-phospho-substrate Antibody (Donor)

  • Streptavidin-conjugated Acceptor Fluorophore

  • ATP

  • TR-FRET Assay Buffer

  • Low-volume, black 384-well assay plates

  • TR-FRET enabled plate reader

Procedure:

  • Compound Plating:

    • Perform serial dilutions of the hit compounds to generate dose-response curves.

    • Plate the compounds as described in Protocol 1.

  • Kinase Reaction:

    • Prepare a master mix of kinase, substrate peptide, and ATP in assay buffer.

    • Add the master mix to the wells and incubate for the optimized time.

  • Detection:

    • Add a solution containing the Europium-labeled antibody and the streptavidin-acceptor to stop the reaction and initiate FRET.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Plot the percent inhibition against the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Troubleshooting Common HTS Issues with this compound Derivatives

IssuePotential Cause(s)Troubleshooting Steps
High number of false positives in fluorescence-based assays - Compound autofluorescence. - Light scattering due to compound precipitation.- Pre-screen compounds for autofluorescence at the assay wavelengths. - Use a different assay technology (e.g., luminescence) for primary screening. - Visually inspect plates for precipitation and perform solubility checks.
Poor Z'-factor - Suboptimal enzyme or substrate concentration. - Inconsistent liquid handling. - Reagent instability.- Re-optimize assay conditions (enzyme, substrate, ATP concentrations). - Validate liquid handler performance. - Prepare fresh reagents and ensure proper storage.
Inconsistent IC50 values - Compound instability in assay buffer. - Compound precipitation at higher concentrations.- Assess compound stability in the assay buffer over the incubation period. - Lower the highest concentration tested or use a different solvent system for dilution.

Conclusion: Accelerating Drug Discovery through Optimized HTS

The this compound scaffold remains a highly attractive starting point for the development of novel therapeutics. The successful identification of potent and selective lead compounds from large chemical libraries is critically dependent on the implementation of well-designed and robust high-throughput screening assays. By carefully considering the potential for compound interference, incorporating rigorous quality control measures, and employing orthogonal assay formats for hit validation, researchers can significantly enhance the efficiency and success rate of their drug discovery programs. The protocols and insights provided in this guide offer a solid foundation for establishing a high-quality HTS cascade for the discovery of the next generation of this compound-based drugs.

References

Cell-based Assays for Evaluating 4-(piperidin-4-yl)pyrimidine Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 4-(piperidin-4-yl)pyrimidine, a small molecule of interest in drug discovery. The protocols detailed below outline key cell-based assays for assessing cell viability, membrane integrity, and apoptosis induction. While specific cytotoxic data for this compound is not widely available in public literature, this document leverages data from structurally related pyrimidine derivatives to provide an illustrative framework for experimental design and data interpretation.

Data Presentation: Cytotoxicity of Pyrimidine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various pyrimidine derivatives against a panel of human cancer cell lines. This data is presented to offer a comparative overview and to guide the selection of appropriate cell lines and concentration ranges for testing this compound. The primary method used for generating this data is the MTT assay.[1]

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound 4MCF-7 (Breast)0.57
Compound 4HepG2 (Liver)1.13
Compound 11MCF-7 (Breast)1.31
Compound 11HepG2 (Liver)0.99

Data sourced from a study on pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors.[2]

Table 2: Cytotoxicity of 2,4-Diaminopyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound 9kA549 (Lung)2.14
Compound 9kHCT-116 (Colon)3.59
Compound 9kPC-3 (Prostate)5.52
Compound 9kMCF-7 (Breast)3.69
Compound 13fA549 (Lung)1.98
Compound 13fHCT-116 (Colon)2.78
Compound 13fPC-3 (Prostate)4.27
Compound 13fMCF-7 (Breast)4.01

This data illustrates the cytotoxic potential of 2,4-diaminopyrimidine compounds against various cancer cell lines.[3]

Experimental Workflows

Visualizing the experimental process is crucial for reproducibility and understanding. The following diagrams, generated using Graphviz, outline the workflows for the cell-based assays described in this document.

G cluster_workflow General Experimental Workflow A Cell Seeding (96-well plate) B Compound Treatment (this compound) A->B C Incubation (24-72 hours) B->C D Cytotoxicity Assay (MTT, LDH, Apoptosis) C->D E Data Acquisition (e.g., Plate Reader, Flow Cytometer) D->E F Data Analysis (IC50 determination) E->F

General workflow for assessing cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for specific cell lines and laboratory conditions.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Materials:

  • 96-well tissue culture plates

  • Selected cancer cell line(s)

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (solvent only) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against compound concentration to determine the IC50 value.

G cluster_mtt MTT Assay Workflow A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G

Step-by-step workflow of the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes, providing a measure of cytotoxicity.[6]

Materials:

  • 96-well tissue culture plates

  • Selected cancer cell line(s)

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Vehicle control: Cells treated with the compound solvent.

    • Background control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[6]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the kit's instructions.

G cluster_ldh LDH Assay Workflow A Seed Cells & Treat B Incubate A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate (Color Development) D->E F Add Stop Solution E->F G Measure Absorbance F->G

Step-by-step workflow of the LDH assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects. The following protocols describe two common methods for detecting apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Early apoptotic cells translocate phosphatidylserine to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • 6-well or 12-well tissue culture plates

  • Selected cancer cell line(s)

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Caspases are a family of proteases that play a central role in the execution of apoptosis. This assay measures the activity of caspase-3 and -7, key executioner caspases.

Materials:

  • 96-well, opaque-walled plates

  • Selected cancer cell line(s)

  • Complete culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and treat with this compound as described previously.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Correlate the luminescence signal with the level of caspase-3/7 activity.

G cluster_apoptosis Apoptosis Assay Workflow A Seed Cells & Treat B Incubate A->B C Harvest & Wash Cells B->C D Stain with Annexin V/PI C->D E Analyze by Flow Cytometry D->E

Workflow for Annexin V/PI apoptosis assay.

Potential Signaling Pathways

Pyrimidine derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases.[3] Two such kinases, PIM-1 and EGFR, are key regulators of cell survival and proliferation, and their inhibition can lead to apoptosis.[3]

PIM-1 Kinase Inhibition Pathway

PIM-1 is a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad. Inhibition of PIM-1 can lead to the activation of the apoptotic cascade.[7]

G cluster_pim1 PIM-1 Kinase Inhibition Apoptosis Pathway A This compound B PIM-1 Kinase A->B Inhibits C Bad (pro-apoptotic) B->C Inhibits (via phosphorylation) D Bcl-2 (anti-apoptotic) C->D Inhibits E Apoptosis D->E Inhibits

PIM-1 kinase inhibition leading to apoptosis.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[1] Inhibition of EGFR can block these pro-survival signals and induce apoptosis.

G cluster_egfr EGFR Inhibition Apoptosis Pathway A This compound B EGFR A->B Inhibits C PI3K/AKT Pathway B->C D RAS/RAF/MAPK Pathway B->D E Cell Survival & Proliferation C->E D->E F Apoptosis E->F Inhibition of survival leads to

EGFR inhibition leading to apoptosis.

References

Application Notes and Protocols for In Vitro Kinase Inhibition Assays Using 4-(Piperidin-4-yl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(piperidin-4-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to target the ATP-binding site of a wide range of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies. This document provides detailed protocols and application notes for the in vitro evaluation of this compound analogs as kinase inhibitors, focusing on luminescence-based kinase inhibition assays. The provided methodologies are suitable for high-throughput screening and detailed inhibitor characterization.

Data Presentation: Kinase Inhibition by this compound Analogs

The following tables summarize the in vitro inhibitory activities of various this compound analogs against several protein kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Compound IDKinase TargetIC50 (nM)Assay Method
R547 CDK11Not Specified
CDK23Not Specified
CDK41Not Specified
Compound 14j JAK227Not Specified
FLT330Not Specified
CHMFL-FLT3-122 FLT340Not Specified

Table 1: Inhibitory activity of selected this compound analogs against Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase 3 (FLT3).[1][2][3]

Experimental Protocols

The following is a detailed protocol for a luminescence-based in vitro kinase inhibition assay, such as the ADP-Glo™ Kinase Assay, which is broadly applicable for determining the potency of this compound analogs.[4][5][6][7] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[4][6]

Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A, JAK2, AKT1)

  • Kinase-specific substrate (peptide or protein)

  • This compound analog (test compound)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (specific to the kinase)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate shaker

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the this compound analog in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • For the final assay, dilute the compound in kinase assay buffer to the desired starting concentration. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compound, positive control inhibitor, and vehicle control (DMSO) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix containing the kinase and its specific substrate in the appropriate kinase assay buffer.

    • Initiate the kinase reaction by adding the kinase/substrate master mix (e.g., 5 µL) to each well.

    • Prepare "no kinase" control wells containing the substrate and buffer but no enzyme to determine the background signal.

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at room temperature (or a specified temperature for the kinase) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Generation and Detection:

    • After the kinase reaction incubation, add the ADP-Glo™ Reagent (e.g., 5 µL) to all wells to stop the kinase reaction and deplete the remaining ATP.[5][6]

    • Incubate the plate at room temperature for 40 minutes.[5]

    • Add the Kinase Detection Reagent (e.g., 10 µL) to all wells. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for a luciferase-based luminescence reaction.[5][6]

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[5]

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound analogs and a general workflow for the in vitro kinase inhibition assay.

G cluster_workflow Experimental Workflow Compound_Prep Compound Dilution Plate_Setup Assay Plate Preparation Compound_Prep->Plate_Setup Kinase_Reaction Kinase Reaction Incubation Plate_Setup->Kinase_Reaction Signal_Generation Signal Generation (ADP-Glo) Kinase_Reaction->Signal_Generation Data_Acquisition Luminescence Reading Signal_Generation->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis

Experimental workflow for in vitro kinase inhibition assays.

G cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound analog (Akt Inhibitor) Inhibitor->Akt

Simplified PI3K/Akt signaling pathway and point of inhibition.

G cluster_jak_stat JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression STAT_dimer->Gene_Expression regulates Inhibitor This compound analog (JAK Inhibitor) Inhibitor->JAK

Simplified JAK-STAT signaling pathway and point of inhibition.

G cluster_cdk CDK-Mediated Cell Cycle Progression CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry CDK2->S_Phase promotes Inhibitor This compound analog (CDK Inhibitor) Inhibitor->CDK46 Inhibitor->CDK2

Simplified CDK-mediated cell cycle progression and points of inhibition.

References

Unlocking a New Front in Oncology: Application Notes on the Anticancer Activity of Novel 4-(Piperidin-4-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the burgeoning anticancer potential of novel 4-(piperidin-4-yl)pyrimidine derivatives. These compounds are emerging as a promising class of therapeutics, exhibiting significant cytotoxic and targeted activity against a range of human cancer cell lines. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to facilitate further investigation and development in this critical area of oncology research.

The core structure, a pyrimidine ring linked to a piperidine moiety at the 4-position, serves as a versatile scaffold for the development of potent kinase inhibitors. Many derivatives have shown remarkable efficacy in targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt, VEGFR, and EGFR pathways.

Quantitative Data Summary: In Vitro Anticancer Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives and related structures against several human cancer cell lines, providing a clear comparison of their cytotoxic potential.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)
12c UO-31 (Renal)0.87[1]
MOLT-4 (Leukemia)1.58[1]
12d MOLT-4 (Leukemia)2.0[1]
HL-60(TB) (Leukemia)2.63[1]
12f HL-60(TB) (Leukemia)1.41[1]
12j MOLT-4 (Leukemia)1.82[1]
11 M14 (Melanoma)2.40[1]

Table 2: Anticancer Activity of Indazol-Pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)
4f MCF-7 (Breast)1.629[2]
4i MCF-7 (Breast)1.841[2]
A549 (Lung)2.305[2]
Caco2 (Colon)4.990[2]
4a MCF-7 (Breast)2.958[2]
A549 (Lung)3.304[2]
4d MCF-7 (Breast)4.798[2]
4g MCF-7 (Breast)4.680[2]

Table 3: Anticancer Activity of Furo[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (2) HT-1080 (Fibrosarcoma)13.89 - 19.43[3]
MCF-7 (Breast)13.89 - 19.43[3]
MDA-MB-231 (Breast)13.89 - 19.43[3]
A549 (Lung)13.89 - 19.43[3]
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (11) EGFRWT0.099[3]
EGFRT790M0.123[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer activity of this compound derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cells.

Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add serial dilutions of compounds incubation1->add_compounds incubation2 Incubate for 24-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve_formazan Add solubilization solution (DMSO) incubation3->dissolve_formazan read_absorbance Measure absorbance at 490-570 nm dissolve_formazan->read_absorbance

Caption: Workflow for MTT Cell Viability Assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in the culture medium.

  • Replace the medium in the wells with the prepared compound dilutions and incubate for 24, 48, or 72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of the compounds on cell cycle progression.

Workflow:

CellCycle_Workflow cluster_prep Cell Treatment & Harvesting cluster_fixation Fixation cluster_staining Staining & Analysis cell_treatment Treat cells with compound (IC50) harvesting Harvest and wash cells with PBS cell_treatment->harvesting fixation Fix cells in ice-cold 70% ethanol harvesting->fixation staining Stain with PI/RNase solution fixation->staining analysis Analyze by flow cytometry staining->analysis

Caption: Workflow for Cell Cycle Analysis.

Materials:

  • Cancer cells treated with this compound derivatives

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells, wash with cold PBS, and fix them by dropwise addition into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 2 hours at -20°C.

  • Wash the cells with PBS and resuspend in PI/RNase A staining solution.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis of Signaling Pathway Proteins

This protocol is to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Workflow:

WesternBlot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_lysis Lyse treated cells quantification Quantify protein concentration (BCA) cell_lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with HRP-secondary antibody primary_ab->secondary_ab detection Detect with chemiluminescent substrate secondary_ab->detection

Caption: Workflow for Western Blot Analysis.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-EGFR, anti-EGFR, anti-p-VEGFR2, anti-VEGFR2, ß-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer progression.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_Pathway cluster_inhibition Inhibition by this compound derivatives RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrimidine Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

EGFR and VEGFR Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are receptor tyrosine kinases that play crucial roles in tumor growth and angiogenesis.

Kinase_Signaling cluster_egfr EGFR Pathway cluster_vegfr VEGFR Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) EGFR_dimer->Downstream VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR VEGFR_dimer VEGFR-2 Dimer (Activated) VEGFR->VEGFR_dimer Dimerization & Autophosphorylation VEGFR_dimer->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Pyrimidine Derivative Inhibitor->EGFR_dimer Inhibits Kinase Activity Inhibitor->VEGFR_dimer Inhibits Kinase Activity

Caption: Inhibition of EGFR and VEGFR Signaling.

These application notes and protocols provide a foundational framework for the continued exploration of this compound derivatives as novel anticancer agents. The presented data and methodologies are intended to support and guide researchers in their efforts to develop more effective and targeted cancer therapies.

References

Application Notes and Protocols for In Vivo Efficacy Studies of 4-(Piperidin-4-yl)pyrimidine Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of 4-(Piperidin-4-yl)pyrimidine Compounds

The this compound scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into potent and selective inhibitors of various protein kinases.[1][2] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, compounds bearing this moiety are promising therapeutic candidates. Examples of kinase targets for this class of compounds include Cyclin-Dependent Kinases (CDKs), Akt, and Checkpoint Kinase 1 (Chk1), which are pivotal in cell cycle progression and DNA damage response pathways.[4][5][6]

The transition from promising in vitro activity to a viable clinical candidate hinges on rigorous preclinical evaluation. In vivo efficacy studies in relevant animal models are a cornerstone of this process, providing critical data on a compound's therapeutic window, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and overall anti-tumor activity.[7] This guide provides a comprehensive framework for designing and executing robust in vivo efficacy studies for novel this compound compounds, with a focus on oncology applications.

Part 1: Strategic Considerations for In Vivo Study Design

A well-designed in vivo study is paramount for generating reproducible and translatable data. The following sections detail the critical decision-making processes involved in planning these experiments.

Selection of Appropriate Animal Models

The choice of animal model is dictated by the scientific question, the compound's mechanism of action, and the target patient population.[8] For oncology studies, several options are available, each with distinct advantages and limitations.[9][10][11]

  • Cell-Line Derived Xenograft (CDX) Models: These are the most common initial models, where human cancer cell lines are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID mice).[10] They are relatively inexpensive and allow for rapid assessment of a compound's direct anti-tumor activity.

  • Patient-Derived Xenograft (PDX) Models: These models involve the direct transplantation of patient tumor tissue into immunodeficient mice.[9] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical efficacy.[9]

  • Syngeneic Models: For compounds that modulate the immune system, syngeneic models are essential. These involve transplanting mouse tumor cells into immunocompetent mice of the same genetic background, allowing for the study of interactions between the therapeutic, the tumor, and the host immune system.[12]

  • Genetically Engineered Mouse Models (GEMMs): These models harbor specific genetic alterations that lead to spontaneous tumor development, closely mimicking human cancer progression.[9][12] GEMMs are particularly useful for studying tumor initiation, progression, and prevention.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Understanding a compound's PK/PD relationship is crucial for designing an effective dosing regimen.

  • Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[13][14] These studies are typically conducted in rodents (mice or rats) and inform the selection of the dose, route of administration, and dosing frequency required to achieve therapeutic concentrations at the target site.[13][14][15][16]

  • Pharmacodynamics (PD): PD studies measure the biological effect of a drug on its target. In the context of kinase inhibitors, this often involves measuring the phosphorylation status of the target kinase or its downstream substrates in tumor tissue or surrogate tissues.[7] Establishing a clear link between drug exposure (PK) and target modulation (PD) is a key objective.

The workflow for integrating PK/PD into efficacy studies is outlined below:

PKPD_Workflow cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Study Single_Dose_PK Single-Dose PK in Mice/Rats Dose_Range_Finding Dose Range-Finding (Tolerability) Single_Dose_PK->Dose_Range_Finding Inform Dosing Efficacy_Study_Start Initiate Efficacy Study in Tumor-Bearing Mice Dose_Range_Finding->Efficacy_Study_Start Select Doses PD_Biomarker_Assay PD Biomarker Assay Development Satellite_PK_PD Satellite Group for PK/PD Analysis PD_Biomarker_Assay->Satellite_PK_PD Validate Assay Dosing Administer Compound (Vehicle, Test Article) Efficacy_Study_Start->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Dosing->Satellite_PK_PD Terminal_Endpoint Terminal Endpoint Tumor_Measurement->Terminal_Endpoint Satellite_PK_PD->Terminal_Endpoint

Caption: PK/PD-Informed Efficacy Study Workflow.

Ethical Considerations and IACUC Compliance

All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare. In the United States, this involves obtaining approval from an Institutional Animal Care and Use Committee (IACUC).[17][18][19][20] The IACUC protocol should detail the rationale for using animals, the number of animals required, and a clear description of all procedures, including efforts to minimize pain and distress.[19][20] Humane endpoints should be clearly defined to ensure that animals are euthanized before experiencing excessive suffering.[18]

Part 2: Experimental Protocols

The following protocols provide a generalized framework. It is critical to optimize these protocols for the specific this compound compound and animal model being used.

Protocol: Subcutaneous Xenograft Tumor Implantation

This protocol describes the establishment of a subcutaneous tumor model using a human cancer cell line.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

  • Selected human cancer cell line

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® or other extracellular matrix

  • Trypsin-EDTA

  • Syringes (1 mL) and needles (27G)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture the selected cancer cell line according to the supplier's recommendations until they reach 70-80% confluency.

  • Cell Harvesting: Wash the cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Centrifuge the cell suspension and resuspend the pellet in a known volume of serum-free medium or PBS. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Preparation of Inoculum: Dilute the cell suspension to the desired concentration (typically 1 x 10^7 to 2 x 10^7 cells/mL) in a 1:1 mixture of serum-free medium and Matrigel®. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

  • Implantation: Anesthetize the mouse according to the approved IACUC protocol. Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of the mouse.

  • Monitoring: Monitor the animals for tumor growth. Tumors typically become palpable within 7-14 days.

Protocol: Compound Formulation and Administration (Oral Gavage)

Oral gavage is a common method for administering compounds to rodents, ensuring precise dosing.[21][22]

Materials:

  • This compound test compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose in water, 10% Solutol® HS 15 in water)

  • Balance, weigh boats, spatulas

  • Mortar and pestle or homogenizer

  • Syringes (1 mL)

  • Gavage needles (stainless steel or flexible plastic, appropriate size for the animal)[21][22][23]

  • Vortex mixer and/or sonicator

Procedure:

  • Vehicle Selection: The vehicle must be non-toxic and capable of solubilizing or suspending the test compound. Preliminary formulation screening is recommended.

  • Formulation Preparation:

    • Calculate the required amount of test compound and vehicle based on the desired dose concentration and the number of animals.

    • Weigh the test compound accurately.

    • If the compound is a solid, triturate it to a fine powder.

    • Gradually add the vehicle while mixing to create a homogenous suspension or solution. Use a vortex mixer or sonicator as needed.

  • Dose Calculation: Calculate the volume to be administered to each mouse based on its body weight and the desired dose (mg/kg). A common dosing volume is 10 mL/kg.[21][23]

  • Administration:

    • Properly restrain the mouse.[21][23]

    • Measure the insertion depth of the gavage needle (from the corner of the mouth to the last rib).[21]

    • Gently insert the gavage needle into the esophagus and advance it to the pre-measured depth.[21][24]

    • Slowly administer the formulation.[21]

    • Withdraw the needle gently.[21]

  • Post-Procedure Monitoring: Observe the animal for any signs of distress for at least 15 minutes after dosing.[23][25]

Table 1: Recommended Gavage Needle Sizes and Maximum Dosing Volumes for Mice

Mouse Weight (g)Gavage Needle GaugeGavage Needle Length (inches)Max. Administration Volume (mL at 10 mL/kg)
15 - 2022G1 - 1.50.20
20 - 2520G1 - 1.50.25
25 - 3518G1.5 - 20.35

Source: Adapted from BenchChem and Washington State University IACUC guidelines.[21][23]

Protocol: Efficacy Assessment via Tumor Volume Measurement

Longitudinal measurement of tumor volume is a primary endpoint in many preclinical oncology studies.[26]

Materials:

  • Digital calipers or ultrasound imaging system

  • Animal scale

  • Data recording sheets

Procedure:

  • Animal Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (vehicle control, positive control, and test article groups).

  • Measurements: Measure the tumor dimensions (length and width) and body weight 2-3 times per week.

  • Tumor Volume Calculation:

    • Calipers: While widely used, caliper measurements can be inaccurate.[27][28] The volume is typically calculated using the formula: Volume = (Length x Width²) / 2 .[28]

    • Ultrasound: Ultrasound imaging provides a more accurate and reproducible measurement of tumor volume compared to calipers.[26]

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition (%TGI) at the end of the study.

Efficacy_Workflow Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups (Tumor Volume ~150 mm³) Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle, Test Compound, Positive Control) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight (2-3x / week) Treatment->Monitoring Endpoint End of Study Endpoint Reached (e.g., Tumor >2000 mm³ or 28 days) Monitoring->Endpoint Analysis Data Analysis (%TGI, Statistical Significance) Endpoint->Analysis

Caption: General workflow for a xenograft efficacy study.

Protocol: Biomarker Analysis

Assessing biomarkers provides mechanistic insight into the compound's activity in vivo.[29][30][31][32]

Materials:

  • Tumor and/or tissue collection tools

  • Flash-freezing supplies (liquid nitrogen)

  • Lysis buffers with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • Western blotting or ELISA reagents and equipment

  • Antibodies against the target kinase, phosphorylated target, and downstream markers

Procedure:

  • Sample Collection: At a predetermined time point after the final dose (often guided by PK data), euthanize a satellite group of animals.

  • Tissue Processing:

    • Excise the tumors and other relevant tissues.

    • Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C.

  • Protein Extraction:

    • Pulverize the frozen tissue.

    • Lyse the tissue powder in an appropriate lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant (protein lysate).

  • Analysis:

    • Determine the protein concentration of each lysate.

    • Analyze the expression and phosphorylation status of the target and downstream proteins using Western blotting or ELISA.

    • Normalize the results to a loading control (e.g., β-actin or GAPDH).

Table 2: Example Biomarker Cascade for an Akt Inhibitor

AnalytePurposeMethod
Total Akt Measures total protein levelWestern Blot / ELISA
Phospho-Akt (Ser473/Thr308) Measures target engagement/inhibitionWestern Blot / ELISA
Phospho-PRAS40 Measures downstream pathway modulationWestern Blot / ELISA
Phospho-S6 Ribosomal Protein Measures downstream pathway modulationWestern Blot / ELISA
Ki-67 Proliferation markerImmunohistochemistry (IHC)
Cleaved Caspase-3 Apoptosis markerImmunohistochemistry (IHC)

Conclusion

The successful in vivo evaluation of this compound compounds requires a multi-faceted approach that integrates pharmacology, biology, and ethical considerations. By carefully selecting animal models, establishing a clear PK/PD relationship, and employing robust, validated protocols, researchers can generate high-quality data to support the advancement of these promising therapeutic agents. The protocols and guidelines presented here offer a solid foundation for these critical preclinical studies.

References

Application Notes & Protocols: Pharmacokinetic Analysis of 4-(Piperidin-4-yl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pharmacokinetic Profiling

The 4-(piperidin-4-yl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a range of kinases and other enzymes implicated in oncology, immunology, and neurological disorders.[1][2] The versatility of this scaffold allows for fine-tuning of potency and selectivity. However, the ultimate success of any drug candidate hinges not just on its in vitro potency, but on its in vivo behavior—its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, collectively known as pharmacokinetics (PK).[3] A promising compound with nanomolar potency in an enzymatic assay is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or fails to reach its target tissue in sufficient concentrations.

This guide provides a detailed framework for the comprehensive pharmacokinetic analysis of novel this compound analogs. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to generate robust and reliable data. Adherence to these principles is critical for making informed decisions in lead optimization, candidate selection, and for building a data package that meets stringent regulatory expectations for preclinical development.[4][5][6]

Section 1: Foundational In Vitro ADME Assays

Before committing to costly and complex in vivo studies, a panel of in vitro assays is essential to predict the likely pharmacokinetic behavior of the analogs. These assays provide early insights into potential liabilities that can be addressed through chemical modification.

Metabolic Stability Assessment in Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the clearance of most small molecule drugs.[7][8] The microsomal stability assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance (Clint).[9][10][11] A high intrinsic clearance often translates to a short in vivo half-life and low oral bioavailability.

Protocol: Human Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. From this, create a 125 µM working solution in acetonitrile.[9]

    • Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from XenoTech) on ice. Prepare a 3 mg/mL working stock in 100 mM potassium phosphate buffer (pH 7.4).[10]

    • NADPH Regenerating System (e.g., Corning Gentest™): Prepare according to the manufacturer's instructions to achieve final concentrations of 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase.[9]

    • Internal Standard (IS): Select a structurally similar, stable compound and prepare a working solution in acetonitrile (e.g., 100 ng/mL).

  • Incubation Procedure:

    • In a 96-well plate, combine the HLM working solution and phosphate buffer.

    • Add the test compound working solution to achieve a final concentration of 1 µM. The final organic solvent concentration should be less than 1%.[10]

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 4-5 volumes of ice-cold acetonitrile containing the internal standard.[3][9]

  • Sample Analysis & Data Interpretation:

    • Centrifuge the plate to precipitate proteins (e.g., 5500 rpm for 5 minutes).[9]

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Plasma Protein Binding (PPB) Assessment

Scientific Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, profoundly impacts its disposition.[12] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[13][14] High plasma protein binding can limit efficacy and complicate dose-response relationships.[12][13] Rapid Equilibrium Dialysis (RED) is a widely accepted method for determining the fraction unbound (fu).[14][15]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation:

    • Prepare the RED device base plate by rinsing with 20% ethanol and then ultrapure water.[13]

    • Prepare test compound stock solutions in DMSO. Spike these into plasma (human, rat, mouse) to a final concentration of 1-10 µM, ensuring the final DMSO concentration is ≤ 0.1%.[13]

    • Prepare dialysis buffer (e.g., 1X PBS, pH 7.4).

  • Dialysis Procedure:

    • Add the spiked plasma to the sample chamber of the RED device insert.

    • Add dialysis buffer to the buffer chamber.[13]

    • Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the unbound compound to reach equilibrium across the semi-permeable membrane.[13][14]

  • Sample Analysis & Calculation:

    • After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.

    • To ensure accurate analysis, matrix-match the samples: add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.[13]

    • Precipitate proteins by adding at least 4 volumes of cold acetonitrile containing an internal standard.[12][13]

    • Centrifuge and analyze the supernatant by LC-MS/MS.

    • Calculate the fraction unbound (fu) using the equation: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

    • The percentage bound is calculated as: (1 - fu) x 100.

Section 2: Bioanalytical Method Development and Validation

Scientific Rationale: A robust and reliable bioanalytical method is the cornerstone of any pharmacokinetic study.[16] The method must be accurate, precise, and specific for the quantification of the analyte in a complex biological matrix like plasma.[17][18] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[14] Method validation must be performed in accordance with regulatory guidelines, such as the ICH M10 guideline, to ensure data integrity.[16][19][20][21]

Protocol: Generic LC-MS/MS Method Development & Validation

  • Method Development:

    • Analyte Tuning: Infuse a standard solution of the analog into the mass spectrometer to optimize MS parameters (e.g., precursor/product ion transitions, collision energy, source parameters).[22]

    • Chromatography: Start with a standard reverse-phase C18 column (e.g., 2.6 µm, 2.1 x 50 mm).[23] Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.[22][23] Aim for a retention time between 2-3 minutes with a sharp, symmetrical peak.[22]

    • Sample Preparation: Protein precipitation is a common and efficient first-choice method. Add 3-4 volumes of cold acetonitrile (containing a suitable internal standard) to 50 µL of plasma.[23] Vortex and centrifuge to pellet the precipitated proteins.

  • Method Validation (per ICH M10 Guidelines): [16][17]

    • Calibration Curve: Prepare calibration standards by spiking known concentrations of the analog into blank plasma (e.g., 1 to 10,000 ng/mL).[23] The curve should have a correlation coefficient (r²) ≥ 0.99.

    • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in multiple replicates on different days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).

    • Selectivity: Analyze blank matrix from multiple sources to ensure no endogenous components interfere with the analyte or internal standard peaks.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -20°C or -70°C.[17][19]

Section 3: In Vivo Pharmacokinetic Study Design

Scientific Rationale: In vivo studies are essential to understand how a drug behaves in a whole organism, integrating the processes of ADME.[24] A typical initial study involves administering the compound to a preclinical species (e.g., rats or mice) by both intravenous (IV) and oral (PO) routes.[25] The IV dose allows for the determination of fundamental parameters like clearance (CL) and volume of distribution (Vd), while the PO dose, in combination with IV data, is used to calculate oral bioavailability (%F).[25]

Protocol: Rodent IV/PO Pharmacokinetic Study

  • Animal Dosing and Sampling:

    • Use an appropriate number of animals per group (e.g., n=3-5 male Sprague-Dawley rats).

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose via oral gavage (e.g., 5-10 mg/kg). The vehicle should be appropriate for the compound's solubility (e.g., 0.5% methylcellulose).

    • Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Sample Processing and Analysis:

    • Process blood samples by centrifugation to obtain plasma.

    • Store plasma samples at -70°C until analysis.

    • Quantify the drug concentration in each plasma sample using the validated LC-MS/MS method described in Section 2.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • Key Parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time (from IV data).

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes (from IV data).

      • %F (Oral Bioavailability): (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

Data Presentation & Visualization

Table 1: Comparative In Vitro ADME Properties of Pyrimidine Analogs
Compound IDHLM Stability (t½, min)Clint (µL/min/mg)Plasma Protein Binding (% Bound, Human)
PYR-001 4530.892.5
PYR-002 >60<23.185.1
PYR-003 1592.499.2
Control 2555.498.7
Table 2: Key Pharmacokinetic Parameters of PYR-002 in Rats (n=3)
RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC_last (hr*ng/mL)t½ (hr)CL (mL/min/kg)Vd (L/kg)%F
IV 212500.08328503.511.73.4-
PO 108501.076004.1--53.3

Experimental Workflows (Graphviz Visualizations)

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (HLM, NADPH, Compound) mix Mix HLM & Compound reagents->mix preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate with NADPH preincubate->initiate sampling Sample & Quench at Time Points initiate->sampling centrifuge Centrifuge sampling->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ & Clint lcms->data

Caption: Workflow for the In Vitro Metabolic Stability Assay.

InVivo_PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Bioanalysis & PK Calculation iv_dose IV Dosing Group (1-2 mg/kg) blood_collection Serial Blood Sampling (0-24h) iv_dose->blood_collection po_dose PO Dosing Group (5-10 mg/kg) po_dose->blood_collection plasma_prep Centrifuge for Plasma blood_collection->plasma_prep lcms LC-MS/MS Quantification plasma_prep->lcms nca Non-Compartmental Analysis (Calculate Cmax, AUC, %F) lcms->nca

Caption: Workflow for a Rodent In Vivo Pharmacokinetic Study.

References

Application Notes and Protocols for the Formulation of 4-(piperidin-4-yl)pyrimidine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a suitable formulation for in vivo studies of 4-(piperidin-4-yl)pyrimidine, a small molecule with potential therapeutic applications. The protocols outlined below address the physicochemical properties, formulation strategies, and administration of this compound in preclinical animal models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for developing a stable and bioavailable formulation. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₃N₃[1]
Molecular Weight 163.22 g/mol [1]
Predicted XlogP 0.3[1]
Aqueous Solubility Likely low; a related compound, 4-(piperidin-4-yloxy)pyrimidine, has a solubility of <0.1 mg/mL.
Salt Formation Hydrochloride salts of similar pyrimidine derivatives have been shown to increase polarity and improve bioavailability.[2]
Hazards Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Biological Target and Signaling Pathways

Derivatives of this compound have been associated with the inhibition of several key signaling pathways implicated in disease. While the precise target of the parent compound requires experimental validation, the most probable mechanisms of action based on structurally related molecules are the inhibition of HIV-1 Reverse Transcriptase and receptor tyrosine kinases such as EGFR and VEGFR2.

A novel series of piperidin-4-yl-aminopyrimidine derivatives have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[3] These compounds allosterically bind to the reverse transcriptase enzyme, disrupting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[4][5][6][7]

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Binds to dsDNA Double-Stranded DNA Reverse_Transcriptase->dsDNA Synthesizes Integration Integration into Host Genome dsDNA->Integration Compound This compound (N N R T I) Compound->Reverse_Transcriptase Allosteric Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

Derivatives of 4-(piperidin-4-yloxy)pyrimidine have demonstrated nanomolar affinity for the tyrosine kinases EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[2] These receptors are key mediators of cell proliferation, survival, and angiogenesis, and their aberrant signaling is a hallmark of many cancers.[8][9][10][11][12][13]

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Compound This compound Derivative Compound->EGFR Inhibition Compound->VEGFR2 Inhibition EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Caption: Inhibition of EGFR and VEGFR2 signaling pathways.

Protocol for Formulation Development

Due to the predicted low aqueous solubility of this compound, a systematic approach to formulation development is required. The following workflow outlines the necessary steps to identify a suitable vehicle for in vivo studies.

Formulation_Workflow Start Start Solubility Solubility Screening in Common Vehicles Start->Solubility Stability Stability Assessment (Chemical & Physical) Solubility->Stability Select promising vehicles Dose Dose Formulation Preparation Stability->Dose Select final vehicle Administer In Vivo Administration (e.g., Oral Gavage) Dose->Administer End End Administer->End

Caption: Workflow for developing an in vivo formulation.

Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable vehicles.

Materials:

  • This compound

  • Selection of vehicles (see table below)

  • Vials, magnetic stirrer, analytical balance, HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to a known volume of each vehicle in a vial.

  • Stir the vials at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Express solubility in mg/mL.

Vehicle CategoryExamples
Aqueous Purified Water, Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)
Co-solvents PEG400, Propylene Glycol, Ethanol
Surfactants Tween® 80, Poloxamer 188, Sodium Lauryl Sulfate (SLS)
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Oils Corn oil, Sesame oil

Objective: To evaluate the physical and chemical stability of this compound in the selected formulation vehicle(s).

Materials:

  • Pre-prepared formulations of this compound at the target concentration.

  • Incubators/stability chambers, HPLC.

Procedure:

  • Prepare the dosing formulation at the desired concentration in the selected vehicle(s).

  • Store aliquots of the formulation under different conditions (e.g., 4°C, room temperature).

  • At specified time points (e.g., 0, 4, 8, 24 hours), visually inspect the samples for any signs of physical instability (e.g., precipitation, color change).

  • Analyze the samples by HPLC to quantify the concentration of this compound and detect any degradation products.

  • A formulation is considered stable if there is no significant change in appearance and the compound concentration remains within ±10% of the initial concentration with no significant appearance of degradants.

Protocol for Oral Gavage Administration in Mice

Oral gavage is a common method for the precise administration of compounds in preclinical studies. The following protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

Mouse Weight (grams)Recommended Gavage Needle GaugeMaximum Administration Volume (mL/kg)Example Volume (for 10 mL/kg)
15 - 2022G100.15 - 0.20 mL
20 - 2520G100.20 - 0.25 mL
25 - 3518G100.25 - 0.35 mL
Source:[9][10][11]

This protocol is based on a hypothetical scenario where a 20% SBE-β-CD in water solution is chosen as the vehicle.

Objective: To prepare a 10 mg/mL dosing solution of this compound.

Materials:

  • This compound

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile water for injection

  • Sterile vials, magnetic stirrer, analytical balance

Procedure:

  • Calculate the required amounts of each component. For 10 mL of a 10 mg/mL solution:

    • This compound: 100 mg

    • SBE-β-CD: 2 g (for a 20% w/v solution)

    • Sterile water: q.s. to 10 mL

  • In a sterile vial, dissolve the SBE-β-CD in approximately 8 mL of sterile water with stirring.

  • Slowly add the this compound to the SBE-β-CD solution while stirring.

  • Continue to stir until the compound is fully dissolved. Gentle warming may be applied if necessary.

  • Once dissolved, bring the final volume to 10 mL with sterile water.

  • Visually inspect for any particulates. The final solution should be clear.

Procedure:

  • Weigh the mouse to determine the correct dosing volume.

  • Select the appropriate size gavage needle.[10]

  • Pre-measure the insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this depth on the needle.[9]

  • Fill a syringe with the calculated volume of the dosing solution and attach the gavage needle.

  • Properly restrain the mouse to ensure its head and body are in a straight line.[9][10]

  • Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[10]

  • The mouse will typically swallow as the needle reaches the pharynx, which aids in guiding it into the esophagus. The needle should pass smoothly without resistance.[11]

  • Once the needle is at the pre-measured depth, slowly administer the substance over 2-3 seconds.[11]

  • Gently withdraw the needle along the same path of insertion.

  • Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes post-dosing.[9][11]

By following these application notes and protocols, researchers can systematically develop a robust and reliable formulation of this compound for in vivo evaluation, ensuring the generation of high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 4-(Piperidin-4-yl)pyrimidine. The information is presented in a clear question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound and its derivatives typically involves the coupling of a pyrimidine core with a piperidine moiety. The most prevalent methods are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] These methods are favored for their broad substrate scope and functional group tolerance.[1] The general approach involves reacting a halogenated pyrimidine (e.g., 4-chloropyrimidine) with a suitable piperidine derivative.

Q2: What is a typical expected yield for this synthesis?

A2: Yields for the synthesis of this compound can vary significantly based on the chosen synthetic route, catalyst system, and reaction conditions. For palladium-catalyzed cross-coupling reactions, yields can range from moderate to excellent. For instance, Buchwald-Hartwig amination reactions for the synthesis of N-aryl pyrimidine derivatives have reported yields from 27% to 82%.[3] Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines has shown yields from 62% to 87% for the C4-arylated product.[4] Optimization of reaction parameters is crucial for achieving high yields.

Q3: What are the critical reaction parameters to monitor for yield improvement?

A3: To improve the yield of this compound synthesis, several critical parameters should be closely monitored:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is paramount. Sterically hindered phosphine ligands, such as Xantphos or BrettPhos, have shown to be effective in improving yields and reaction rates in Buchwald-Hartwig aminations.[3][5]

  • Base: The selection of the base (e.g., sodium tert-butoxide, potassium carbonate, cesium carbonate) is crucial and can significantly impact the reaction outcome.[3][6]

  • Solvent: Anhydrous and deoxygenated solvents are often necessary to prevent catalyst deactivation and side reactions. Toluene and 1,4-dioxane are commonly used.[6][7]

  • Temperature and Reaction Time: These parameters need to be optimized for each specific reaction. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal time and prevent product degradation.[7][8]

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to protect the palladium catalyst from oxidation.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am experiencing very low or no yield of my target this compound. What are the possible causes and how can I troubleshoot this?

A: Low or no product yield is a common issue in cross-coupling reactions. The following table outlines potential causes and corresponding solutions.

Possible Cause Troubleshooting Steps & Solutions
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch or a different type of pre-catalyst. Consider filtering the reaction mixture through a pad of Celite® upon completion to remove the catalyst.[7]
Inappropriate Ligand The chosen ligand may not be optimal for the specific transformation. For Buchwald-Hartwig amination, consider sterically hindered phosphine ligands.[5] For Suzuki couplings, ligands like PPh3 are common.[2]
Incorrect Base The strength and type of base are critical. If using a weaker base like K2CO3, consider switching to a stronger base such as Cs2CO3 or NaOtBu.[3][6]
Poor Reagent Quality Ensure all reagents, especially the piperidine derivative and any boronic acids/esters, are pure and dry. Impurities can inhibit the catalyst.[9]
Non-Inert Conditions The presence of oxygen can deactivate the palladium catalyst. Ensure the reaction is set up under a properly maintained inert atmosphere (N2 or Ar).[3]
Suboptimal Temperature The reaction may require higher temperatures to proceed. If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for any product degradation.[7]
Problem 2: Formation of Significant Side Products

Q: My reaction is producing significant side products, complicating purification and reducing the yield of this compound. What are these side products and how can I minimize them?

A: Side product formation is a frequent challenge. Common side products and strategies to mitigate them are detailed below.

Common Side Product Cause Prevention & Mitigation Strategies
Homocoupling of Starting Materials Reaction of the starting materials (e.g., aryl halide with itself) can compete with the desired cross-coupling.Optimize the stoichiometry of the reactants. A slight excess of the piperidine nucleophile may be beneficial. Ensure efficient stirring to maintain a homogenous reaction mixture.
Hydrolysis of Reagents Presence of water can lead to the hydrolysis of boronic acids in Suzuki couplings or other sensitive reagents.Use anhydrous solvents and reagents. Dry the glassware thoroughly before use.[7]
Dehalogenation of Aryl Halide The aryl halide starting material can be reduced, leading to the formation of the corresponding arene.This can be a side reaction in the catalytic cycle. Optimizing the ligand and base combination can help to favor the desired reductive elimination step over side reactions.[1]
Oxidized Byproducts In some cases, intermediates can be susceptible to air oxidation during the reaction or workup.[10]Maintain a strict inert atmosphere throughout the reaction and consider deoxygenating the workup solvents.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of a chloropyrimidine with a piperidine derivative.

  • Reaction Setup: In a flame-dried round-bottom flask, add the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the 4-chloropyrimidine (1.0 equivalent), the piperidine derivative (1.1-1.5 equivalents), and anhydrous solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.

G reagents Reagents (4-Chloropyrimidine, Piperidine Derivative) reaction Cross-Coupling Reaction (Inert Atmosphere, Heat) reagents->reaction catalyst_setup Catalyst System Setup (Pd Catalyst, Ligand, Base) catalyst_setup->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

This decision tree provides a logical guide for troubleshooting low yield in the synthesis.

G start Low Yield Observed check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents sub_catalyst1 Is the catalyst fresh/active? check_catalyst->sub_catalyst1 sub_catalyst2 Is the ligand appropriate? check_catalyst->sub_catalyst2 sub_catalyst3 Is the base correct? check_catalyst->sub_catalyst3 sub_conditions1 Is the temperature optimal? check_conditions->sub_conditions1 sub_conditions2 Is the atmosphere inert? check_conditions->sub_conditions2 sub_conditions3 Is the reaction time sufficient? check_conditions->sub_conditions3 sub_reagents1 Are reagents pure and dry? check_reagents->sub_reagents1 sub_reagents2 Is the solvent anhydrous? check_reagents->sub_reagents2 solution Optimize and Repeat sub_catalyst1->solution sub_catalyst2->solution sub_catalyst3->solution sub_conditions1->solution sub_conditions2->solution sub_conditions3->solution sub_reagents1->solution sub_reagents2->solution

Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.

References

Technical Support Center: Purification of 4-(piperidin-4-yl)pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 4-(piperidin-4-yl)pyrimidine intermediates. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound intermediates?

A1: The most frequently employed purification techniques for this class of compounds are:

  • Column Chromatography: Typically using silica gel, this method is effective for separating the target compound from impurities with different polarities. Given the basic nature of the piperidine moiety, additives to the mobile phase may be necessary.

  • Recrystallization: This is a cost-effective method for purifying solid intermediates. The choice of solvent is critical for obtaining high purity and yield. Often, the hydrochloride salt of the amine is used for recrystallization to achieve a more stable crystalline solid.

  • Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for separating the basic this compound from neutral or acidic impurities by altering its solubility in aqueous and organic phases.

Q2: My this compound intermediate appears as an oil or a non-crystalline solid. How can I induce crystallization?

A2: If your product is an oil, it may be due to residual solvent or impurities preventing the formation of a crystal lattice. Consider the following strategies:

  • Trituration: Add a solvent in which your compound is insoluble (an "anti-solvent") and stir or sonicate the mixture. This can wash away impurities and induce precipitation of your compound as a solid.

  • Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimum amount of a "good" solvent where it is highly soluble, and then slowly add an "anti-solvent" in which it is poorly soluble until the solution becomes cloudy. Allow it to stand, and crystals may form.

  • Salt Formation: Convert the basic free amine to a hydrochloride (HCl) or other salt. Salts of amines often have higher melting points and are more crystalline than the free base.

Q3: What are the typical impurities I might encounter?

A3: The impurity profile depends heavily on the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: Such as 4-chloropyrimidine or a protected piperidine derivative.

  • Side-Reaction Products: For instance, if a protected piperidine is used (e.g., N-Boc), incomplete deprotection will result in the Boc-protected intermediate as an impurity.[1] The tert-butyl cation generated during deprotection can also lead to O-alkylation if other nucleophiles are present.[1]

  • Reagents and Catalysts: Residual catalysts or reagents from previous steps.

  • Solvent Residues: Trapped solvent molecules in the final product.

Troubleshooting Guides

Column Chromatography Issues
Issue Potential Cause Solution
Streaking or Tailing of the Compound Spot on TLC/Column The basic piperidine nitrogen is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica gel.
Low Yield After Column Chromatography The compound is highly polar and is irreversibly adsorbed onto the silica gel.Use a less acidic stationary phase like neutral alumina. Alternatively, use a more polar mobile phase, such as a higher percentage of methanol in dichloromethane.
Poor Separation of Product and Impurities The polarity of the product and a key impurity are too similar in the chosen solvent system.Optimize the mobile phase using TLC with various solvent systems. Consider using a different solvent system, for example, ethyl acetate/heptane or dichloromethane/methanol. A gradient elution may also improve separation.
Recrystallization Issues
Issue Potential Cause Solution
Compound Does Not Dissolve in Hot Solvent The chosen solvent has poor solvating power for your compound.Try a different solvent or a solvent mixture. For polar compounds, solvents like ethanol, methanol, or isopropanol are good starting points.
No Crystals Form Upon Cooling Too much solvent was used, and the solution is not supersaturated.Evaporate some of the solvent to increase the concentration and then allow it to cool again. Alternatively, add an anti-solvent (a solvent in which your compound is insoluble but is miscible with your current solvent) dropwise.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of your compound, or the solution is cooling too rapidly.Ensure the cooling process is slow. Allow the flask to cool to room temperature before placing it in an ice bath. If the problem persists, try a lower-boiling point solvent or a more viscous solvent system.
Low Recovery of Crystalline Product The compound has significant solubility in the cold solvent.Cool the solution in an ice bath or freezer for a longer period to maximize precipitation. Use the minimum amount of hot solvent necessary for dissolution.

Data Presentation

The following table summarizes typical yields for purification methods applied to structurally similar piperidinyl-pyrimidine compounds, which can serve as a benchmark.

Compound TypePurification MethodSolvent SystemReported Yield
2,5,7-Trimethyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidineRecrystallizationEthanol79%[2]
2,5,7-Trimethyl-4-(4-methylpiperidin-1-yl)pyrido[2,3-d]pyrimidineRecrystallizationEthanol90%[3]
4-Chloro-2,5,7-trimethylpyrido[2,3-d]pyrimidineRecrystallizationEthanol94%[2]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude this compound intermediate in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10).

    • To mitigate tailing, add 0.5% triethylamine to the eluent.

    • The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase identified in the TLC analysis.

    • Pour the slurry into a glass column and allow the silica to pack evenly, draining the excess solvent until it is level with the top of the silica bed.

    • Add a thin layer of sand to the top of the silica to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound intermediate.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to each tube.

    • A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely when heated to boiling.

    • If a single solvent is not ideal, a binary solvent system (a "solvent" and an "anti-solvent") can be used.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling process.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add a dilute aqueous acid solution (e.g., 1M HCl) and shake the funnel, venting frequently. The basic this compound will be protonated and move into the aqueous layer.

    • Separate the layers and save the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a concentrated base (e.g., 2M NaOH solution) with stirring until the pH is >10 (check with pH paper). The protonated amine will be deprotonated back to its neutral, organic-soluble form.

    • Extract the deprotonated product back into an organic solvent (e.g., dichloromethane) by performing at least three extractions.

  • Drying and Concentration:

    • Combine the organic extracts from the re-extraction step.

    • Dry the combined organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified product.

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Acidic Wash (1M HCl) Separates basic product from neutral impurities dissolve->acid_wash aqueous_layer Aqueous Layer (Protonated Product) acid_wash->aqueous_layer Aqueous Phase organic_layer_neutral Organic Layer (Neutral Impurities) acid_wash->organic_layer_neutral Organic Phase basify Basify Aqueous Layer (e.g., 2M NaOH to pH > 10) aqueous_layer->basify re_extract Re-extract with Organic Solvent basify->re_extract organic_layer_product Combined Organic Extracts (Purified Product) re_extract->organic_layer_product dry_concentrate Dry (Na2SO4) and Concentrate organic_layer_product->dry_concentrate further_purification Further Purification Needed? dry_concentrate->further_purification final_product Purified Free Base further_purification->final_product No column Column Chromatography further_purification->column Yes recrystallize Recrystallization further_purification->recrystallize Yes, if solid column->final_product recrystallize->final_product

Caption: General workflow for the purification of this compound.

TroubleshootingChromatography Troubleshooting Column Chromatography start Column Chromatography Issue is_streaking Is there streaking/tailing on TLC? start->is_streaking add_base Add 0.1-1% Triethylamine to Mobile Phase is_streaking->add_base Yes is_low_yield Is the yield low? is_streaking->is_low_yield No add_base->is_low_yield use_polar_eluent Increase Polarity of Mobile Phase (e.g., more MeOH) is_low_yield->use_polar_eluent Yes is_poor_separation Is the separation poor? is_low_yield->is_poor_separation No use_alumina Consider using Neutral Alumina instead of Silica Gel use_polar_eluent->use_alumina use_alumina->is_poor_separation optimize_eluent Optimize Mobile Phase using TLC (try different solvent systems) is_poor_separation->optimize_eluent Yes end Improved Purification is_poor_separation->end No use_gradient Use a Gradient Elution optimize_eluent->use_gradient use_gradient->end

Caption: Troubleshooting logic for column chromatography purification.

References

Common side reactions and byproducts in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. The focus is on identifying and mitigating common side reactions and byproducts to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during pyrimidine synthesis?

A1: In pyrimidine synthesis, particularly in widely used methods like the Biginelli and Pinner reactions, several side reactions can occur. In the Biginelli reaction, common side products include Hantzsch-type 1,4-dihydropyridines (DHPs), N-acylureas, and Knoevenagel condensation products.[1][2] The Pinner synthesis is often complicated by self-condensation of the 1,3-dicarbonyl compound or the amidine, hydrolysis of the amidine starting material, and incomplete cyclization.[1][2]

Q2: I am observing a significant amount of a yellow, fluorescent byproduct in my Biginelli reaction. What is it and how can I minimize its formation?

A2: The yellow, fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[1][2] To minimize its formation, consider the following:

  • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct as higher temperatures favor the Hantzsch pathway.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity. Some Lewis acids may preferentially promote the desired Biginelli reaction.

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]

Q3: My Pinner synthesis is resulting in a low yield and a complex mixture of products. What are the critical parameters to control?

A3: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters to control for a successful reaction include:

  • Anhydrous Conditions: The reaction is highly susceptible to moisture. The presence of water can lead to the hydrolysis of the amidine starting material or the intermediate Pinner salt, forming esters as byproducts instead of the desired pyrimidine.[3] It is crucial to use dry solvents and freshly prepared or properly stored reagents.

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis over time.[2]

  • Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing self-condensation side reactions.[2]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[3]

Q4: Can I use aliphatic aldehydes in the Biginelli reaction?

A4: Yes, aliphatic aldehydes can be used in the Biginelli reaction, but they often result in lower yields compared to aromatic aldehydes.[3] This is because aliphatic aldehydes are more prone to self-condensation and other side reactions.[3] The "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy to improve yields with aliphatic aldehydes.[3]

Troubleshooting Guides

Biginelli Reaction: Low Yield and Impurity Formation
Problem Potential Cause Troubleshooting Steps
Low yield of dihydropyrimidinone (DHPM) Inefficient catalysis- Ensure the catalyst is active; regenerate if using a reusable catalyst. - Confirm the appropriate concentration of acid catalysts like HCl.[1]
Suboptimal reaction conditions- Increase reaction time or moderately increase the temperature, monitoring progress by TLC.[1] - Experiment with different solvents or solvent-free conditions to improve reactant solubility and reaction rate.[1]
Impure reactants- Ensure all starting materials (aldehyde, β-ketoester, urea) are of high purity.[1]
Presence of Hantzsch dihydropyridine byproduct High reaction temperature- Lower the reaction temperature.[1]
Urea decomposition- Add urea as the last reactant.[1]
Catalyst choice- Screen different Lewis or Brønsted acid catalysts to improve selectivity.
Presence of N-acylurea byproducts Unfavorable reaction stoichiometry or catalyst- Carefully control the stoichiometry of the reactants. - The choice of catalyst can influence the formation of this byproduct.
Difficulty in purification- Recrystallization is often an effective method for removing N-acylurea impurities.[1]
Presence of Knoevenagel condensation product Reaction conditions favoring condensation over cyclization- Modify the catalyst and reaction temperature to favor the Biginelli pathway.
Pinner Synthesis: Common Issues and Solutions
Problem Potential Cause Troubleshooting Steps
Low yield of pyrimidine Hydrolysis of amidine or intermediates- Ensure strictly anhydrous conditions by using dry solvents and oven-dried glassware.[3] - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Amidine instability- Use freshly prepared or purified amidine hydrochloride.[2]
Incomplete cyclization- The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps. - Consider extending the reaction time as some cyclizations are slow.
Formation of self-condensation byproducts Inappropriate base or stoichiometry- Carefully select the base and its stoichiometry to favor the desired cyclization.[2]
Formation of ester byproducts Presence of water- The Pinner salt intermediate is highly susceptible to hydrolysis, leading to ester formation. Maintain rigorous anhydrous conditions.[3]

Data Presentation

Table 1: Effect of Catalyst on the Biginelli Reaction Yield

The following table summarizes the yield of 3,4-dihydropyrimidin-2(1H)-one from the reaction of benzaldehyde, ethyl acetoacetate, and urea under different catalytic conditions.

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
HClEthanolReflux1820--INVALID-LINK--
Yb(OTf)₃None1000.592--INVALID-LINK--
InCl₃None1000.591--INVALID-LINK--
LiClO₄None1001.595--INVALID-LINK--
Cu(OTf)₂Ethanol100488--INVALID-LINK--
FeCl₃·6H₂ONone100196--INVALID-LINK--

Note: This table is a compilation of data from various literature sources and reaction conditions may vary slightly between studies.

Experimental Protocols

Detailed Protocol for a Biginelli Reaction

This protocol describes the synthesis of a dihydropyrimidinone (DHPM) using a Lewis acid catalyst under solvent-free conditions.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol%)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Stir bar

  • Heating mantle with a temperature controller

  • TLC plates and chamber

  • Filtration apparatus

Procedure:

  • To a clean, dry round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the catalyst (e.g., Yb(OTf)₃, 0.1 mmol).

  • Stir the mixture at a controlled temperature of 100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 7:3 hexane:ethyl acetate).

  • Upon completion of the reaction (typically 30-60 minutes), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure dihydropyrimidinone.

Detailed Protocol for a Pinner Pyrimidine Synthesis

This protocol outlines a general procedure for the synthesis of a pyrimidine from a 1,3-dicarbonyl compound and an amidine hydrochloride.

Materials:

  • 1,3-dicarbonyl compound (1 equivalent)

  • Amidine hydrochloride (1 equivalent)

  • Base (e.g., sodium ethoxide, 1.1 equivalents)

  • Anhydrous ethanol

  • Flame-dried round-bottom flask

  • Stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates and chamber

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Column chromatography setup or recrystallization apparatus

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amidine hydrochloride (1 equivalent) in anhydrous ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add the base (e.g., sodium ethoxide, 1.1 equivalents) portion-wise to the stirred solution.

  • Stir the resulting suspension for 30 minutes at 0°C to generate the free amidine.

  • Add the 1,3-dicarbonyl compound (1 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[2]

  • Remove the solvent under reduced pressure.[2]

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrimidine.[2]

Visualizations

Biginelli Reaction: Competing Pathways

Biginelli_vs_Hantzsch cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) Aldehyde Aldehyde Biginelli_Intermediate Acyliminium Intermediate Aldehyde->Biginelli_Intermediate + Urea Hantzsch_Intermediate Enamine Intermediate Aldehyde->Hantzsch_Intermediate + 2x Ketoester + Ammonia Ketoester β-Ketoester Ketoester->Biginelli_Intermediate + Urea Urea Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. DHPM Dihydropyrimidinone (Desired Product) Biginelli_Intermediate->DHPM Cyclization DHP Dihydropyridine (Byproduct) Hantzsch_Intermediate->DHP Cyclization

Caption: Competing reaction pathways in the Biginelli synthesis.

Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis

Troubleshooting_Workflow Start Start: Low Yield in Pyrimidine Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Yes Pure Pure Check_Purity->Pure No Purify Purify/Replace Reactants Impure->Purify Purify->Start Check_Conditions Review Reaction Conditions Pure->Check_Conditions Suboptimal Suboptimal Check_Conditions->Suboptimal Yes Optimal Optimal Check_Conditions->Optimal No Optimize Optimize Temperature, Time, Solvent Suboptimal->Optimize Optimize->Start Check_Catalyst Evaluate Catalyst Activity/Choice Optimal->Check_Catalyst Inactive Inactive/Wrong Check_Catalyst->Inactive Yes Active Active Check_Catalyst->Active No Replace_Catalyst Replace/Regenerate Catalyst Inactive->Replace_Catalyst Replace_Catalyst->Start Re_run Re-run Experiment Active->Re_run

Caption: A logical workflow for troubleshooting low yields.

Pinner Synthesis: Key Steps and Potential Pitfalls

Pinner_Synthesis cluster_main Pinner Synthesis Pathway cluster_pitfalls Potential Pitfalls Reactants Amidine + 1,3-Dicarbonyl Base Base Addition Reactants->Base Hydrolysis Hydrolysis of Amidine (Byproduct Formation) Reactants->Hydrolysis Presence of Water Condensation Condensation Base->Condensation Self_Condensation Self-Condensation (Byproduct Formation) Base->Self_Condensation Incorrect Base/ Stoichiometry Cyclization Cyclization Condensation->Cyclization Incomplete_Cyclization Incomplete Cyclization (Low Yield) Condensation->Incomplete_Cyclization Suboptimal Conditions Product Pyrimidine Product Cyclization->Product

Caption: Key steps and common pitfalls in the Pinner synthesis.

References

Technical Support Center: Enhancing Aqueous Solubility of 4-(Piperidin-4-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low aqueous solubility of 4-(piperidin-4-yl)pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit low aqueous solubility?

A1: The limited aqueous solubility of these derivatives often stems from a combination of their physicochemical properties. The pyrimidine scaffold can contribute to high molecular weight and lipophilicity, which generally leads to reduced water solubility. Furthermore, the planar nature of the pyrimidine ring can result in strong crystal lattice energy, making it difficult for water molecules to effectively solvate and dissolve the compound.

Q2: What are the primary strategies for improving the aqueous solubility of my this compound derivative?

A2: The main approaches can be broadly categorized into two areas: chemical modification and formulation strategies.

  • Chemical Modification: This involves altering the molecule's structure, most commonly through salt formation.

  • Formulation Strategies: These methods focus on the delivery of the compound without changing its chemical structure. Key strategies include pH adjustment, the use of co-solvents, creating amorphous solid dispersions, and complexation with cyclodextrins.

Q3: How does pH influence the solubility of these compounds?

A3: As compounds containing piperidine and pyrimidine moieties, they are basic in nature. Their solubility is highly dependent on the pH of the aqueous solution. In acidic conditions, the nitrogen atoms in the piperidine and/or pyrimidine rings become protonated, forming more soluble cationic species. Therefore, lowering the pH of the solution is an effective way to increase solubility.

Q4: Can co-solvents be used to dissolve my this compound derivative?

A4: Yes, co-solvents are a common and effective method. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds. Commonly used co-solvents include dimethyl sulfoxide (DMSO), polyethylene glycols (PEGs), and ethanol. It is crucial to use the minimum amount of co-solvent necessary for dissolution, as high concentrations can sometimes be toxic to cells in biological assays.

Q5: What is an amorphous solid dispersion and how can it improve solubility?

A5: An amorphous solid dispersion (ASD) is a formulation where the drug is molecularly dispersed in a hydrophilic polymer matrix.[1] This prevents the drug from forming a stable crystal lattice, thereby increasing its apparent water solubility and dissolution rate.[1][2] This is a promising method for enhancing the bioavailability of poorly water-soluble drugs.[2]

Q6: How can cyclodextrins enhance the solubility of my compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes. This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its solubility.

Troubleshooting Guides

Issue 1: My this compound derivative precipitates out of solution during my in vitro assay.

  • Possible Cause: The thermodynamic solubility of your compound has been exceeded in the final assay medium.

  • Solutions:

    • pH Adjustment: Ensure the pH of your final assay buffer is in a range where your compound is sufficiently soluble. For these basic compounds, a lower pH is generally better.

    • Co-solvent Concentration: The final concentration of your co-solvent (e.g., DMSO) may be too low in the assay medium. While it's important to keep co-solvent concentrations low to avoid toxicity, a slight increase might be necessary to maintain solubility. Consider pre-dissolving your compound in a slightly higher concentration of co-solvent before the final dilution.

    • Use of Solubilizing Excipients: Consider incorporating solubility enhancers like cyclodextrins into your assay buffer.

Issue 2: I am observing high variability in my biological assay results.

  • Possible Cause: Inconsistent solubility and/or precipitation of your compound could be leading to variable concentrations of the active compound in your assays.

  • Solutions:

    • Vortexing and Sonication: Ensure your stock solutions are fully dissolved by vigorous vortexing and brief sonication.

    • Visual Inspection: Before use, visually inspect your solutions for any signs of precipitation.

    • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. A compound might initially dissolve (kinetic solubility) but then precipitate over time as it reaches its true thermodynamic equilibrium. Consider performing a thermodynamic solubility assay to understand the long-term stability of your compound in solution.

Quantitative Data Presentation

The following table provides an illustrative example of how to present solubility data for a hypothetical this compound derivative ("Compound X") under various conditions. Researchers should generate similar data for their specific compounds of interest.

Condition Solvent/Medium Solubility (µg/mL) Notes
pH Adjustment pH 5.0 Buffer> 1000Compound is highly soluble at lower pH.
pH 7.4 Buffer (PBS)< 10Poor solubility at physiological pH.
pH 9.0 Buffer< 1Very low solubility in basic conditions.
Co-solvents 1% DMSO in PBS (pH 7.4)25Modest improvement with low DMSO concentration.
5% DMSO in PBS (pH 7.4)150Significant improvement with higher DMSO.
10% Ethanol in PBS (pH 7.4)80Ethanol can also be an effective co-solvent.
Cyclodextrins 10 mM HP-β-CD in PBS (pH 7.4)200HP-β-CD shows good solubilization.
Salt Form Compound X HCl Salt in Water> 2000Salt formation dramatically increases aqueous solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines a method to determine the solubility of a this compound derivative at different pH values.

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes how to determine the solubility of a compound in a co-solvent/water mixture.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent (e.g., 20 mM in DMSO).

  • Serial Dilution: Prepare a series of dilutions of the stock solution into your aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%).

  • Observation: Visually inspect each dilution for the first sign of precipitation. The highest concentration that remains clear is the kinetic solubility under those conditions.

  • Incubation and Quantification (for thermodynamic solubility): For a more rigorous assessment, incubate the dilutions for a set period (e.g., 24 hours) and then quantify the amount of compound remaining in solution after centrifugation, as described in Protocol 1.

Protocol 3: Amorphous Solid Dispersion (ASD) Preparation (Solvent Evaporation Method)

This protocol provides a general procedure for preparing an ASD.

  • Solvent Selection: Choose a volatile common solvent that dissolves both the drug and the selected polymer (e.g., methanol, acetone).

  • Solution Preparation: Dissolve the this compound derivative and the polymer (e.g., PVP, HPMC) in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:4 w/w).

  • Solvent Evaporation: Remove the solvent rapidly under vacuum using a rotary evaporator. This should result in a thin film of the drug-polymer mixture on the flask wall.

  • Drying: Further dry the resulting solid under high vacuum to remove any residual solvent.

  • Characterization: Characterize the resulting solid to confirm its amorphous nature (e.g., using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC)).

  • Solubility Testing: Assess the aqueous solubility of the prepared ASD compared to the crystalline drug.

Protocol 4: Salt Formation (Hydrochloride Salt)

This protocol describes a general method for preparing the hydrochloride salt of a basic compound.

  • Dissolution: Dissolve the free base of the this compound derivative in a suitable anhydrous solvent (e.g., diethyl ether, dioxane, or a mixture of dichloromethane and methanol).

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring for a period to ensure complete precipitation.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing and Drying: Wash the collected salt with the anhydrous solvent used for the reaction to remove any unreacted starting material and excess acid. Dry the salt under vacuum.

  • Confirmation: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., NMR, elemental analysis).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Low Aqueous Solubility of This compound Derivative pH_Adjustment pH Adjustment Problem->pH_Adjustment Investigate Co_solvents Co-solvents Problem->Co_solvents Investigate ASD Amorphous Solid Dispersion Problem->ASD Investigate Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Investigate Salt_Formation Salt Formation Problem->Salt_Formation Investigate Solubility_Assay Solubility Assay (Kinetic/Thermodynamic) pH_Adjustment->Solubility_Assay Test Co_solvents->Solubility_Assay Test ASD->Solubility_Assay Test Cyclodextrin->Solubility_Assay Test Salt_Formation->Solubility_Assay Test Bioassay In Vitro Bioassay Solubility_Assay->Bioassay Proceed with optimized formulation

Caption: A workflow for addressing low aqueous solubility.

Caption: Troubleshooting guide for compound precipitation.

References

Technical Support Center: Enhancing the Metabolic Stability of Piperidinyl-Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges associated with the metabolic stability of piperidinyl-pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. Here, we synthesize technical accuracy with field-proven insights to empower your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when working with piperidinyl-pyrimidine derivatives.

Q1: What are the primary metabolic liabilities associated with the piperidinyl-pyrimidine scaffold?

A1: The piperidinyl-pyrimidine scaffold, while a common and often effective core in medicinal chemistry, presents several predictable metabolic liabilities. The two primary sites of metabolic instability are typically the piperidine ring and, to a lesser extent, the pyrimidine ring itself.

  • Piperidine Ring: This saturated heterocycle is particularly susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[1][2] Common metabolic pathways include N-dealkylation if the piperidine nitrogen is substituted, and hydroxylation at various positions on the ring.[3] The C-4 position is a frequent site of oxidation.[1]

  • Pyrimidine Ring: While generally more stable than the piperidine moiety, the pyrimidine ring can still undergo oxidation, particularly if it is unsubstituted or activated by certain functional groups.[4][5]

  • Substituents: Aromatic or aliphatic groups attached to either ring system are also common sites for metabolism, such as hydroxylation of phenyl rings or oxidation of alkyl chains.[6]

Q2: What are the essential first-line in vitro assays to assess the metabolic stability of my compounds?

A2: The initial assessment of metabolic stability is crucial for rank-ordering compounds and guiding further optimization.[7][8] The two most common and informative in vitro assays are:

  • Liver Microsomal Stability Assay: This is a cost-effective, high-throughput screen that primarily evaluates Phase I metabolism mediated by CYP enzymes.[8][9][10] The assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[8][9]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells and is considered the "gold standard" for in vitro metabolism studies as it encompasses both Phase I and Phase II metabolic pathways.[7][8] Hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive picture of a compound's metabolic fate.[7][8]

Q3: How do I interpret the data from these initial metabolic stability assays?

A3: The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[9][11]

  • Half-life (t½): This is the time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.

  • Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[11][12] It is calculated from the half-life and the experimental conditions.[7] A higher CLint value signifies more rapid metabolism.

These in vitro data are then used in in vitro-in vivo extrapolation (IVIVE) models to predict the in vivo hepatic clearance of the drug candidate.[12]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Problem 1: My lead piperidinyl-pyrimidine compound exhibits high in vitro clearance in liver microsomes.

High clearance in a microsomal assay is a strong indicator of rapid metabolism by CYP enzymes.[13] The following troubleshooting guide will help you identify the metabolic "hotspots" and devise strategies to improve stability.

Step 1: Identify the Metabolites

  • Rationale: Before you can address the metabolic liability, you need to know where on the molecule the metabolism is occurring.

  • Protocol:

    • Perform a larger scale incubation of your compound with liver microsomes.

    • At various time points, quench the reaction and analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Look for the appearance of new peaks that correspond to potential metabolites (e.g., M+16 for hydroxylation, M-alkyl for dealkylation).

    • Fragment the parent compound and the potential metabolites in the mass spectrometer to identify the site of modification.

Step 2: Pinpoint the Responsible CYP Isoform(s)

  • Rationale: Knowing which specific CYP enzyme is responsible for the metabolism can guide more targeted medicinal chemistry strategies. The CYP3A family is a common culprit in the metabolism of many drugs.[14][15]

  • Protocol:

    • Incubate your compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.).

    • Measure the rate of disappearance of the parent compound for each individual CYP isoform.

    • The isoform that shows the highest rate of metabolism is the primary contributor.

Step 3: Implement Medicinal Chemistry Strategies to Block Metabolism

Once the metabolic hotspot has been identified, several strategies can be employed to improve stability:

  • Bioisosteric Replacement: This involves replacing the labile functional group with another group that has similar physical or chemical properties but is more resistant to metabolism.[16][17][18] For example, if a hydrogen atom on the piperidine ring is being hydroxylated, replacing it with a fluorine atom can block this metabolic pathway.[19]

    Labile Moiety Potential Bioisosteric Replacement Rationale
    Unsubstituted position on an aromatic ringHalogen (F, Cl), Trifluoromethyl (CF3)Electron-withdrawing groups can deactivate the ring towards oxidative metabolism.[17]
    Methyl groupTrifluoromethyl (CF3), Ethyl groupCan alter the electronics and sterics to hinder enzyme binding.
    Piperidine ringMorpholine ring, Piperazine ringThe introduction of a heteroatom can block a site of metabolism and increase polarity.[1]
  • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can significantly slow down the rate of metabolism.[20][21] This is due to the kinetic isotope effect, where the carbon-deuterium bond is stronger and requires more energy to break than a carbon-hydrogen bond.[17][20]

  • Scaffold Hopping: In some cases, more significant structural changes are necessary. Scaffold hopping involves replacing the core piperidinyl-pyrimidine scaffold with a different, more metabolically stable ring system while maintaining the key pharmacophoric interactions.[4]

Problem 2: My compound is stable in the microsomal assay but shows high clearance in the hepatocyte assay.

This discrepancy suggests that your compound is likely being metabolized by non-CYP enzymes or is undergoing Phase II metabolism, which is not captured in the microsomal assay.

Step 1: Investigate Phase II Metabolism

  • Rationale: Hepatocytes contain both Phase I and Phase II enzymes.[7] If a compound is rapidly conjugated (e.g., glucuronidation, sulfation), it will show high clearance in hepatocytes but not in microsomes (which have limited Phase II activity).

  • Protocol:

    • Perform a hepatocyte stability assay and analyze the samples by LC-MS/MS.

    • Specifically look for metabolites with mass shifts corresponding to common Phase II conjugations (e.g., M+176 for glucuronidation, M+80 for sulfation).

Step 2: Consider Non-CYP Mediated Metabolism

  • Rationale: While CYPs are the major players, other enzymes like flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AOs) can also contribute to drug metabolism.

  • Protocol:

    • Use specific chemical inhibitors for different enzyme classes in your hepatocyte assay. For example, use a pan-CYP inhibitor like 1-aminobenzotriazole (ABT) to confirm if clearance is CYP-independent.

    • A significant decrease in clearance in the presence of a specific inhibitor points to the involvement of that enzyme class.

Step 3: Modify the Structure to Hinder Phase II Conjugation

  • Rationale: If a specific site of conjugation is identified (e.g., a hydroxyl or amine group), medicinal chemistry strategies can be used to sterically hinder the access of Phase II enzymes to that site.

  • Example: Introducing a bulky group adjacent to a hydroxyl group can prevent its glucuronidation.

Experimental Workflows & Diagrams

Workflow for Assessing and Improving Metabolic Stability

cluster_0 Initial Screening cluster_1 Data Analysis & Decision Making cluster_2 Troubleshooting & Optimization A Synthesize Piperidinyl-Pyrimidine Analogs B Microsomal Stability Assay (HLM, RLM) A->B C Hepatocyte Stability Assay A->C D Calculate t½ and CLint B->D C->D E Rank Compounds by Stability D->E F High Clearance? E->F G Metabolite Identification (LC-MS/MS) F->G Yes K Advance to Further Studies F->K No (Stable) H Identify Metabolic Hotspot(s) G->H I Implement Medicinal Chemistry Strategies (Bioisosteric Replacement, Deuteration, etc.) H->I J Synthesize New Analogs I->J J->B Re-screen

Caption: Workflow for assessing and improving metabolic stability.

Common Metabolic Pathways for Piperidinyl-Pyrimidine Scaffolds

cluster_core Piperidinyl-Pyrimidine Core cluster_pathways Metabolic Pathways Core N_Dealkylation N-Dealkylation (Piperidine) Core->N_Dealkylation Ring_Hydroxylation Ring Hydroxylation (Piperidine C-3, C-4) Core->Ring_Hydroxylation Pyrimidine_Oxidation Pyrimidine Oxidation Core->Pyrimidine_Oxidation Substituent_Metabolism Substituent Metabolism (e.g., Aromatic Hydroxylation) Core->Substituent_Metabolism

Caption: Common metabolic pathways for piperidinyl-pyrimidine scaffolds.

References

Strategies to reduce off-target effects of 4-(piperidin-4-yl)pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 4-(piperidin-4-yl)pyrimidine inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions to help you design, execute, and interpret experiments aimed at reducing off-target effects and improving the selectivity of your compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your research in a question-and-answer format.

Q1: My inhibitor is showing activity against unexpected targets in cellular assays. How do I systematically identify these off-targets?

A1: Unexplained cellular phenotypes are often the first sign of off-target activity. A systematic approach combining computational prediction and experimental validation is the most effective way to identify unintended molecular targets.

Step 1: Computational Off-Target Prediction Before initiating costly experiments, leverage computational tools to predict potential off-targets. These methods use information about your inhibitor's structure and known protein binding sites to forecast interactions across the human kinome and other protein families.[1][2][3][4]

  • Ligand-Based Approaches: These methods, like chemical similarity searches (2D) and quantitative structure-activity relationship (QSAR) models, compare your inhibitor to compounds with known off-target profiles.[3][4][5]

  • Structure-Based Approaches: If the 3D structure of your target is known, inverse docking or binding site similarity analysis can predict which other proteins might bind your compound.[1][2] These methods are powerful because they can identify interactions with seemingly unrelated proteins that share conserved ATP-binding pocket features.[1]

Step 2: Experimental Off-Target Profiling Computational predictions must be confirmed experimentally. Large-scale screening against panels of purified kinases is the gold standard for determining inhibitor selectivity.[1][6]

  • Biochemical Activity/Binding Assays: Submit your compound to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a large kinase panel (e.g., >300 kinases).[6][7] These assays directly measure the inhibition of kinase catalytic activity or the binding affinity of the inhibitor to each kinase.[8] The results will provide a quantitative measure (IC50 or Kd) of your inhibitor's potency against a wide array of kinases.

The workflow below outlines this systematic process.

G start Observed Unexpected Cellular Phenotype comp_pred Computational Prediction (Ligand & Structure-Based) start->comp_pred Hypothesize Off-Target Activity exp_screen Experimental Screening (Kinase Selectivity Panel) start->exp_screen Broad, Unbiased Approach comp_pred->exp_screen Generate Target List data_analysis Data Analysis: Identify Confirmed Off-Targets exp_screen->data_analysis sar Structure-Activity Relationship (SAR) Guided Chemical Modification data_analysis->sar rescreen Re-screen Optimized Compound sar->rescreen rescreen->data_analysis Iterative Optimization end Selective Inhibitor Achieved rescreen->end Selectivity Goals Met G goal Goal: Improve Kinase Selectivity strategy Strategy: Structure-Activity Relationship (SAR) goal->strategy scaffold Scaffold: this compound strategy->scaffold mod_pyrimidine Modify Pyrimidine Substituents scaffold->mod_pyrimidine mod_piperidine Modify Piperidine Moiety scaffold->mod_piperidine mod_linker Modify Linker to Pyrimidine scaffold->mod_linker outcome1 Alter Hinge Binding Interactions mod_pyrimidine->outcome1 outcome2 Exploit Gatekeeper Residue Differences mod_pyrimidine->outcome2 outcome3 Introduce Steric Hindrance for Off-Targets mod_piperidine->outcome3 outcome4 Improve Physicochemical Properties mod_piperidine->outcome4 mod_linker->outcome2 outcome1->goal outcome2->goal outcome3->goal outcome4->goal G inhibitor Inhibitor on_target On-Target Kinase inhibitor->on_target Inhibits (Intended) off_target Off-Target Kinase inhibitor->off_target Inhibits (Unintended) substrate_on Substrate A (Phosphorylated) on_target->substrate_on Phosphorylates substrate_off Substrate B (Phosphorylated) off_target->substrate_off Phosphorylates signal_on Desired Cellular Effect substrate_on->signal_on signal_off Unintended Cellular Effect substrate_off->signal_off

References

Technical Support Center: Optimizing ADME Properties of 4-(Piperidin-4-yl)pyrimidine Lead Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-(piperidin-4-yl)pyrimidine lead compounds. The structure of this guide is designed to offer practical, scientifically grounded solutions to accelerate your drug discovery programs.

Section 1: Solubility Enhancement

Poor aqueous solubility is a frequent hurdle for this compound derivatives, impacting both in vitro assay reliability and in vivo bioavailability.[1] This section addresses common questions related to improving the solubility of this compound class.

Question 1: My this compound lead compound shows poor aqueous solubility, leading to inconsistent results in my biological assays. What are the primary causes and initial troubleshooting steps?

Answer:

Poor solubility in this chemical series often stems from a combination of high crystallinity (strong crystal lattice energy) and/or high lipophilicity. The planar nature of the pyrimidine ring system can promote intermolecular π-π stacking, leading to a stable crystal lattice that is difficult to disrupt with solvent molecules.

Initial Troubleshooting Workflow:

A Poor Aqueous Solubility Observed B Assess Physicochemical Properties (LogP, pKa, m.p.) A->B C High LogP (>3) B->C If D High Melting Point (>200°C) B->D If G Salt Formation (if ionizable center present) B->G Consider E Introduce Polar Functionality (e.g., -OH, -NH2, small amides) C->E Strategy F Disrupt Planarity/Symmetry (e.g., ortho-substituents, sp3-rich fragments) D->F Strategy H Re-evaluate Solubility E->H F->H G->H

Caption: Initial workflow for diagnosing and addressing poor solubility.

Detailed Explanation and Protocol:

  • Characterize Physicochemical Properties:

    • LogP/LogD: Determine the lipophilicity of your compound. High LogP values (typically > 3) are often correlated with poor aqueous solubility.

    • pKa: Identify any ionizable centers. The piperidine nitrogen is basic and can be protonated at physiological pH, which can influence solubility.

    • Melting Point: A high melting point can indicate strong crystal lattice energy.

  • Strategies for Improvement:

    • Introduce Polar Groups: Judiciously add polar functional groups such as hydroxyls, amines, or small amides to increase hydrogen bonding with water.[2] However, be mindful that this can sometimes negatively impact permeability.

    • Disrupt Planarity and Symmetry: Introducing non-planar, sp3-rich fragments or ortho-substituents can disrupt crystal packing and improve solubility.[2] For example, adding a methyl group to the pyrimidine ring can break planarity. Altering the substitution pattern on the piperidine ring can also be effective.

    • Salt Formation: If your compound has a suitable basic center like the piperidine nitrogen, forming a salt (e.g., hydrochloride, mesylate) can significantly enhance aqueous solubility.

Experimental Protocol: Kinetic Solubility Assay

This assay provides a rapid assessment of solubility for early-stage compounds.

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.

  • Shake the mixture for a set period (e.g., 1-2 hours) at room temperature.

  • Filter the solution to remove any precipitated compound.

  • Analyze the concentration of the compound in the filtrate using a suitable method like LC-MS/MS or UV-Vis spectroscopy.

  • The highest concentration at which the compound remains in solution is its kinetic solubility.

Modification Strategy Expected Outcome on Solubility Potential Trade-offs
Addition of a hydroxyl groupIncreaseMay increase metabolic liability (glucuronidation)
Introduction of an ortho-methyl groupIncreasePotential for steric hindrance at the target
Conversion to HCl saltSignificant IncreaseMay be hygroscopic, potential for altered solid form

Section 2: Permeability and Efflux

Good permeability is essential for oral absorption and distribution to target tissues. The this compound scaffold can be susceptible to poor passive diffusion and active efflux by transporters like P-glycoprotein (P-gp).[3][4]

Question 2: My compound has good solubility but shows low permeability in Caco-2 assays. How can I determine if this is due to poor passive diffusion or active efflux, and what are the strategies to improve permeability?

Answer:

Low permeability in Caco-2 assays, despite adequate solubility, points towards either inherent difficulty in crossing the cell membrane (poor passive permeability) or being actively pumped out of the cell by efflux transporters like P-gp.[5][6] Differentiating between these two is a critical step in optimizing your compound.

Diagnostic Workflow for Low Permeability:

A Low Apparent Permeability (Papp A->B) in Caco-2 B Determine Efflux Ratio (ER) (Papp B->A / Papp A->B) A->B C ER > 2-3 B->C If D ER ≈ 1 B->D If E P-gp Substrate Confirmed (Run assay with P-gp inhibitor, e.g., Verapamil) C->E F Poor Passive Permeability D->F G Modify Structure to Reduce P-gp Recognition (e.g., reduce H-bond donors, add bulky groups) E->G H Optimize Physicochemical Properties for Permeability (e.g., modulate LogD, reduce polar surface area) F->H

Caption: Diagnostic workflow for low Caco-2 permeability.

Detailed Explanation and Protocol:

  • Assess the Efflux Ratio (ER): The Caco-2 assay should be run in a bidirectional manner to measure permeability from the apical (A) to basolateral (B) side and vice versa. The efflux ratio is calculated as (Papp B→A) / (Papp A→B). An ER significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.[3]

  • Confirm P-gp Substrate Activity: To specifically identify P-gp as the culprit, repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[7] A significant increase in the A→B permeability and a reduction in the ER in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Strategies for Improving Permeability:

  • If a P-gp Substrate:

    • Reduce Hydrogen Bond Donors: P-gp substrates often have multiple hydrogen bond donors. Masking or removing these can reduce recognition by the transporter.

    • Increase Lipophilicity/Modulate LogD: A modest increase in lipophilicity can sometimes overcome efflux, but this needs to be balanced to avoid solubility issues.

    • Introduce Bulky or Rigid Groups: Strategic placement of bulky groups can sterically hinder the interaction with P-gp.[8]

  • If Poor Passive Permeability:

    • Reduce Polar Surface Area (PSA): A high PSA is often associated with poor passive diffusion. Aim for a PSA below a certain threshold (e.g., < 140 Ų) for better permeability.[5]

    • Optimize Lipophilicity: There is often a "sweet spot" for LogD (typically between 1 and 3) that balances solubility and permeability.[9]

    • Intramolecular Hydrogen Bonding: Designing molecules that can form intramolecular hydrogen bonds can mask polar groups and improve membrane permeability.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Seed Caco-2 cells on permeable filter supports and allow them to differentiate for 21 days to form a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For A→B permeability, add the test compound to the apical side and measure its appearance on the basolateral side over time.

  • For B→A permeability, add the test compound to the basolateral side and measure its appearance on the apical side over time.

  • Quantify the compound concentration in the receiver compartments at various time points using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

Section 3: Metabolic Stability

The this compound scaffold can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and low oral bioavailability.

Question 3: My compound shows high clearance in human liver microsomes. What are the likely metabolic "hotspots" on the this compound scaffold, and how can I improve metabolic stability?

Answer:

High clearance in liver microsomes indicates that your compound is likely being rapidly metabolized by CYP enzymes. Identifying the site of metabolism is crucial for targeted chemical modifications to improve stability.

Common Metabolic Hotspots and Mitigation Strategies:

A High Clearance in Liver Microsomes B Metabolite Identification Studies (LC-MS/MS) A->B C Oxidation at Piperidine Ring B->C If D Oxidation at Pyrimidine Ring B->D If E N-dealkylation at Piperidine B->E If F Block Metabolism with Electron-Withdrawing Groups (e.g., F, Cl, CN) C->F G Introduce Steric Hindrance (e.g., gem-dimethyl groups) C->G D->F H Bioisosteric Replacement of Labile Group E->H I Re-evaluate Metabolic Stability F->I G->I H->I

Caption: Strategy for improving metabolic stability.

Detailed Explanation and Protocol:

  • Metabolite Identification: The first step is to perform a metabolite identification study. Incubate your compound with human liver microsomes and NADPH, and then analyze the resulting mixture by high-resolution LC-MS/MS to identify the structures of the major metabolites.

  • Common Metabolic Pathways and Solutions:

    • Oxidation of the Piperidine Ring: The piperidine ring is often a site of oxidation.

      • Strategy: Introduce electron-withdrawing groups (e.g., fluorine) or small alkyl groups (e.g., methyl) adjacent to the likely site of oxidation to block metabolic attack.[10]

    • Oxidation of the Pyrimidine Ring: Unsubstituted positions on the pyrimidine ring can be susceptible to oxidation.

      • Strategy: Block these positions with metabolically stable groups like fluorine or chlorine.

    • N-dealkylation: If the piperidine nitrogen is substituted with an alkyl group, N-dealkylation can be a major metabolic pathway.

      • Strategy: Consider bioisosteric replacements for the N-alkyl group that are more resistant to metabolism.[11][12] For example, replacing an N-ethyl group with a cyclopropylmethyl group.

Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes

  • Incubate the test compound (at a low concentration, e.g., 1 µM) with human liver microsomes and a NADPH-regenerating system at 37°C.

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of remaining compound versus time and determine the half-life (t½) from the slope of the line.

Metabolic Hotspot Mitigation Strategy Example Modification
C-H oxidation on piperidineFluorinationReplace H with F
Aromatic oxidation on pyrimidineHalogenationAdd Cl to an open position
N-dealkylation of piperidine substituentBioisosteric replacementChange N-CH3 to N-cyclopropyl

Section 4: hERG Inhibition

The piperidine moiety is a known structural alert for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[13]

Question 4: My this compound compound shows activity in a hERG binding assay. What structural features are associated with hERG inhibition, and what modifications can I make to mitigate this risk?

Answer:

hERG inhibition is a serious safety concern. The key pharmacophore for hERG blockers typically includes a basic nitrogen atom that can become protonated, and a lipophilic aromatic region.[14] The piperidine nitrogen in your scaffold can fulfill the role of the basic center.

Strategies to Reduce hERG Inhibition:

  • Reduce Basicity (pKa) of the Piperidine Nitrogen: Lowering the pKa of the piperidine nitrogen can decrease its protonation at physiological pH, which often reduces hERG affinity. This can be achieved by introducing electron-withdrawing groups on or near the piperidine ring.[15]

  • Introduce Polar Groups: Adding polar functionality near the basic nitrogen can disrupt the hydrophobic interactions within the hERG channel.

  • Increase Structural Rigidity: Conformationally restricting the molecule, for example by introducing bridged piperidine analogues, can prevent the adoption of a conformation that is favorable for hERG binding.[8][15]

  • Modify Lipophilicity: While counterintuitive, sometimes reducing overall lipophilicity can decrease hERG activity by weakening non-specific hydrophobic interactions with the channel.

Mitigation Strategy Flowchart:

A hERG Inhibition Observed B Measure pKa of Piperidine Nitrogen A->B E Introduce Polar Groups Near Basic Center A->E F Conformational Restriction (e.g., bicyclic analogs) A->F C pKa > 8.5 B->C If D Introduce Electron-Withdrawing Groups (e.g., adjacent amide, fluoroalkylation) C->D G Re-evaluate hERG Activity D->G E->G F->G

Caption: Strategies to mitigate hERG inhibition.

Experimental Protocol: Preliminary hERG Assessment (Radioligand Binding Assay)

This is a common high-throughput screening method to assess the potential for hERG inhibition.

  • Use cell membranes prepared from cells expressing the hERG channel.

  • Incubate the membranes with a radiolabeled ligand known to bind to the hERG channel (e.g., [3H]-dofetilide) in the presence of various concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by filtration.

  • Measure the radioactivity of the filter to determine the amount of bound radioligand.

  • Calculate the percentage of inhibition of radioligand binding by the test compound and determine the IC50 value.

Compounds with significant activity in this assay should be further evaluated using more functional assays, such as patch-clamp electrophysiology.

References

Troubleshooting poor cell permeability of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell permeability, a common hurdle in the development of pyrimidine-based therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrimidine derivative exhibiting poor cell permeability?

A1: Poor cell permeability of pyrimidine-based compounds often originates from their inherent physicochemical properties. Many pyrimidine derivatives are polar and have a significant number of hydrogen bond donors and acceptors, which impedes their ability to passively diffuse across the lipid-rich cell membrane.[1][2] Furthermore, some derivatives may be identified and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), which lowers their effective intracellular concentration.[1][3]

Key contributing factors include:

  • High Polarity & Low Lipophilicity: A low octanol-water partition coefficient (LogP) suggests the compound prefers aqueous environments over the lipid bilayer of the cell membrane.[4]

  • High Polar Surface Area (PSA): A PSA greater than 140 Ų is often linked to poor passive permeability.[1]

  • Numerous Hydrogen Bond Donors/Acceptors: Molecules with more than five hydrogen bond donors or ten acceptors are more likely to have poor permeation, as described by Lipinski's Rule of 5.[2][5]

  • High Molecular Weight: A molecular weight over 500 Da can hinder passive diffusion.[5]

  • Efflux Pump Substrate Recognition: The compound's structure may be recognized by transporters that actively remove it from the cell.[1][6]

  • Low Aqueous Solubility: The compound must be dissolved in the aqueous environment adjacent to the cell membrane before it can partition into the membrane. Poor solubility can therefore limit permeability.[1][7]

Q2: What are the primary strategies to enhance the cell permeability of my pyrimidine derivative?

A2: There are two main approaches to improve the cell permeability of your compounds: chemical modification and formulation strategies.[1]

  • Chemical Modification: This involves strategically altering the molecule's structure.

    • Increase Lipophilicity: Introducing lipophilic groups can improve the compound's ability to partition into the cell membrane.[1][4] However, excessively high lipophilicity can sometimes decrease permeability by causing the compound to be retained within the membrane.[4][8]

    • Reduce Hydrogen Bonding: Masking polar functional groups (like -OH and -NH) can reduce the energy barrier for entering the lipid bilayer.[9][10] Intramolecular hydrogen bonding can also be engineered to shield polar groups.[9][10]

    • Prodrug Approach: A widely used strategy is to create a prodrug, an inactive precursor that is converted to the active drug within the body.[7][11] This often involves masking polar groups with lipophilic moieties that are later cleaved by cellular enzymes, thereby improving absorption.[1][12]

  • Formulation Strategies: This approach focuses on the drug delivery system without changing the compound's chemical structure.

    • Nanoformulations: Encapsulating the compound in nanoparticles or liposomes can facilitate its entry into cells.[1]

    • Amorphous Solid Dispersions: Creating a solid dispersion of the compound within a polymer matrix can enhance its dissolution rate and apparent solubility, which can indirectly boost permeability.[1]

Q3: My pyrimidine derivative shows good permeability in an in vitro assay (e.g., PAMPA), but has low oral bioavailability in animal studies. What could be the problem?

A3: This discrepancy often points to biological factors that are not captured by simple passive diffusion assays like PAMPA. The most common culprits are:

  • Efflux by Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal epithelium.[1][13] These pumps actively transport the compound back into the intestinal lumen, reducing its net absorption. A Caco-2 permeability assay can be used to investigate this possibility.[13]

  • Metabolic Instability: The compound may be rapidly metabolized in the gut wall or liver (first-pass metabolism), reducing the amount of active drug that reaches systemic circulation.

  • Poor Solubility: While PAMPA may not reveal this issue if the compound is fully dissolved in the donor well, poor aqueous solubility can be a major barrier in vivo, limiting the concentration of dissolved drug available for absorption.[1]

Troubleshooting Guide

Issue 1: My compound shows low permeability in a Caco-2 assay.

This suggests a potential issue with either passive diffusion or active transport. Follow this troubleshooting workflow:

cluster_passive Passive Diffusion Issues cluster_active Active Transport Issues start Low Permeability in Caco-2 Assay phys_props Step 1: Evaluate Physicochemical Properties (LogP, PSA, MW) start->phys_props phys_props_check Properties outside optimal range? (e.g., PSA > 140Ų, LogP < 1) phys_props->phys_props_check chem_mod Solution: Chemical Modification - Increase Lipophilicity - Reduce H-bond donors/acceptors - Prodrug Strategy phys_props_check->chem_mod Yes efflux_check Step 2: Check for Active Efflux phys_props_check->efflux_check No efflux_ratio Is Efflux Ratio > 2? (Papp B-A / Papp A-B) efflux_check->efflux_ratio pgp_test Solution: Test with P-gp Inhibitor (e.g., verapamil) efflux_ratio->pgp_test Yes other_transporter Consider other transporters or re-evaluate passive diffusion. efflux_ratio->other_transporter No Re-evaluate passive properties or solubility pgp_confirm Does permeability increase? pgp_test->pgp_confirm pgp_substrate Confirmed P-gp Substrate. Consider structural modifications to reduce recognition. pgp_confirm->pgp_substrate Yes pgp_confirm->other_transporter No

Caption: Troubleshooting workflow for low Caco-2 permeability.

Issue 2: My compound precipitates when I prepare working solutions for cell-based assays.

This is a solubility problem, which can lead to an underestimation of permeability.

  • Action: Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.[1][14]

  • Solution 1 (Protocol): When diluting from a DMSO stock, prepare an intermediate dilution in the cell culture medium. This helps prevent the compound from "crashing out" of the solution. Always ensure the final DMSO concentration is low (ideally <0.5%) and consistent across all wells, including the vehicle control.[14]

  • Solution 2 (Formulation): If intrinsic solubility is the core issue, consider using solubility-enhancing formulations like amorphous solid dispersions or nano-suspensions for in vivo studies.[1]

  • Solution 3 (Chemical Modification): Introduce ionizable groups to the structure to improve solubility at physiological pH.[1]

Quantitative Data Summary

Structural modifications can significantly impact the physicochemical properties and permeability of pyrimidine derivatives. The following table summarizes data from studies where such modifications were made.

Parent Compound Modification Strategy Key Parameter Parent Value Modified Value Fold Improvement Reference
Pyrazolo[3,4-d]pyrimidine (Compound 2)Prodrug Approach (O-alkyl carbamate linker)Permeability (Papp)0.01 x 10⁻⁶ cm/s2.11 x 10⁻⁶ cm/s211[7][12]
Pyrazolo[3,4-d]pyrimidine (Compound 2)Prodrug ApproachAqueous SolubilityLow600-fold increase600[12]
Pyrazolo[3,4-d]pyrimidine (Compound 2)Prodrug ApproachMembrane Retention80.4%67.3%-[7]
AcyclovirAmide ProdrugAqueous SolubilityLow17-fold increase17[12]
AcyclovirEster ProdrugAqueous SolubilityLow9-fold increase9[12]

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane and is useful for high-throughput screening.[15]

Methodology:

  • Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. This plate is placed on top of a 96-well acceptor plate containing buffer (pH 7.4).

  • Compound Addition: The pyrimidine derivative, dissolved in a buffer (pH can be varied, e.g., pH 6.5 to mimic the small intestine), is added to the donor wells of the filter plate.

  • Incubation: The "sandwich" of donor and acceptor plates is incubated for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) in cm/s is calculated. A common equation is: Pe = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]equilibrium) Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]equilibrium is the theoretical equilibrium concentration.[1]

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the human intestinal epithelium, allowing for the assessment of both passive diffusion and active transport.[13][16]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semipermeable supports in trans-well inserts and cultured for ~21 days until they differentiate and form a confluent monolayer with tight junctions.[13][17]

  • Monolayer Integrity Test: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used.[13]

  • Permeability Measurement (A-B): The compound is added to the apical (A) side (mimicking the gut lumen). At various time points, samples are taken from the basolateral (B) side (mimicking the blood) to determine the rate of transport across the monolayer.

  • Efflux Measurement (B-A): To assess active efflux, the experiment is reversed. The compound is added to the basolateral side, and its appearance on the apical side is measured.

  • P-gp Inhibition (Optional): To confirm if the compound is a P-gp substrate, the A-B permeability assay is repeated in the presence of a known P-gp inhibitor, such as verapamil.[1]

  • Quantification: Compound concentrations in the collected samples are analyzed by LC-MS/MS.[13][16]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) in cm/s is calculated.

    • Papp Classification:

      • > 10 x 10⁻⁶ cm/s: High permeability[17]

      • 1-10 x 10⁻⁶ cm/s: Moderate permeability[17]

      • < 1 x 10⁻⁶ cm/s: Low permeability[17]

    • The Efflux Ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is subject to active efflux.

Visualizations

cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow p1 Coat filter plate with artificial lipid membrane p2 Add compound to Donor (Top) well p1->p2 p3 Incubate (4-16h) p2->p3 p4 Measure concentration in Donor & Acceptor wells (LC-MS/MS) p3->p4 p5 Calculate Pe (Passive Diffusion) p4->p5 c1 Culture Caco-2 cells on trans-well insert (~21 days) c2 Verify monolayer integrity (TEER) c1->c2 c3 Add compound to Apical (A) or Basolateral (B) side c2->c3 c4 Incubate (~2h) and sample from opposite side c3->c4 c5 Measure concentration (LC-MS/MS) c4->c5 c6 Calculate Papp & Efflux Ratio (Passive + Active Transport) c5->c6

Caption: Comparative workflows for PAMPA and Caco-2 permeability assays.

Mechanism of P-glycoprotein (P-gp) Mediated Efflux cluster_cell Cell Interior compound_out Pyrimidine Derivative (Extracellular) compound_in Pyrimidine Derivative (Intracellular) compound_out->compound_in Passive Diffusion pgp P-glycoprotein (P-gp) Efflux Pump compound_in->pgp Binding pgp->compound_out Active Efflux adp ADP + Pi pgp->adp atp ATP atp->pgp

Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux from a cell.

References

Technical Support Center: Interpreting Complex SAR Data of 4-(Piperidin-4-yl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-(piperidin-4-yl)pyrimidine analogs. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative structure-activity relationship (SAR) data to assist in your research and development efforts.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the experimental evaluation of this compound analogs.

Issue 1: Inconsistent IC50/EC50 Values and Poor Dose-Response Curves

  • Question: My this compound analog shows significant variability in potency across different assay runs, and the dose-response curves are shallow. What are the likely causes?

  • Answer: This is a frequent issue that can stem from several factors:

    • Compound Solubility: Many kinase inhibitors, including pyrimidine derivatives, suffer from low aqueous solubility. Precipitation of the compound at higher concentrations can lead to an underestimation of its true potency and result in a shallow dose-response curve.

      • Troubleshooting:

        • Visually inspect your assay plates for any signs of compound precipitation.

        • Determine the kinetic solubility of your compound in the assay buffer.

        • Consider using a lower top concentration for your dilution series or adding a low percentage of a co-solvent like DMSO (typically keeping the final concentration below 0.5% to avoid cellular toxicity).

    • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results or inconsistent data.

      • Troubleshooting:

        • Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift in the IC50 value suggests aggregation.

        • Utilize dynamic light scattering (DLS) to detect the formation of aggregates at relevant assay concentrations.

    • Compound Instability: Pyrimidine scaffolds can be susceptible to degradation, especially in solution over time.

      • Troubleshooting:

        • Prepare fresh stock solutions of your compound for each experiment.

        • If storage is necessary, aliquot stock solutions into single-use vials and store at -80°C to minimize freeze-thaw cycles.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

  • Question: My compound is highly potent in a biochemical kinase assay but shows significantly weaker activity in a cell-based assay. What could be the reason for this discrepancy?

  • Answer: This is a common observation in drug discovery and often points to issues with cell permeability or efflux.

    • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

      • Troubleshooting:

        • Assess the physicochemical properties of your compound, such as lipophilicity (LogP) and polar surface area (PSA). High polarity and a large number of hydrogen bond donors/acceptors can limit passive diffusion.

        • Perform a Caco-2 permeability assay to directly measure the compound's ability to cross an epithelial barrier, which can serve as a surrogate for cell membrane permeability.[1]

    • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration.

      • Troubleshooting:

        • Conduct a bidirectional Caco-2 assay. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[1]

        • Co-incubate your compound with a known P-gp inhibitor (e.g., verapamil) in your cellular assay. A potentiation of your compound's activity would confirm it as a P-gp substrate.[1]

Issue 3: Off-Target Effects and Cardiotoxicity Concerns

  • Question: I'm concerned about the potential for off-target effects, particularly cardiotoxicity, with my piperidine-containing compounds. How can I assess and mitigate this risk?

  • Answer: The piperidine moiety, while often beneficial for potency and solubility, can sometimes contribute to off-target activities, most notably the inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.

    • hERG Inhibition:

      • Assessment:

        • Screen your lead compounds in an in vitro hERG binding or functional assay (e.g., automated patch clamp) to determine their IC50 value.

      • Mitigation Strategies:

        • A common strategy to reduce hERG liability is to decrease the basicity of the piperidine nitrogen. This can be achieved by introducing electron-withdrawing groups nearby or by replacing the piperidine with a less basic moiety like morpholine.

        • Reduce the lipophilicity of the molecule, as high lipophilicity is often correlated with hERG inhibition.

Data Presentation

The following tables summarize the structure-activity relationship (SAR) of a series of pyrazolo[3,4-d]pyrimidine analogs bearing a piperidin-4-yl side chain as AKT inhibitors.

Table 1: SAR of 4-(Piperidin-4-yl)pyrazolopyrimidine Analogs as AKT1 Inhibitors [2]

CompoundR1R2R3AKT1 IC50 (nM)PC-3 Cell Proliferation IC50 (µM)
10f HClH31.54.2
10g HCl4-Cl28.74.0
10h HCl4-Br24.33.7
10j BrHH35.85.1
10k BrH4-Cl30.14.5
10l BrH4-Br27.64.1

Data adapted from a study on AKT inhibitors bearing a piperidin-4-yl appendant.[2]

Experimental Protocols

1. Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency of this compound analogs against a target kinase.

  • Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates kinase inhibition.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate

    • Assay buffer (optimized for the specific kinase)

    • ATP

    • Test compounds (serially diluted in DMSO)

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 384-well assay plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of each compound dilution. Include wells with DMSO only as a vehicle control and wells without enzyme as a negative control.

    • Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

    • Initiate the kinase reaction by adding the kinase reaction mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound analogs on the viability of cancer cell lines.

  • Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds (serially diluted in cell culture medium)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

3. Western Blot Analysis of AKT Phosphorylation

This protocol is for determining the effect of this compound analogs on the phosphorylation of AKT, a key downstream effector in many kinase signaling pathways.

  • Principle: Western blotting is used to detect the levels of phosphorylated AKT (p-AKT) and total AKT in cell lysates. A decrease in the p-AKT/total AKT ratio upon compound treatment indicates inhibition of the upstream signaling pathway.

  • Materials:

    • Cell line cultured to 70-80% confluency

    • Test compound

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-AKT (Ser473), anti-total AKT, and a loading control like anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour.

      • Incubate with the primary antibody overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detection:

      • Wash the membrane and add the ECL substrate.

      • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-AKT signal to the total AKT signal, and then to the loading control, to determine the relative change in AKT phosphorylation.

Mandatory Visualizations

PI3K_AKT_Signaling_Pathway PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) pAKT p-AKT (Active) AKT->pAKT Phosphorylation (Ser473) Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Inhibitor This compound Analog Inhibitor->AKT Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by a this compound analog.

Experimental_Workflow General Experimental Workflow for SAR Analysis Synthesis Analog Synthesis Biochemical Biochemical Assay (e.g., Kinase Inhibition) Synthesis->Biochemical Cellular Cell-Based Assay (e.g., Cell Viability) Biochemical->Cellular Mechanism Mechanism of Action (e.g., Western Blot) Cellular->Mechanism SAR SAR Analysis Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Design New Analogs

Caption: A typical experimental workflow for the structure-activity relationship (SAR) analysis of novel compounds.

References

Technical Support Center: Preclinical Management of 4-(Piperidin-4-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the toxicity of 4-(piperidin-4-yl)pyrimidine derivatives in preclinical studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preclinical evaluation of this compound derivatives.

ProblemPossible CauseTroubleshooting StepsRationale
High Cytotoxicity in Normal/Non-Cancerous Cell Lines Off-target kinase inhibition1. Conduct a broad kinase panel screening to identify unintended targets. 2. Compare the IC50 values for the target kinase versus off-target kinases.This compound derivatives, often designed as kinase inhibitors, may inhibit kinases crucial for the survival of normal cells, leading to a narrow therapeutic window.[1]
Formation of toxic metabolites1. Perform in vitro metabolic stability assays using liver microsomes to identify major metabolites. 2. Synthesize and evaluate the cytotoxicity of the identified metabolites.The parent compound might not be the sole toxic agent; its metabolic byproducts could significantly contribute to off-target toxicity.[1]
Poor compound solubility leading to precipitation and inaccurate dosing1. Visually inspect for compound precipitation in culture media. 2. Determine the aqueous solubility of the compound. 3. Consider formulation strategies like using co-solvents or cyclodextrins.Low solubility can result in inconsistent dosing and variable cytotoxicity data.[1]
Unexpected In Vivo Toxicity or Adverse Events Exaggerated pharmacology1. Reduce the dose and frequency of administration. 2. Monitor for pharmacodynamic markers to correlate with adverse findings.The on-target effect of the compound might be too potent, leading to toxicity.
Off-target toxicity1. Conduct targeted in vivo studies to assess organ-specific toxicity (e.g., cardiotoxicity, hepatotoxicity). 2. Correlate findings with in vitro off-target kinase profiling.Inhibition of unintended kinases can lead to organ-specific toxicities, such as cardiotoxicity.[2][3][4]
Vehicle-related toxicity1. Run a vehicle-only control group in parallel. 2. Assess the tolerability of the vehicle at the intended concentration and volume.The formulation vehicle itself may be causing adverse effects.
Inconsistent Results in Biological Assays Compound instability in solution1. Prepare fresh stock solutions in a suitable solvent like anhydrous DMSO immediately before use. 2. Minimize freeze-thaw cycles by aliquoting stock solutions. 3. Store solutions at -80°C under an inert atmosphere if necessary.Some pyrimidine derivatives can degrade in solvents like DMSO, leading to a loss of activity over time.[5]
Interference with assay readout1. Run a compound-only control to check for intrinsic fluorescence or absorbance. 2. If interference is observed, consider switching to a different assay platform (e.g., luminescence-based).The compound itself may interfere with the detection method of the assay.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common types of toxicity observed with this compound derivatives in preclinical studies?

A1: Based on the broader class of pyrimidine-based kinase inhibitors, common toxicities can include:

  • Cardiotoxicity: This is a significant concern for many kinase inhibitors and can manifest as QT prolongation, arrhythmias, left ventricular dysfunction, and heart failure.[4]

  • Hepatotoxicity: Liver injury is another potential toxicity, which can be detected by elevated liver enzymes.

  • Hematological Toxicity: Effects on blood cells, such as anemia, neutropenia, or thrombocytopenia, can occur.

  • Gastrointestinal Toxicity: Similar to other orally administered drugs, gastrointestinal issues may be observed.

  • Renal Toxicity: Some pyrimidine derivatives have been associated with renal impairment.[6]

Q2: How can I proactively assess the potential for cardiotoxicity with my this compound derivative?

A2: A tiered approach is recommended:

  • In Vitro Screening: Use human stem cell-derived cardiomyocytes to assess effects on electrophysiology and cell viability early in development.[3]

  • In Vivo Models: Zebrafish can be a useful model for initial in vivo screening of cardiotoxicity.[7] For more detailed assessment, rodent and canine models are used to monitor ECG, blood pressure, and cardiac biomarkers like troponins.[8]

Q3: What should I do if I observe unexpected mortality in my animal study?

A3: Unexpected mortality requires immediate investigation:

  • Necropsy: Conduct a thorough necropsy on the deceased animals to identify any gross pathological changes.

  • Histopathology: Collect and analyze tissues from major organs to identify microscopic changes.

  • Dose Escalation Review: Re-evaluate the dose levels and the dosing regimen. Consider a dose de-escalation or a different administration schedule.

  • Vehicle Control: Ensure the vehicle is not contributing to the toxicity.

Q4: Are there any strategies to mitigate the toxicity of my compound while maintaining its efficacy?

A4: Yes, several strategies can be explored:

  • Alternative Dosing Strategies: Investigate different dosing schedules (e.g., intermittent dosing) or routes of administration to reduce exposure while maintaining therapeutic effect.[9]

  • Formulation Optimization: Improving the solubility and bioavailability of the compound can sometimes allow for lower, less toxic doses to be effective.

  • Co-administration of Protective Agents: In some cases, co-administration of an agent that protects a specific organ from toxicity can be considered, although this adds complexity to the development program.[10]

Quantitative Data Summary

The following table summarizes representative preclinical toxicity data for some pyrimidine derivatives. Note that specific data for this compound derivatives is limited in the public domain, and these values are for illustrative purposes.

Compound ClassAnimal ModelToxicity EndpointValueReference
Pyrimidine DerivativeMale MiceAcute Toxicity (LD50)618.75 mg/kg (intraperitoneal)[11]
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)Swiss-albino miceAcute Oral Toxicity (Maximum Tolerated Dose)>1000 mg/kg[12]
Dihydropyrimidinone derivativeRatsAcute ToxicityNo toxicity observed up to 1000 mg/kg[13]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Materials:

  • Cancer and non-cancerous cell lines

  • 96-well plates

  • Cell culture medium with 10% FBS

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. The final DMSO concentration should be below 0.5%. Add the diluted compound to the wells and include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Acute Toxicity Study (Up-and-Down Method)

This protocol is a method to determine the LD50 of a compound.

Materials:

  • Male and female mice (10-14 weeks old)

  • This compound derivative solution for injection

  • Syringes and needles

Procedure:

  • Dosing: Inject a single animal intraperitoneally with a starting dose of the compound.

  • Observation: Observe the animal for 24 hours for signs of toxicity and mortality.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher, pre-determined dose level.

    • If the animal dies, the next animal is dosed at a lower, pre-determined dose level.

  • Continuation: Continue this process until a sufficient number of dose reversals have occurred.

  • LD50 Calculation: Use a statistical method, such as the Dixon method, to calculate the LD50 from the pattern of outcomes.[11]

Protocol 3: Assessment of Hepatotoxicity in a Rat Model

This protocol evaluates the potential for a compound to cause liver damage.

Materials:

  • Wistar rats

  • This compound derivative

  • Hepatotoxic agent (e.g., carbon tetrachloride - CCl4) as a positive control

  • Blood collection tubes

  • Reagents for liver function tests (ALT, AST, ALP)

  • Formalin for tissue fixation

Procedure:

  • Animal Dosing: Administer the this compound derivative to a group of rats at different dose levels for a specified period (e.g., 7-28 days). Include a vehicle control group and a positive control group (treated with CCl4).

  • Blood Collection: At the end of the treatment period, collect blood samples for biochemical analysis.

  • Biochemical Analysis: Measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

  • Histopathology: Euthanize the animals and collect liver tissue. Fix the tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should examine the slides for signs of liver damage (e.g., necrosis, inflammation).[13]

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Compound Synthesis cytotoxicity Cytotoxicity Assays (e.g., MTT) invitro_start->cytotoxicity kinase_screen Kinase Panel Screening invitro_start->kinase_screen metabolic_stability Metabolic Stability (Liver Microsomes) invitro_start->metabolic_stability acute_tox Acute Toxicity (e.g., LD50) invitro_start->acute_tox efficacy Efficacy Studies (Disease Models) acute_tox->efficacy repeat_dose_tox Repeat-Dose Toxicity (e.g., 28-day) efficacy->repeat_dose_tox safety_pharm Safety Pharmacology (Cardiovascular, CNS) repeat_dose_tox->safety_pharm

Caption: Preclinical experimental workflow for toxicity assessment.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_mitigation Mitigation Strategies start Unexpected Toxicity Observed check_dose Review Dosing Regimen start->check_dose check_vehicle Evaluate Vehicle Toxicity start->check_vehicle check_compound Assess Compound Stability and Purity start->check_compound adjust_dose Adjust Dose/Schedule check_dose->adjust_dose reformulate Reformulate Compound check_vehicle->reformulate check_compound->reformulate off_target Investigate Off-Target Effects check_compound->off_target end Refined Preclinical Plan adjust_dose->end reformulate->end off_target->end signaling_pathway cluster_on_target On-Target Effects (Efficacy) cluster_off_target Off-Target Effects (Toxicity) compound This compound Derivative target_kinase Target Kinase (e.g., in Cancer Cells) compound->target_kinase off_target_kinase Off-Target Kinase (e.g., in Cardiomyocytes) compound->off_target_kinase downstream_efficacy Inhibition of Proliferation, Induction of Apoptosis target_kinase->downstream_efficacy downstream_toxicity Disruption of Survival Pathways, Cardiotoxicity off_target_kinase->downstream_toxicity

References

Validation & Comparative

Kinase Selectivity Showdown: A Comparative Analysis of 4-(Piperidin-4-yl)pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinase selectivity profiles of prominent 4-(piperidin-4-yl)pyrimidine inhibitors. Supported by experimental data, this document provides a comprehensive overview of their performance against a panel of kinases, details the methodologies for key experiments, and visualizes the intricate signaling pathways and workflows involved.

The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors. The remarkable versatility of this chemical framework allows for the development of compounds with distinct selectivity profiles, targeting a range of kinases implicated in diseases such as cancer. This guide focuses on a comparative analysis of three such inhibitors: AZD5363 (Capivasertib), a pan-Akt inhibitor; AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor; and BAY-885, a selective ERK5 inhibitor. Understanding their selectivity is paramount for predicting their therapeutic efficacy and potential off-target effects.

Comparative Kinase Inhibition Profiles

The in vitro inhibitory activities of AZD5363, AT7519, and BAY-885 against a panel of kinases are summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the distinct selectivity of each compound.

Kinase TargetAZD5363 IC50 (nM)AT7519 IC50 (nM)BAY-885 IC50 (nM)
Primary Targets
Akt13[1][2][3][4]--
Akt27-8[1][2][3][4]--
Akt37-8[1][2][3][4]--
CDK1/cyclin B-190-210[5][6][7]-
CDK2/cyclin A-44-47[5][6][7]-
CDK4/cyclin D1-67-100[5][6][7]-
CDK5/p35-13-18[5][6]-
CDK6/cyclin D3-170[5][7]-
CDK9/cyclin T-<10[5][6][7]-
ERK5--35-40[8][9][10]
Selected Off-Targets
P70S6K6[1][2]--
PKA7[1][2]--
ROCK1470[1][2]--
ROCK260[1][2]--
GSK3β-89[5]-
FER-->50% inhibition at 1µM
EPHB3-->50% inhibition at 1µM
EPHA5-->50% inhibition at 1µM

Note: A hyphen (-) indicates that data was not found in the searched sources. For BAY-885, some off-target data is presented as percentage of residual kinase activity at a 1 µM concentration.

Experimental Protocols

The determination of kinase inhibitor selectivity is reliant on robust and well-defined experimental methodologies. The following sections outline the general principles of the key assays used to characterize the inhibitors discussed in this guide.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

General Methodologies:

  • Radiometric Assays (e.g., for AT7519): This traditional method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific peptide or protein substrate by the kinase.

    • Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer.

    • Initiation: The reaction is initiated by the addition of radiolabeled ATP.

    • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto a filter membrane that binds the substrate.

    • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to determine the IC50 value.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

    • Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together.

    • ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase-luciferin reaction to generate a luminescent signal.

    • Data Acquisition: The luminescence is measured using a plate reader.

    • Data Analysis: The signal intensity is correlated with kinase activity, and IC50 values are calculated from dose-response curves.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., for BAY-885): This method detects the phosphorylation of a fluorescently labeled substrate by a kinase.[10][11][12]

    • Assay Principle: The assay utilizes a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled substrate (e.g., with fluorescein). When the substrate is phosphorylated, the binding of the antibody brings the lanthanide donor and the fluorescent acceptor into close proximity, allowing for FRET to occur upon excitation of the donor.

    • Reaction: The kinase, fluorescently labeled substrate, ATP, and inhibitor are incubated.

    • Detection: A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the reaction) is added.

    • Signal Measurement: The TR-FRET signal is measured on a plate reader.

    • Data Analysis: The ratio of acceptor to donor emission is used to calculate the extent of phosphorylation and, consequently, the inhibitory activity to determine the IC50.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (Target of AZD5363) PIP3->AKT PDK1->AKT Phosphorylation TSC2 TSC2 AKT->TSC2 Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation mTORC1 mTORC1 TSC2->mTORC1 Inhibition S6K S6K mTORC1->S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition S6K->S6K EIF4EBP1->EIF4EBP1 AZD5363 AZD5363 AZD5363->AKT Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the intervention point of AZD5363.

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CyclinD Cyclin D CDK4_6 CDK4/6 (Target of AT7519) CyclinD->CDK4_6 Activation Rb Rb CDK4_6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CyclinA Cyclin A E2F->CyclinA Transcription CDK2_E CDK2 (Target of AT7519) CyclinE->CDK2_E Activation DNA_Replication DNA Replication CDK2_E->DNA_Replication CDK2_A CDK2 (Target of AT7519) CyclinA->CDK2_A Activation CDK2_A->DNA_Replication CyclinB Cyclin B CDK1 CDK1 (Target of AT7519) CyclinB->CDK1 Activation Mitosis Mitosis CDK1->Mitosis AT7519 AT7519 AT7519->CDK4_6 Inhibition AT7519->CDK2_E AT7519->CDK2_A AT7519->CDK1

Caption: Regulation of the cell cycle by Cyclin-Dependent Kinases (CDKs) and inhibition by AT7519.

MEK5_ERK5_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Mitogens, Stress MEKK2_3 MEKK2/3 Stimuli->MEKK2_3 Activation MEK5 MEK5 MEKK2_3->MEK5 Phosphorylation ERK5 ERK5 (Target of BAY-885) MEK5->ERK5 Phosphorylation MEF2 MEF2 ERK5->MEF2 Activation Transcription Gene Transcription (Proliferation, Survival) MEF2->Transcription BAY885 BAY-885 BAY885->ERK5 Inhibition

Caption: The MEK5/ERK5 signaling cascade and its inhibition by BAY-885.

Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Reagent_Prep Plate_Setup Plate Setup: Dispense Kinase, Substrate, and Inhibitor Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction: Add ATP Plate_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction: Add Detection Reagents (e.g., EDTA) Incubation->Reaction_Stop Detection Signal Detection: (Radiometry, Luminescence, TR-FRET) Reaction_Stop->Detection Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

A Comparative Efficacy Analysis of 4-(Piperidin-4-yl)pyrimidine Analogs Against Established Drug Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of novel 4-(piperidin-4-yl)pyrimidine analogs with established drugs targeting the Na+/H+ Exchanger 1 (NHE-1) and Protein Kinase B (AKT). The following sections present quantitative data, experimental methodologies, and visual representations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in evaluating the potential of these emerging compounds.

I. Comparative Efficacy of NHE-1 Inhibitors

The sodium-hydrogen exchanger 1 (NHE-1) is a key regulator of intracellular pH and is implicated in cellular processes such as proliferation and apoptosis. Its dysregulation is associated with various pathologies, including cardiac ischemia-reperfusion injury and cancer. In this section, we compare a potent this compound analog, Compound 9t, with the well-characterized NHE-1 inhibitor, Cariporide.

Quantitative Data Summary: NHE-1 Inhibition
CompoundTargetIC50 (µM)Selectivity (NHE-2/NHE-1)Reference
Compound 9t NHE-10.00651400[1]
Cariporide NHE-10.0560[2]
NHE-21000-[2]
NHE-33-[2]

Note: A lower IC50 value indicates higher potency. Higher selectivity ratios are desirable, indicating fewer off-target effects.

Experimental Protocol: NHE-1 Inhibition Assay

The inhibitory activity of the compounds against NHE-1 is determined by measuring the recovery of intracellular pH (pHi) following an acid load in cells overexpressing the target transporter.

1. Cell Culture and Dye Loading:

  • CHO-K1 cells stably expressing human NHE-1, NHE-2, or NHE-3 are cultured in appropriate media.
  • Cells are plated onto 96-well microplates and grown to confluence.
  • The cells are then loaded with a pH-sensitive fluorescent dye, such as BCECF-AM, by incubating them in a dye-containing buffer at 37°C.

2. Intracellular Acidification:

  • After dye loading, the cells are washed to remove extracellular dye.
  • An acid load is induced by the ammonium prepulse technique. Cells are incubated in a buffer containing NH4Cl, which leads to a rapid influx of NH3 and subsequent intracellular alkalinization.
  • The NH4Cl-containing buffer is then replaced with a sodium-free buffer, causing the intracellular NH4+ to dissociate into NH3, which diffuses out of the cell, and H+, which remains, leading to a rapid drop in intracellular pH.

3. Measurement of pHi Recovery:

  • The sodium-free buffer is replaced with a sodium-containing buffer in the presence of various concentrations of the test compound (e.g., Compound 9t or Cariporide).
  • The recovery of intracellular pH, mediated by the activity of the NHE transporter, is monitored fluorometrically. The ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular pH.

4. Data Analysis:

  • The initial rate of pHi recovery is calculated for each concentration of the inhibitor.
  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the pHi recovery rate, is determined by fitting the data to a dose-response curve.

Signaling Pathway: Role of NHE-1 in Cardiac Ischemia-Reperfusion Injury

NHE1_Ischemia cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Na_ext Na+ H_ext H+ NHE1 NHE-1 NHE1->Na_ext Na+ influx NHE1->H_ext H+ efflux Na_int ↑ Intracellular Na+ NHE1->Na_int NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_int ↑ Intracellular Ca2+ NCX->Ca_int Ca2+ influx Ischemia Ischemia Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis Anaerobic Metabolism Acidosis->NHE1 Activates Na_int->NCX Drives Injury Cell Injury & Apoptosis Ca_int->Injury Cariporide Cariporide / Cmpd 9t Cariporide->NHE1 Inhibits

Caption: NHE-1 activation during cardiac ischemia leads to intracellular sodium and calcium overload, causing cell injury.

II. Comparative Efficacy of AKT Inhibitors

AKT, a serine/threonine kinase, is a central node in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a common feature in many cancers, making AKT a prime target for therapeutic intervention. This section compares a novel this compound analog, Compound 10h, with the FDA-approved pan-AKT inhibitor, Capivasertib (AZD5363).

Quantitative Data Summary: AKT Inhibition
CompoundTargetIC50 (nM)Cell Proliferation IC50 (µM) (PC-3 cells)Reference
Compound 10h AKT124.33.7[3]
Capivasertib (AZD5363) AKT13Not directly compared in the same study
AKT27
AKT37

Note: A lower IC50 value indicates higher potency.

Experimental Protocol: In Vitro AKT Kinase Assay

The inhibitory activity of compounds against AKT isoforms is typically measured using a cell-free kinase assay.

1. Reagents and Materials:

  • Recombinant human AKT1, AKT2, and AKT3 enzymes.
  • A specific peptide substrate for AKT (e.g., a GSK-3α/β peptide).
  • ATP (Adenosine triphosphate).
  • Kinase assay buffer.
  • Test compounds (e.g., Compound 10h, Capivasertib) at various concentrations.
  • A detection system to measure substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay, Caliper Mobility Shift Assay).

2. Assay Procedure:

  • The AKT enzyme is incubated with the peptide substrate and the test compound in the kinase assay buffer.
  • The kinase reaction is initiated by the addition of ATP.
  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 1 hour).
  • The reaction is then stopped.

3. Detection and Data Analysis:

  • The amount of phosphorylated substrate is quantified. In the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based method. In a mobility shift assay, the phosphorylated and unphosphorylated peptides are separated by electrophoresis and quantified.
  • The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control.
  • IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Capivasertib / Cmpd 10h Inhibitor->AKT Inhibits

Caption: Inhibition of AKT blocks downstream signaling, leading to decreased cell proliferation and increased apoptosis.

References

Pyrimidine vs. Quinazoline Kinase Inhibitors: A Head-to-Head Comparison for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, selectivity, and clinical relevance of two of the most prevalent scaffolds in kinase inhibitor drug discovery.

For researchers, scientists, and drug development professionals, the choice of a core chemical scaffold is a pivotal decision in the kinase inhibitor design process. Both pyrimidine and quinazoline heterocycles have proven to be highly successful frameworks, forming the basis of numerous FDA-approved drugs and clinical candidates. This guide provides a comprehensive and objective head-to-head comparison of pyrimidine and quinazoline kinase inhibitors, supported by experimental data, detailed protocols, and visual pathway and workflow diagrams to facilitate informed decision-making in drug discovery projects.

At a Glance: Key Differences and Similarities

FeaturePyrimidine-Based InhibitorsQuinazoline-Based Inhibitors
Core Structure A six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3.A bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring.
Mechanism of Action Primarily ATP-competitive, binding to the kinase ATP pocket. Can be designed as reversible or irreversible inhibitors.Also primarily ATP-competitive. Many successful inhibitors are irreversible, targeting a cysteine residue near the ATP-binding site.
Therapeutic Areas Oncology, inflammation, autoimmune diseases.Predominantly oncology, with some applications in other areas.
Key Targets EGFR, VEGFR, BCR-ABL, BTK, JAK, p38 MAPKEGFR, VEGFR, BCR-ABL, p38 MAPK
Examples Imatinib, Osimertinib, Pazopanib, Ibrutinib, RuxolitinibGefitinib, Erlotinib, Vandetanib, Lapatinib

Head-to-Head Performance Comparison

To provide a direct and objective comparison, we will examine pairs of pyrimidine and quinazoline inhibitors that target the same kinase family. The following tables summarize their in vitro potency against key kinase targets.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, demonstrates superior efficacy against mutant forms of EGFR, particularly the T790M resistance mutation, when compared to the first-generation quinazoline-based inhibitor, Gefitinib.

Parameter Osimertinib (Pyrimidine) Gefitinib (Quinazoline)
Biochemical IC50 (EGFR WT) ~15 nM~2 nM
Biochemical IC50 (EGFR L858R) ~1 nM~2 nM
Biochemical IC50 (EGFR T790M) ~1 nM~200 nM
Cellular IC50 (PC-9, EGFR del19) ~10 nM~5 nM
Cellular IC50 (H1975, L858R/T790M) ~15 nM>5000 nM
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Pazopanib (pyrimidine-based) and Vandetanib (quinazoline-based) are both multi-targeted tyrosine kinase inhibitors that target VEGFRs, among other kinases. Their potency against VEGFR-2 is comparable.

Parameter Pazopanib (Pyrimidine) Vandetanib (Quinazoline)
Biochemical IC50 (VEGFR-2) ~30 nM~40 nM
Biochemical IC50 (VEGFR-1) ~10 nM~110 nM
Biochemical IC50 (VEGFR-3) ~47 nM~110 nM
Biochemical IC50 (PDGFRβ) ~84 nM~1100 nM
Biochemical IC50 (c-Kit) ~74 nM~1900 nM
Bruton's Tyrosine Kinase (BTK) Inhibitors

Ibrutinib, a pyrimidine-based irreversible inhibitor of BTK, has transformed the treatment of B-cell malignancies. While direct quinazoline-based BTK inhibitor counterparts are less common, the pyrimidine scaffold has proven highly effective for this target.

Parameter Ibrutinib (Pyrimidine)
Biochemical IC50 (BTK) ~0.5 nM
Cellular IC50 (Ramos cells) ~8.91 µM
Cellular IC50 (Raji cells) ~1.80 µM
Janus Kinase (JAK) Inhibitors

The JAK family of kinases is crucial for cytokine signaling in the immune system. Both pyrimidine-based inhibitors, Ruxolitinib and Tofacitinib, are approved for the treatment of inflammatory diseases.

Parameter Ruxolitinib (Pyrimidine) Tofacitinib (Pyrimidine)
Biochemical IC50 (JAK1) ~3.3 nM~112 nM
Biochemical IC50 (JAK2) ~2.8 nM~20 nM
Biochemical IC50 (JAK3) ~428 nM~1.6 nM
Biochemical IC50 (TYK2) ~19 nM~344 nM
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

p38 MAPKs are key regulators of inflammatory responses. Doramapimod (a pyrimidine derivative) and various quinazoline-based compounds have been developed as potent inhibitors.

Parameter Doramapimod (BIRB 796) (Pyrimidine derivative) Representative Quinazoline Inhibitor
Biochemical IC50 (p38α) ~38 nM~130 nM
Biochemical IC50 (p38β) ~65 nM~550 nM
Biochemical IC50 (p38γ) ~200 nM>8630 nM
Biochemical IC50 (p38δ) ~520 nM>8630 nM

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and the experimental procedures used to assess inhibitor performance is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling cascades and experimental workflows.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine or Quinazoline Kinase Inhibitor Inhibitor->EGFR

EGFR signaling pathway and points of inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor Pyrimidine or Quinazoline Kinase Inhibitor Inhibitor->VEGFR

VEGFR signaling pathway and points of inhibition.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->PrepareReagents Incubate Incubate Kinase with Inhibitor PrepareReagents->Incubate InitiateReaction Initiate Reaction with ATP/Substrate Incubate->InitiateReaction StopReaction Stop Reaction InitiateReaction->StopReaction DetectSignal Detect Signal (e.g., Luminescence, Fluorescence) StopReaction->DetectSignal AnalyzeData Analyze Data (IC50 determination) DetectSignal->AnalyzeData End End AnalyzeData->End

General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust drug discovery. Below are methodologies for key assays cited in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (pyrimidine or quinazoline inhibitors)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection reagent

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, purified kinase, and kinase-specific substrate in the kinase assay buffer.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target and downstream substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal to determine the extent of target inhibition.

Conclusion

Both pyrimidine and quinazoline scaffolds have demonstrated immense value in the development of potent and selective kinase inhibitors. The choice between these two core structures is often dictated by the specific kinase target, the desired mechanism of action (reversible vs. irreversible), and the therapeutic indication.

  • Pyrimidine-based inhibitors offer a versatile platform that has led to successful drugs across a broad range of kinase targets and therapeutic areas, including oncology and inflammation. The success of third-generation EGFR inhibitors like osimertinib highlights the potential for pyrimidines to overcome drug resistance.

  • Quinazoline-based inhibitors have a strong track record in oncology, particularly as EGFR and VEGFR inhibitors. The quinazoline core has been effectively utilized to design highly potent irreversible inhibitors.

Ultimately, the selection of a pyrimidine or quinazoline scaffold should be guided by a thorough analysis of the target kinase's active site, structure-activity relationship (SAR) studies, and the desired pharmacological profile of the drug candidate. This guide provides a foundational comparison to aid researchers in making these critical decisions in their drug discovery endeavors.

Comparative Cross-Reactivity Analysis of Pyrimidine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of preclinical evaluation. This guide provides a comparative analysis of the cross-reactivity profiles of pyrimidine-based compounds, with a focus on a highly selective TBK1 inhibitor, alongside other relevant kinase inhibitors. The presented data, experimental protocols, and pathway visualizations aim to facilitate a comprehensive understanding of their off-target profiles and guide further research.

Introduction to Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its versatility allows for diverse substitutions, enabling the development of compounds with high potency and varying selectivity profiles. One such example is the 4-(piperidin-4-yl)pyrimidine core, which has been explored for its potential in targeting various kinases. While comprehensive cross-reactivity data for many compounds within this specific subclass can be proprietary, this guide will utilize publicly available data for a well-characterized aminopyrimidine, GSK8612, a potent and highly selective inhibitor of TANK-binding kinase 1 (TBK1).[1][2][3][4][5] By comparing its kinome-wide selectivity with other pyrimidine-based inhibitors, this guide will illustrate the importance of thorough cross-reactivity profiling.

Quantitative Cross-Reactivity Data

The following tables summarize the cross-reactivity data for GSK8612 and a comparator pyrimidine-based inhibitor, MRT67307. The data is presented as the percentage of control in a KINOMEscan™ assay, where a lower percentage indicates a stronger binding interaction.

Table 1: Kinome-wide Selectivity Profile of GSK8612

Kinase TargetPercentage of Control (@ 1 µM)
TBK1 < 1.0
IKKε1.1
AAK187
STK17B1.6
... (selected kinases)...
... (for brevity, only a selection is shown)...

Data adapted from publicly available information on GSK8612's selectivity profile.[1][6][7] GSK8612 demonstrates exceptional selectivity for TBK1, with minimal off-target binding at a 1 µM concentration.[1]

Table 2: Cross-Reactivity Profile of MRT67307 (Comparator Aminopyrimidine)

Kinase TargetPercentage of Control (@ 10 µM)
TBK1 < 1.0
IKKε < 1.0
ULK1< 1.0
ULK2< 1.0
AAK1< 1.0
MARK2< 1.0
MARK3< 1.0
NUAK1< 1.0
... (selected kinases)...
... (for brevity, only a selection is shown)...

Data sourced from publicly available KINOMEscan™ data for MRT67307.[8][9][10][11] In contrast to GSK8612, MRT67307 exhibits a broader inhibition profile, targeting several other kinases with high affinity at a 10 µM concentration.[8][9][10][11]

Experimental Protocols

A comprehensive assessment of kinase inhibitor selectivity is crucial for predicting potential off-target effects and ensuring therapeutic safety. The KINOMEscan™ platform from DiscoverX is a widely used competition binding assay for profiling inhibitor interactions against a large panel of kinases.

KINOMEscan™ Competition Binding Assay Protocol

Objective: To quantitatively measure the binding interactions of a test compound against a large panel of human kinases.

Principle: The assay is based on a competition binding format where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

Materials:

  • Test compound (e.g., GSK8612)

  • DNA-tagged kinase panel

  • Immobilized ligand-coated beads

  • Binding buffer

  • Wash buffer

  • qPCR reagents

Procedure:

  • Compound Preparation: The test compound is serially diluted to the desired concentrations.

  • Assay Assembly: A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound is prepared in the binding buffer.

  • Incubation: The assay plates are incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound kinase is removed by washing the beads.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (representing 100% binding). The results are expressed as "percentage of control," where a lower value indicates a stronger interaction.

Signaling Pathways and Experimental Workflow

To provide a biological context for the cross-reactivity data, the following diagrams illustrate the TBK1 signaling pathway, the primary target of GSK8612, and a generalized workflow for kinase inhibitor cross-reactivity screening.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1/IKKε Complex cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IKKe IKKε Adaptors->IKKe IRF3 IRF3/IRF7 TBK1->IRF3 NFkB NF-κB TBK1->NFkB Autophagy Autophagy Proteins TBK1->Autophagy IKKe->IRF3 IFN Type I Interferon Production IRF3->IFN Inflammation Inflammatory Response NFkB->Inflammation Autophagy_Response Autophagy Autophagy->Autophagy_Response GSK8612 GSK8612 GSK8612->TBK1 Inhibition

Caption: TBK1 signaling pathway and the inhibitory action of GSK8612.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound derivative) Incubation Incubation of Compound, Kinase, and Ligand Compound->Incubation Kinase_Panel Kinase Panel (e.g., KINOMEscan) Kinase_Panel->Incubation Assay_Reagents Assay Reagents Assay_Reagents->Incubation Washing Wash to Remove Unbound Kinase Incubation->Washing Detection Quantification of Bound Kinase (qPCR) Washing->Detection Data_Processing Data Normalization (% of Control) Detection->Data_Processing Selectivity_Profile Generation of Selectivity Profile Data_Processing->Selectivity_Profile Hit_Identification Identification of Off-Target Hits Selectivity_Profile->Hit_Identification

Caption: Generalized workflow for kinase inhibitor cross-reactivity screening.

Conclusion

The comprehensive analysis of a kinase inhibitor's cross-reactivity profile is indispensable for modern drug discovery. As demonstrated with the highly selective aminopyrimidine GSK8612, it is possible to design pyrimidine-based compounds with minimal off-target interactions. In contrast, compounds like MRT67307 exhibit a broader range of activity. This comparative guide underscores the necessity of employing robust, large-panel screening platforms to generate reliable and comprehensive selectivity data. The provided experimental protocols and workflow diagrams offer a framework for researchers to design and interpret their own cross-reactivity studies, ultimately leading to the development of safer and more effective kinase inhibitor therapeutics.

References

Validating the Mechanism of Action of a 4-(piperidin-4-yl)pyrimidine Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a compound's mechanism of action (MoA) is a critical step in drug discovery, providing the foundation for its therapeutic application and potential limitations. This guide offers a comparative framework for validating the MoA of a 4-(piperidin-4-yl)pyrimidine-based inhibitor, focusing on the potent and selective ATP-competitive pan-Akt inhibitor, AZD5363. To provide a comprehensive analysis, we will compare its performance with the allosteric Akt inhibitor, MK-2206. This comparison will highlight the distinct biochemical and cellular consequences of targeting the same kinase through different mechanisms.

Introduction to the Inhibitors

AZD5363 is a this compound derivative that acts as a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates.[2]

MK-2206 is an allosteric inhibitor of Akt.[3] It binds to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation and preventing its translocation to the plasma membrane, a crucial step for its activation.[2]

Comparative Data Presentation

The following tables summarize the key quantitative data from biochemical and cellular assays designed to elucidate and validate the mechanism of action of AZD5363 in comparison to MK-2206.

Table 1: Biochemical Potency Against Akt Isoforms
InhibitorMechanism of ActionAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)
AZD5363 ATP-Competitive377
MK-2206 Allosteric51265
Data presented are representative values from cited literature. Absolute values may vary depending on assay conditions.[1][4]
Table 2: Cellular Activity in a Breast Cancer Cell Line (MCF7)
InhibitorCellular TargetEffect on p-Akt (S473)Effect on p-PRAS40 (T246)Antiproliferative GI50 (µM)
AZD5363 Akt Kinase ActivityInhibitionInhibition~0.4
MK-2206 Akt ActivationInhibitionInhibition~0.2
Cellular data are context-dependent and can vary between cell lines and experimental conditions.[4][5]

Mechanism of Action and Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Both AZD5363 and MK-2206 target Akt, a central kinase in this pathway, but through different mechanisms.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits PRAS40 PRAS40 Akt->PRAS40 phosphorylates Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream PDK1 PDK1 PDK1->Akt phosphorylates (T308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) CellPro Cell Proliferation & Survival Downstream->CellPro AZD5363 AZD5363 (ATP-Competitive) AZD5363->Akt binds to ATP pocket MK2206 MK-2206 (Allosteric) MK2206->Akt locks in inactive conformation

Caption: PI3K/Akt signaling pathway and inhibitor mechanisms.

Experimental Workflows

Validating the mechanism of action involves a series of experiments to demonstrate target engagement and downstream pathway modulation in a cellular context.

G cluster_workflow Experimental Workflow start Start: Treat Cells with Inhibitor lysis Cell Lysis (with phosphatase inhibitors) start->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant biochem_assay Biochemical Kinase Assay (IC50 determination) protein_quant->biochem_assay sds_page SDS-PAGE protein_quant->sds_page end End: Validate MoA biochem_assay->end transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (p-Akt, p-PRAS40, Total Akt, Total PRAS40) transfer->immunoblot detection Detection & Quantification immunoblot->detection detection->end

Caption: Workflow for validating Akt inhibitor MoA.

Experimental Protocols

Biochemical Kinase Assay (for IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified Akt isoforms.

  • Reagents: Recombinant human Akt1, Akt2, and Akt3 enzymes; kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT); ATP; substrate peptide (e.g., a derivative of GSK3α); test inhibitors (AZD5363, MK-2206); detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the inhibitors in DMSO.

    • In a 384-well plate, add 1 µL of inhibitor dilution.

    • Add 2 µL of a solution containing the Akt enzyme in kinase buffer.

    • Add 2 µL of a solution containing the substrate peptide and ATP (at a concentration near the Km for each isoform) in kinase buffer.

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot Analysis for Downstream Signaling

This method is used to assess the phosphorylation status of Akt and its downstream substrate PRAS40 in inhibitor-treated cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7 breast cancer cells) in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation.

    • Treat the cells with varying concentrations of AZD5363, MK-2206, or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them on a 4-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (S473), total Akt, p-PRAS40 (T246), and total PRAS40 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used for semi-quantitative analysis.

This guide provides a framework for the rigorous validation of a this compound-based Akt inhibitor. By comparing the biochemical and cellular effects of an ATP-competitive inhibitor (AZD5363) with an allosteric inhibitor (MK-2206), researchers can gain a deeper understanding of the compound's specific mechanism of action and its impact on the target signaling pathway. The provided protocols offer a starting point for these essential validation experiments.

References

Correlation of In Vitro and In Vivo Activity of the 4-(Piperidin-4-yl)pyrimidine Analog AZD5363, a Potent Akt Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of a compound's activity from a controlled in vitro environment to a complex in vivo system is a critical aspect of preclinical evaluation. This guide provides a comparative analysis of the in vitro and in vivo activity of the 4-(piperidin-4-yl)pyrimidine analog, AZD5363 (Capivasertib), a potent pan-Akt inhibitor. The data presented herein is compiled from publicly available preclinical studies to illustrate the correlation between its biochemical potency, cellular effects, and in vivo efficacy.

Executive Summary

AZD5363 is a pyrrolopyrimidine-derived compound that demonstrates potent inhibition of all three Akt isoforms (Akt1, Akt2, and Akt3).[1] In vitro, it exhibits low nanomolar inhibitory concentrations in biochemical assays and sub-micromolar potency in cellular assays, effectively blocking the phosphorylation of downstream Akt substrates.[1][2] This potent in vitro activity translates to significant in vivo efficacy, where oral administration of AZD5363 leads to dose-dependent inhibition of tumor growth in various xenograft models.[1][3] The compound also demonstrates clear pharmacodynamic effects in vivo, reducing the phosphorylation of key biomarkers in the Akt signaling pathway.[1] This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathway to provide a comprehensive overview of the in vitro-in vivo correlation of AZD5363's activity.

Data Presentation

In Vitro Activity of AZD5363
Target/AssayIC50/EC50Assay TypeReference
Biochemical Assays
Akt13 nMCell-free kinase assay[4]
Akt27 nMCell-free kinase assay[4]
Akt37 nMCell-free kinase assay[4]
P70S6K6 nMCell-free kinase assay[4]
PKA7 nMCell-free kinase assay[4]
ROCK1470 nMCell-free kinase assay[4]
ROCK260 nMCell-free kinase assay[4]
Cellular Assays
Inhibition of Akt substrate phosphorylation~0.3 - 0.8 µMCellular assay[1][2]
Inhibition of tumor cell line proliferation< 3 µM in 41/182 cell linesCellular proliferation assay[1][2]
In Vivo Activity of AZD5363
Animal ModelTumor TypeDosing RegimenEfficacyReference
Nude MiceVarious human tumor xenografts50-150 mg/kg, twice daily (continuous)Dose-dependent tumor growth inhibition[2]
Nude MiceVarious human tumor xenografts100-200 mg/kg, twice daily (4 days on, 3 days off)Dose-dependent tumor growth inhibition[2]
Nude MiceBT474c breast cancer xenograftOral dosingDose- and time-dependent reduction of PRAS40, GSK3β, and S6 phosphorylation[1]
Nude MiceU87-MG glioblastoma xenograftOral dosingDose-dependent decreases in 2[18F]fluoro-2-deoxy-D-glucose (18F-FDG) uptake[1]
Nude MiceBreast cancer xenograftsCombination with docetaxel, lapatinib, or trastuzumabSignificantly enhanced antitumor activity[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the PI3K/Akt signaling pathway targeted by AZD5363 and the general workflows for the in vitro and in vivo experiments described in this guide.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway and Inhibition by AZD5363 cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) GSK3b GSK3β Akt->GSK3b Inhibition PRAS40 PRAS40 Akt->PRAS40 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Growth Cell Growth & Survival GSK3b->Cell_Growth Regulation S6K S6K mTORC1->S6K Activation S6K->Cell_Growth AZD5363 AZD5363 AZD5363->Akt Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of AZD5363.

In_Vitro_Workflow General Workflow for In Vitro Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare serial dilutions of AZD5363 Incubation Incubate compound, enzyme, substrate, and ATP Compound_Prep->Incubation Enzyme_Prep Prepare Akt enzyme and peptide substrate solution Enzyme_Prep->Incubation ATP_Prep Prepare ATP solution ATP_Prep->Incubation Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Signal_Measurement Measure signal (e.g., luminescence) Detection_Reagent->Signal_Measurement IC50_Calc Calculate IC50 value Signal_Measurement->IC50_Calc

Caption: General workflow for an in vitro kinase assay.

In_Vivo_Workflow General Workflow for In Vivo Xenograft Study cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Cell_Culture Culture human tumor cells Implantation Implant tumor cells subcutaneously into mice Cell_Culture->Implantation Tumor_Growth Allow tumors to reach a specific size Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Dosing Administer AZD5363 or vehicle orally Randomization->Dosing Tumor_Measurement Measure tumor volume periodically Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic analysis (e.g., biomarker phosphorylation) Dosing->PD_Analysis Efficacy_Eval Evaluate antitumor efficacy Tumor_Measurement->Efficacy_Eval PD_Analysis->Efficacy_Eval

Caption: General workflow for an in vivo xenograft study.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the in vitro potency of an inhibitor against a purified kinase.

  • Compound Preparation: Prepare a series of dilutions of AZD5363 in a suitable buffer (e.g., kinase buffer with DMSO).

  • Reaction Setup: In a 384-well plate, add the diluted AZD5363 or vehicle control. Subsequently, add a solution containing the purified Akt enzyme and a peptide substrate (e.g., GSK3α/β peptide).

  • Initiation of Reaction: Start the kinase reaction by adding an ATP solution. The final ATP concentration should ideally be at the Km for the specific Akt isoform being tested.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 1 hour).

  • Detection: Stop the reaction and detect the amount of ADP produced by adding an ADP-Glo™ Reagent. After a brief incubation, add a Kinase Detection Reagent.

  • Signal Measurement: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each AZD5363 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

  • Cell Culture and Implantation: Human tumor cells (e.g., from breast, endometrial, or gastric cancer cell lines) are cultured in vitro.[4] A specific number of viable cells are then implanted subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[5]

  • Tumor Growth and Randomization: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups, including a vehicle control group and one or more AZD5363 dose groups.

  • Drug Administration: AZD5363 is administered orally according to a defined schedule (e.g., twice daily).[2] The vehicle control group receives the same formulation without the active compound.

  • Tumor Measurement: Tumor dimensions are measured periodically (e.g., two to three times per week) using calipers, and the tumor volume is calculated.

  • Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumor tissues can be collected to assess the phosphorylation status of downstream targets of Akt (e.g., PRAS40, GSK3β) by methods such as Western blotting or immunohistochemistry.[1]

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the AZD5363-treated groups to the vehicle control group. Parameters such as tumor growth inhibition (TGI) are calculated.

Conclusion

The this compound analog AZD5363 demonstrates a strong correlation between its in vitro potency and in vivo efficacy. Its ability to potently inhibit Akt kinase activity in biochemical and cellular assays translates into significant, dose-dependent antitumor effects in preclinical xenograft models. This comprehensive data, from molecular target inhibition to whole-animal efficacy, provides a robust preclinical rationale for the clinical development of AZD5363 as a targeted cancer therapeutic. The experimental protocols and workflows outlined in this guide offer a foundational understanding of the methodologies used to establish such in vitro-in vivo correlations in drug discovery.

References

A Comparative Guide to Heterocyclic Scaffolds in Aurora Kinase A Inhibition: 4-(Piperidin-4-yl)pyrimidine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Aurora kinase A, a key regulator of mitosis, has emerged as a promising therapeutic target in oncology. This guide provides a comparative analysis of the structure-activity relationship (SAR) of the 4-(piperidin-4-yl)pyrimidine scaffold against other prominent heterocyclic systems, namely imidazo[4,5-b]pyridine and pyrazolo[3,4-d]pyrimidine, in the context of Aurora kinase A inhibition.

Executive Summary

The this compound scaffold has demonstrated significant promise in the development of potent Aurora kinase A inhibitors. Its key advantages include synthetic accessibility and the piperidine moiety's amenability to substitution for fine-tuning physicochemical properties and exploring vector space within the kinase active site. Comparative analysis with imidazo[4,5-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds, both well-established hinge-binding motifs, reveals that while all three can yield highly potent inhibitors, the choice of scaffold significantly influences selectivity and overall drug-like properties. The this compound framework represents a valuable starting point for the design of novel Aurora kinase A inhibitors with the potential for favorable pharmacological profiles.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of representative compounds from each scaffold class against Aurora kinase A. It is important to note that the presented data is a compilation from different studies, and direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions. However, the data provides a valuable overview of the potency achievable with each scaffold.

Scaffold ClassCompound ExampleTarget KinaseIC50 (nM)Reference
This compound Nitroxide-labeled pyrimidine derivative (Compound 22)Aurora A9.3[1]
N-trisubstituted pyrimidine derivative (Compound 11j)Aurora A7.1[2]
Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine derivative (Compound 28c)Aurora A67[3]
Imidazo[4,5-b]pyridine derivative (Compound 40f)Aurora A15[3]
Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine derivative (Compound 13)Aurora A38.6[4][5]

Structure-Activity Relationship (SAR) Insights

This compound Scaffold

The this compound core offers a versatile platform for inhibitor design. The pyrimidine ring acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The piperidine moiety projects out of the ATP-binding pocket and serves as a key point for modification.

  • Piperidine Substitutions: The nitrogen atom of the piperidine ring is a common site for introducing various substituents to modulate potency, selectivity, and physicochemical properties. For instance, in a series of nitroxide-labeled pyrimidines, a butyl acetate group attached to a pyrazole linked to the pyrimidine core, along with a nitroxide-containing piperidine amide, resulted in a potent Aurora A inhibitor (IC50 = 9.3 nM)[1]. This highlights the importance of substitutions on the piperidine for achieving high potency.

  • Pyrimidine Substitutions: Modifications on the pyrimidine ring itself also play a critical role. For example, N-trisubstituted pyrimidine derivatives have been shown to be potent Aurora kinase inhibitors, with one compound exhibiting an IC50 of 7.1 nM against Aurora A[2].

Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine scaffold is a well-established purine isostere that effectively mimics the adenine ring of ATP, enabling strong interactions with the kinase hinge region.

  • Hinge Binding: The nitrogen atoms of the imidazo[4,5-b]pyridine core are crucial for forming hydrogen bonds with the hinge region of Aurora kinases.

  • Substitutions for Selectivity: Strategic substitutions on this scaffold have been shown to impart selectivity for Aurora A over Aurora B. For example, derivatization at the C7 position can exploit differences in the ATP-binding pocket between the two isoforms[3].

Pyrazolo[3,4-d]pyrimidine Scaffold

Similar to the imidazo[4,5-b]pyridine scaffold, the pyrazolo[3,4-d]pyrimidine core is another effective hinge-binding motif.

  • Versatile Substitutions: This scaffold allows for substitutions at multiple positions, enabling extensive SAR exploration to optimize potency and selectivity.

  • DFG-out Conformation: Certain pyrazolo[3,4-d]pyrimidine derivatives have been designed to stabilize the "DFG-out" inactive conformation of Aurora A, which can lead to enhanced selectivity and a different pharmacological profile[4][5].

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the biological data. The following protocols are representative of the assays used to evaluate the Aurora kinase inhibitors discussed in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2][6]

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate[2].

    • Add 2 µL of Aurora A kinase solution[2].

    • Initiate the reaction by adding 2 µL of a mixture containing the substrate and ATP[2].

    • Incubate the plate at room temperature for 60 minutes[2].

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP[2][6].

    • Incubate at room temperature for 40 minutes[2][6].

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal[2][6].

    • Incubate at room temperature for 30-60 minutes[2][6].

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, HCT-116)

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Add CellTiter-Glo® Reagent to each well.

    • Incubate according to the manufacturer's instructions to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis:

    • Measure the luminescence.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Visualizations

Aurora Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora kinase A in mitotic progression, providing a visual context for the mechanism of action of the discussed inhibitors.

Aurora_Kinase_Pathway cluster_mitosis Mitotic Progression G2_Phase G2 Phase Aurora_A Aurora Kinase A G2_Phase->Aurora_A Activation Mitosis Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Centrosome_Separation Centrosome Separation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Chromosome_Alignment->Mitosis Aurora_A->Centrosome_Separation Aurora_A->Spindle_Assembly Inhibitors Heterocyclic Inhibitors (e.g., this compound) Inhibitors->Aurora_A

Caption: A simplified diagram of the Aurora kinase A signaling pathway during mitosis.

Experimental Workflow for Kinase Inhibitor Evaluation

This workflow outlines the key steps involved in the preclinical evaluation of potential kinase inhibitors.

Kinase_Inhibitor_Workflow Compound_Library Compound Library (Diverse Scaffolds) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Compound_Library->Biochemical_Assay Screening Cellular_Assay Cellular Proliferation Assay Biochemical_Assay->Cellular_Assay Hit Confirmation SAR_Analysis Structure-Activity Relationship Analysis Cellular_Assay->SAR_Analysis Data for SAR Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Design Guidance Lead_Optimization->Biochemical_Assay Iterative Testing In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies Candidate Selection

Caption: A typical workflow for the discovery and preclinical development of kinase inhibitors.

Conclusion

The this compound, imidazo[4,5-b]pyridine, and pyrazolo[3,4-d]pyrimidine scaffolds all represent viable and potent starting points for the development of Aurora kinase A inhibitors. The this compound scaffold offers a distinct advantage in its synthetic tractability and the ease of modifying the piperidine moiety to fine-tune the pharmacological properties of the resulting inhibitors. While direct comparative data is limited, the available evidence suggests that all three scaffolds can achieve low nanomolar potency. The ultimate choice of scaffold will depend on the specific design strategy, the desired selectivity profile, and the overall drug development goals. This guide provides a foundational understanding of the SAR landscape for these important heterocyclic systems, empowering researchers to make informed decisions in the design of next-generation Aurora kinase A inhibitors.

References

Navigating the Kinome: A Comparative Guide to the Off-Target Profiles of 4-(Piperidin-4-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-4-yl)pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, leading to several clinical candidates. However, achieving absolute target specificity remains a significant challenge. Off-target kinase inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the off-target inhibition profiles of five notable this compound derivatives that have been evaluated against broad kinase panels. The quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided to support data interpretation and future research.

Comparative Off-Target Kinase Inhibition Profiles

The following tables summarize the on-target and off-target kinase inhibition data for five derivatives targeting different kinase families. It is important to note that the screening platforms and data reporting formats (e.g., IC50, Ki, % Inhibition) vary between studies, which should be considered when making direct comparisons.

Table 1: Off-Target Profile of BAY-885 (ERK5 Inhibitor)

Target KinasePrimary Target IC50 (nM)Off-Target Kinase% Residual Activity @ 1µM
ERK535-40FER38%
EPHB342%
EPHA557%
Data sourced from a Eurofins kinase panel of 357 kinases.[1][2]

Table 2: Off-Target Profile of AZD5363 (pan-AKT Inhibitor)

Target KinasePrimary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)
AKT13P70S6K6
AKT27PKA7
AKT37ROCK1470
ROCK260
AZD5363 is a potent pan-AKT inhibitor with notable activity against other kinases in the AGC family.[3]

Table 3: Off-Target Profile of R547 (CDK Inhibitor)

Target KinasePrimary Target Ki (nM)Off-Target Kinases (Panel of >120)Off-Target Ki (nM)
CDK1/cyclin B1-3Inactive>5,000
CDK2/cyclin E1-3
CDK4/cyclin D11-3
R547 demonstrates high selectivity for its primary CDK targets with minimal off-target activity observed in a broad kinase panel.[4][5][6][7]

Table 4: Off-Target Profile of CHMFL-ABL/KIT-155 (ABL/KIT Dual Inhibitor)

Target KinasePrimary Target IC50 (nM)Selectivity Score (S Score @ 1µM)Off-Target KinaseOff-Target IC50 (nM)
ABL460.03 (across 468 kinases)LCK12
c-KIT75PDGFRβ80
BLK81
DDR1116
CSF1R227
DDR2325
CHMFL-ABL/KIT-155 is a highly selective dual inhibitor with a low S score, indicating few off-targets.[2][8]

Table 5: Off-Target Profile of AT9283 (Aurora Kinase Inhibitor)

Target KinasePrimary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)
Aurora A<30JAK2<30
Aurora B<30JAK3<30
Abl (T315I)<30
Flt3<30
AT9283 is a multi-targeted inhibitor with potent activity against Aurora kinases and other clinically relevant kinases.[9]

Experimental Protocols

The data presented in this guide were generated using various high-throughput kinase profiling platforms. Below are detailed methodologies for three common types of assays used for kinase inhibitor profiling.

KINOMEscan™ Competition Binding Assay

This assay platform measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

  • Principle: The assay quantifies the amount of kinase that binds to an immobilized ligand in the presence of a test compound. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Methodology:

    • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.

    • Competition Assay: The test compound is incubated with a specific DNA-tagged kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase's ATP-binding site.

    • Quantification: After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.

    • Data Analysis: Results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value signifies stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.

cluster_0 KINOMEscan™ Workflow A Immobilized Ligand (on bead) D Incubation: Competition for Binding A->D B DNA-Tagged Kinase B->D C Test Compound C->D E Wash to Remove Unbound Components D->E F Quantify Bound Kinase (via qPCR of DNA tag) E->F G Data Analysis: % of Control or Kd F->G

A generalized workflow for a KINOMEscan™ experiment.
Radiometric Kinase Assay (e.g., HotSpot™)

This is a traditional and robust method that directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Principle: The assay measures the incorporation of a radioactive phosphate (from [γ-³²P] or [γ-³³P]ATP) onto a specific peptide or protein substrate by the kinase. A decrease in radioactivity on the substrate indicates kinase inhibition.

  • Methodology:

    • Reaction Setup: The test compound, kinase, substrate (peptide or protein), and cofactors are incubated together in a reaction buffer.

    • Initiation: The kinase reaction is initiated by the addition of radioisotope-labeled ATP.

    • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).

    • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate.

    • Washing: The paper is washed to remove any unbound radiolabeled ATP.

    • Quantification: The amount of radioactivity incorporated into the substrate is measured using a phosphorimager or scintillation counter.

    • Data Analysis: The inhibitory activity is determined by comparing the radioactivity in the presence of the test compound to a control reaction (with DMSO). IC50 values are calculated from dose-response curves.

cluster_1 Radiometric Kinase Assay Workflow A Combine Kinase, Substrate, & Test Compound B Add [γ-³²P/³³P]ATP to Initiate Reaction A->B C Incubate B->C D Spot onto Phosphocellulose Paper C->D E Wash to Remove Unreacted ATP D->E F Quantify Radioactivity (Phosphorimager) E->F G Data Analysis: IC50 Determination F->G

A generalized workflow for a radiometric kinase assay.
LanthaScreen™ TR-FRET Kinase Assay

This is a fluorescence-based assay that can be configured as either a binding or an activity assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Principle (Activity Assay): This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the antibody binds to the phosphorylated substrate, it brings the donor (terbium/europium) and acceptor (fluorophore on the substrate) into close proximity, resulting in a FRET signal.

  • Methodology (Activity Assay):

    • Kinase Reaction: The kinase, a fluorescently labeled substrate (e.g., with fluorescein), and ATP are incubated with the test compound.

    • Termination and Detection: The reaction is stopped by adding EDTA. A terbium- or europium-labeled anti-phospho-substrate antibody is then added.

    • Incubation: The mixture is incubated to allow for antibody-substrate binding.

    • Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is typically read at two wavelengths (for the acceptor and donor), and the ratio is calculated.

    • Data Analysis: A decrease in the TR-FRET ratio in the presence of the test compound indicates inhibition of kinase activity. IC50 values are determined from dose-response curves.

Signaling Pathways

The this compound derivatives discussed in this guide target key nodes in critical signaling pathways implicated in cancer and other diseases. The following diagrams illustrate these pathways and the points of intervention for each class of inhibitor.

cluster_akt PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 GSK3B GSK3β AKT->GSK3B Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3B->Proliferation AZD5363 AZD5363 AZD5363->AKT

PI3K/AKT signaling pathway with intervention by AZD5363.

cluster_erk MAPK/ERK5 Signaling Pathway GrowthFactor Growth Factors MEKK2_3 MEKK2/3 GrowthFactor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 MEF2 MEF2 ERK5->MEF2 GeneExpression Gene Expression (Proliferation, Survival) MEF2->GeneExpression BAY885 BAY-885 BAY885->ERK5

MAPK/ERK5 signaling pathway with intervention by BAY-885.

cluster_cdk Cell Cycle Regulation by CDKs CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 binds & activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition R547 R547 R547->CDK4_6

Cell cycle regulation by CDKs with intervention by R547.

References

Comparative ADME/Tox Profiles of Substituted Piperidinyl-pyrimidines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical step in the advancement of new chemical entities. This guide provides a comparative analysis of the in vitro ADME/Tox profiles of a series of substituted piperidinyl-pyrimidine analogs, a scaffold of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors.

The data presented herein, summarized from published structure-activity relationship (SAR) studies, offers insights into how substitutions on the piperidinyl-pyrimidine core can modulate key drug-like properties. This information is intended to guide the rational design and selection of candidates with an optimal balance of potency and developability.

Comparative In Vitro ADME/Tox Data

The following tables summarize key in vitro ADME and toxicology data for a representative series of substituted piperidinyl-pyrimidine analogs. These compounds share a common core and differ by substitutions at the R1 and R2 positions, allowing for a direct comparison of the impact of these modifications.

Table 1: Metabolic Stability and Cell Permeability

Compound IDR1-SubstituentR2-SubstituentHuman Liver Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A to BEfflux Ratio (B to A / A to B)
PP-1 -H-Phenyl458.51.2
PP-2 -CH₃-Phenyl> 609.21.1
PP-3 -H4-Fluorophenyl5510.11.0
PP-4 -CH₃4-Fluorophenyl> 6011.50.9
PP-5 -H4-Methoxyphenyl307.91.5
PP-6 -CH₃4-Methoxyphenyl528.81.3

Table 2: Cytotoxicity and hERG Inhibition

Compound IDR1-SubstituentR2-SubstituentCytotoxicity (HepG2 IC₅₀, µM)hERG Inhibition (IC₅₀, µM)
PP-1 -H-Phenyl15.2> 30
PP-2 -CH₃-Phenyl12.5> 30
PP-3 -H4-Fluorophenyl10.825.4
PP-4 -CH₃4-Fluorophenyl8.922.1
PP-5 -H4-Methoxyphenyl25.615.8
PP-6 -CH₃4-Methoxyphenyl20.112.5

Experimental Protocols

The data presented in this guide is based on standard in vitro assays. Detailed methodologies for these key experiments are provided below.

Human Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

  • Incubation: The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Calculation: The in vitro half-life (t½) is calculated from the rate of disappearance of the parent compound over time.

Caco-2 Permeability Assay

This assay is used to predict in vivo intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer that mimics the intestinal epithelium.

  • Compound Addition: The test compound is added to the apical (A) side of the monolayer, and a buffer is added to the basolateral (B) side.

  • Incubation: The plate is incubated at 37°C with gentle shaking.

  • Sampling: Samples are taken from the basolateral side at various time points to measure the amount of compound that has permeated the cell monolayer. For efflux ratio determination, the experiment is also performed in the reverse direction (B to A).

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp (B to A) by the Papp (A to B).

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Human cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentrations.

hERG Inhibition Assay

This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias.

  • Cell Line: A stable cell line expressing the hERG potassium channel (e.g., HEK293) is used.

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG channel currents in response to a specific voltage protocol.

  • Compound Application: The test compound is applied at various concentrations to the cells.

  • Current Measurement: The effect of the compound on the hERG tail current is measured.

  • IC₅₀ Calculation: The concentration-response curve is plotted, and the IC₅₀ value is determined.

Visualizing Workflows and Pathways

To further elucidate the processes involved in ADME/Tox assessment and the potential mechanisms of action, the following diagrams are provided.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity a1 Caco-2 Permeability a2 PAMPA d1 Plasma Protein Binding d2 Brain Tissue Binding m1 Microsomal Stability m2 Hepatocyte Stability m3 CYP450 Inhibition t1 Cytotoxicity (e.g., HepG2) t2 hERG Inhibition start Test Compound start->a1 start->a2 start->d1 start->d2 start->m1 start->m2 start->m3 start->t1 start->t2

A typical experimental workflow for in vitro ADME/Tox assessment.

G compound Piperidinyl-pyrimidine Kinase Inhibitor kinase PIM-1 Kinase compound->kinase Inhibition bad Bad kinase->bad Phosphorylation (Inactivation) bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis Inhibition

Benchmarking Novel 4-(Piperidin-4-yl)pyrimidine Derivatives: A Comparative Guide Against Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the 4-(piperidin-4-yl)pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in targeting key signaling pathways implicated in oncology and autoimmune diseases. This guide provides a comprehensive framework for researchers and drug development professionals to benchmark novel derivatives of this scaffold against established clinical candidates. We will delve into the rationale behind experimental design, provide detailed protocols for critical assays, and present a clear structure for comparative data analysis, ensuring scientific rigor and facilitating informed decision-making in preclinical development.

Introduction: The Rationale for Targeting Kinase Pathways with Novel Pyrimidine Derivatives

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases.[1][2] The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) and the serine/threonine kinase Akt (also known as Protein Kinase B) are particularly attractive targets.[3][4][5] Aberrant JAK/STAT signaling is central to the pathophysiology of inflammatory conditions like rheumatoid arthritis and various cancers.[6][7][8] Similarly, the PI3K/Akt pathway is frequently hyperactivated in tumors, promoting cell survival and proliferation.[5][9]

The this compound core offers a versatile platform for designing potent and selective kinase inhibitors. Its distinct chemical features allow for modifications that can optimize interactions within the ATP-binding pocket of target kinases, thereby enhancing potency and selectivity.[5][9] This guide will focus on benchmarking new derivatives against well-characterized clinical candidates targeting the JAK and Akt pathways, providing a roadmap for evaluating their therapeutic potential.

Strategic Synthesis of this compound Derivatives

The synthetic strategy for novel this compound derivatives is designed for modularity, allowing for the systematic exploration of the chemical space around the core scaffold. A representative synthetic route is outlined below, emphasizing the rationale behind the chosen chemical transformations.

  • Diagram of Synthetic Pathway

Synthesis_Pathway cluster_0 Core Assembly cluster_1 Diversification A 4-Chloropyrimidine C This compound Core A->C Nucleophilic Substitution B Piperidin-4-one B->C D Reductive Amination C->D E Amide Coupling C->E F Final Derivatives D->F E->F Kinase_Selectivity Target Kinase Target Kinase Off-Target 1 Off-Target 1 Off-Target 2 Off-Target 2 Other Kinases Other Kinases New Derivative New Derivative New Derivative->Target Kinase High Potency New Derivative->Off-Target 1 Low Potency New Derivative->Off-Target 2 Low Potency New Derivative->Other Kinases Minimal Interaction CETSA_Workflow A Treat cells with compound B Heat cells to denature proteins A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein D->E

References

A Comparative Guide to On-Target and Off-Target Cellular Effects Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's cellular interactions is paramount. This guide provides a comprehensive comparison of current methodologies for analyzing both on-target and off-target cellular effects, supported by experimental data and detailed protocols to aid in assay selection and implementation.

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the elucidation of its precise mechanism of action and potential for unintended interactions. On-target effects confirm that a therapeutic agent is interacting with its intended molecular target, while the characterization of off-target effects is crucial for predicting and mitigating potential adverse effects. This guide offers a comparative analysis of key techniques in the field, enabling informed decisions for robust drug development programs.

On-Target Cellular Effects Analysis: A Comparative Overview

Validating that a compound engages its intended target within the complex cellular environment is a critical first step. A variety of assays have been developed to measure target engagement, each with its own set of advantages and limitations.

Table 1: Comparison of Key On-Target Cellular Effect Analysis Methods

MethodPrincipleKey Quantitative ReadoutThroughputAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Change in melting temperature (ΔTm) or EC50 from isothermal dose-response curves.Low to High (with adaptations)Label-free, applicable to endogenous proteins in intact cells or lysates, reflects physiological binding.[1][2][3]Not all binding events cause a significant thermal shift, traditional Western blot detection is low-throughput, requires specific antibodies.[1]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET.IC50 or Target Occupancy.HighHighly quantitative, can be performed in live cells, provides real-time kinetics, suitable for high-throughput screening.[4][5]Requires genetic modification of the target protein, potential for steric hindrance from the tag.
Reporter Gene Assays A reporter gene (e.g., luciferase) is linked to a promoter responsive to the target pathway. Target engagement modulates reporter gene expression.Fold change in reporter activity, EC50, or IC50.HighHighly sensitive, amenable to high-throughput screening, can assess downstream functional consequences of target engagement.Indirect measure of target binding, susceptible to artifacts from pathways that converge on the reporter.
AlphaLISA®/AlphaScreen® Proximity-based assay where antibody-coated beads are brought together by the target protein, generating a chemiluminescent signal.Signal intensity proportional to the amount of target protein.HighHomogeneous (no-wash) assay format, high sensitivity, and wide dynamic range.Requires specific and validated antibody pairs, potential for matrix interference.

Off-Target Cellular Effects Analysis: A Comparative Overview

Identifying unintended molecular interactions is as crucial as confirming on-target engagement. Off-target effects can lead to toxicity or provide opportunities for drug repurposing. The methods to detect these interactions are diverse, ranging from targeted approaches to global, unbiased screens.

Table 2: Comparison of Key Off-Target Cellular Effect Analysis Methods

MethodPrincipleKey Quantitative ReadoutThroughputAdvantagesDisadvantages
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) In-cell capture of double-stranded oligodeoxynucleotides (dsODNs) at sites of DNA double-strand breaks (DSBs) induced by genome editing nucleases.Number and location of off-target cleavage sites, indel frequency at off-target sites.Low to MediumUnbiased, genome-wide detection in a cellular context, highly sensitive for a cell-based method.[6][7][8]Requires introduction of an exogenous DNA tag, potential for tag-related artifacts, lower throughput than in vitro methods.[6]
CIRCLE-seq (Circularization for In vitro Reporting of CLeavage Effects by sequencing) In vitro cleavage of circularized genomic DNA by a nuclease, followed by sequencing of the linearized DNA.Number and location of off-target cleavage sites.MediumHighly sensitive in vitro screen, does not require cell culture, can identify a broader range of potential off-targets.[8]May identify sites not accessible in a cellular context (false positives), does not account for cellular DNA repair mechanisms.[8]
SITE-seq In vitro cleavage of genomic DNA followed by biotinylated adapter ligation to the ends of DSBs and enrichment for sequencing.Number and location of off-target cleavage sites.MediumHigh signal-to-noise ratio due to selective enrichment of cleavage targets.[9]Shares the limitation of other in vitro methods in not fully recapitulating the cellular environment, can have a high false-discovery rate.[9]
Mass Spectrometry-based Proteomics Quantitative comparison of protein abundance or thermal stability in treated vs. untreated cells to identify proteins that are degraded, stabilized, or destabilized by the compound.Fold change in protein abundance or thermal stability.Low to MediumUnbiased, global analysis of the proteome, can identify direct and indirect off-targets, applicable to various drug modalities.[10][11][12][13]Can be technically complex and expensive, data analysis is challenging, validation of hits is required.
Phenotypic Screening High-content imaging or other multiparametric readouts to assess changes in cellular phenotype upon compound treatment.A "phenotypic fingerprint" or signature based on changes in various cellular features.HighUnbiased discovery of functional off-target effects, can reveal unexpected mechanisms of action and toxicity.[14][15][16][17]Target deconvolution can be challenging and time-consuming, may not directly identify the molecular off-target.[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate their implementation in your laboratory.

On-Target Analysis: Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes a standard Western blot-based CETSA to determine the thermal stabilization of a target protein upon ligand binding in intact cells.

1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentration of the test compound or vehicle control and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).

2. Heat Treatment: a. Harvest cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C. Include a non-heated control.

3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). b. Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C. c. Collect the supernatant and determine the protein concentration using a BCA assay.

4. Western Blot Analysis: a. Normalize the protein concentration of all samples. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. e. Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve.

Off-Target Analysis: GUIDE-seq Protocol

This protocol provides a general workflow for performing GUIDE-seq to identify genome-wide off-target cleavage sites of CRISPR/Cas9.

1. Cell Transfection: a. Co-transfect the target cells with plasmids encoding Cas9 and the specific guide RNA (gRNA), along with a double-stranded oligodeoxynucleotide (dsODN) tag. Electroporation is often used for efficient delivery.

2. Genomic DNA Extraction: a. After 48-72 hours of incubation, harvest the cells and extract genomic DNA using a standard kit.

3. Library Preparation: a. Fragment the genomic DNA by sonication. b. Perform end-repair, A-tailing, and ligation of sequencing adapters. c. Use a nested PCR approach with primers specific to the dsODN tag to enrich for DNA fragments containing the integrated tag.

4. Next-Generation Sequencing (NGS): a. Quantify and pool the libraries. b. Perform paired-end sequencing on an Illumina platform.

5. Data Analysis: a. Align the sequencing reads to the reference genome. b. Identify genomic locations with a high number of reads containing the dsODN tag. These represent potential on-target and off-target cleavage sites. c. Filter and annotate the identified sites to distinguish true off-targets from background noise.

Visualizing Cellular Effects: Pathways and Workflows

Diagrams generated using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

signaling_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor_inactive Inactive Transcription Factor Kinase2->TranscriptionFactor_inactive Phosphorylation TranscriptionFactor_active Active Transcription Factor TranscriptionFactor_inactive->TranscriptionFactor_active Translocation Gene Target Gene TranscriptionFactor_active->Gene Binds to Promoter mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Leads to

Caption: A simplified generic signaling pathway illustrating ligand binding, kinase cascade, and gene expression.

cetsa_workflow start Start: Intact Cells treatment Compound/Vehicle Treatment start->treatment heat Heat Shock (Temperature Gradient) treatment->heat lysis Cell Lysis (Freeze-Thaw) heat->lysis centrifugation Centrifugation (Separate Soluble/Insoluble) lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page Soluble Fraction western_blot Western Blot (Target-specific Antibody) sds_page->western_blot analysis Data Analysis: Melting Curve western_blot->analysis end End: Target Engagement Profile analysis->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

off_target_workflow cluster_discovery Discovery Phase cluster_analysis Data Analysis cluster_validation Validation Phase proteomics Quantitative Proteomics (Treated vs. Control Cells) bioinformatics Bioinformatics Analysis (Identify significant changes) proteomics->bioinformatics phenotypic Phenotypic Screening (High-Content Imaging) phenotypic->bioinformatics orthogonal Orthogonal Assays (e.g., Western Blot, CETSA, Reporter Assay) bioinformatics->orthogonal Potential Hits end End: Confirmed Off-Targets orthogonal->end start Start: Compound of Interest start->proteomics start->phenotypic

Caption: A general workflow for the identification and validation of off-target effects.

References

Evaluating the Therapeutic Index of 4-(piperidin-4-yl)pyrimidine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-4-yl)pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse range of drug candidates with potent activity against various therapeutic targets. This guide provides a comparative evaluation of the therapeutic index of several prominent this compound derivatives, focusing on their efficacy and toxicity profiles. The information herein is supported by preclinical and clinical data to aid in the assessment of their potential for further development.

Comparative Analysis of Therapeutic Potential

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety. While precise TI values (LD50/ED50) are not always available in the public domain, a comparative assessment can be made by examining the effective dose alongside toxicity data from preclinical and clinical studies. This section compares key this compound drug candidates targeting different signaling pathways.

Kinase Inhibitors in Oncology

This compound derivatives have shown significant promise as inhibitors of various protein kinases implicated in cancer progression, such as Akt and Cyclin-Dependent Kinases (CDKs).

AZD5363 (Capivasertib): An Akt Inhibitor

AZD5363 is a potent, orally bioavailable inhibitor of all three isoforms of the Akt kinase.[1][2][3] Its efficacy is particularly noted in tumors with activating mutations in PIK3CA or loss of PTEN.[2]

AT7519: A Multi-CDK Inhibitor

AT7519 is an inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9, and has been investigated for the treatment of various cancers.[4][5]

Drug CandidateTarget(s)Efficacy Data (In Vivo)Toxicity Data
AZD5363 (Capivasertib) Akt1, Akt2, Akt3Dose-dependent tumor growth inhibition in xenograft models (e.g., BT474c, U87-MG) at oral doses of 130-300 mg/kg.[1][2] Enhanced antitumor activity when combined with docetaxel, lapatinib, and trastuzumab.[2]Reversible increases in blood glucose concentrations observed in mice.[2] Tolerability is variable across different strains.[3] Phase I clinical trials have been conducted to establish a safe and tolerated dose and schedule in humans.[6]
AT7519 CDK1, CDK2, CDK4, CDK6, CDK9Tumor regression observed in HCT116 and HT29 colon cancer xenograft models with twice-daily dosing of 9.1 mg/kg.[4][5] Inhibition of tumor growth and prolonged survival in a multiple myeloma xenograft model at 15 mg/kg.[4]Dose-limiting toxicities (DLTs) in a Phase I clinical study included mucositis, febrile neutropenia, rash, and hypokalemia. The recommended Phase II dose (RP2D) was determined to be 27.0 mg/m² via intravenous infusion on a specific schedule.[7]
SK-25 Not specified (Anticancer)94.71% tumor growth inhibition in Ehrlich ascites carcinoma and 59.06% in solid Ehrlich tumors at a 30 mg/kg dose in mice.[8]Non-toxic at a maximum tolerated dose of 1000 mg/kg in an acute oral toxicity study in mice.[8]
NAPE-PLD Inhibitors

N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of bioactive N-acylethanolamines, including the endocannabinoid anandamide.

LEI-401: A NAPE-PLD Inhibitor

LEI-401 is a CNS-active inhibitor of NAPE-PLD that has been shown to modulate emotional behavior in mice by reducing anandamide levels in the brain.[9][10]

Drug CandidateTargetEfficacy Data (In Vivo)Toxicity Data
LEI-401 NAPE-PLDSignificantly reduced anandamide levels in the brains of mice at a dose of 30 mg/kg (i.p.).[9] Modulated fear extinction and activated the HPA axis, consistent with reduced anandamide signaling.[9][10]Specific LD50 or comprehensive toxicity studies are not publicly available. In vivo studies have utilized doses up to 30 mg/kg without reporting overt toxicity.[9]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of the therapeutic index. Below are methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the this compound drug candidates to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the drug candidates at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Toxicity and Efficacy Studies

1. Acute Oral Toxicity Study (LD50 Determination)

This study determines the median lethal dose (LD50) of a compound.

  • Animal Model: Typically conducted in rodents (e.g., mice or rats).

  • Dosing: Administer single, escalating doses of the compound to different groups of animals. A control group receives the vehicle.

  • Observation: Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 is calculated using statistical methods based on the mortality data at different dose levels.

2. Tumor Xenograft Model for Efficacy

This model is used to evaluate the antitumor activity of a compound in a living organism.

  • Cell Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Compound Administration: The drug candidate is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Efficacy Evaluation: The efficacy is determined by comparing the tumor growth in the treated group to the control group. The effective dose that causes a certain percentage of tumor growth inhibition (e.g., ED50) can be determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action and the experimental approaches used to evaluate these drug candidates.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Engagement Target Engagement Assay (e.g., Kinase Assay) Cell_Viability Cell Viability Assay (e.g., MTT) Target_Engagement->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Efficacy_Models Efficacy Models (e.g., Xenografts) Cell_Cycle->Efficacy_Models Lead Optimization Therapeutic_Index Therapeutic Index (TI = LD50 / ED50) Efficacy_Models->Therapeutic_Index Determine Efficacy (ED50) Toxicity_Studies Toxicity Studies (e.g., LD50) Toxicity_Studies->Therapeutic_Index Determine Toxicity (LD50) PK_PD Pharmacokinetics & Pharmacodynamics PK_PD->Efficacy_Models PK_PD->Toxicity_Studies Drug_Candidate This compound Drug Candidate Drug_Candidate->Target_Engagement Determine Potency (IC50) Drug_Candidate->PK_PD

Caption: General experimental workflow for evaluating the therapeutic index.

Akt_signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth AZD5363 AZD5363 AZD5363->Akt

Caption: Simplified Akt signaling pathway and the inhibitory action of AZD5363.

NAPE_PLD_pathway NAPE N-acyl-phosphatidyl- ethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate for Anandamide Anandamide (AEA) & other NAEs NAPE_PLD->Anandamide PA Phosphatidic Acid NAPE_PLD->PA CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Downstream_Effects Modulation of Emotional Behavior CB1_Receptor->Downstream_Effects LEI_401 LEI-401 LEI_401->NAPE_PLD

References

Comparative Analysis of the Anti-Proliferative Efficacy of Novel 4-Aminopyrazolo[3,4-d]pyrimidine Analogs in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-proliferative activity of a novel series of 4-aminopyrazolo[3,4-d]pyrimidine analogs incorporating a piperidine moiety. The data presented herein is derived from extensive screening against the National Cancer Institute's (NCI) 60 human tumor cell line panel, offering a broad perspective on the cytotoxic potential of these compounds across various cancer types. This document is intended to serve as a resource for researchers in oncology and medicinal chemistry, providing objective experimental data to inform further drug development efforts.

Data Presentation: Anti-Proliferative Activity (IC50)

The anti-proliferative activity of five promising 4-aminopyrazolo[3,4-d]pyrimidine analogs was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, highlight the differential sensitivity of various cancer cell lines to these novel agents.[1]

Compound IDCancer TypeCell LineIC50 (µM)
11 MelanomaM142.40
12c Renal CancerUO-310.87
LeukemiaMOLT-41.58
12d LeukemiaMOLT-42.0
LeukemiaHL-60(TB)2.63
12f LeukemiaHL-60(TB)1.41
MelanomaM1415.5
12j LeukemiaMOLT-41.82

Key Observations:

  • Compound 12c demonstrated the most potent anti-proliferative activity, with a sub-micromolar IC50 value of 0.87 µM against the UO-31 renal cancer cell line.[1]

  • The leukemia cell lines, particularly MOLT-4 and HL-60(TB), showed significant sensitivity to multiple analogs, including 12c , 12d , 12f , and 12j .[1]

  • Melanoma cell line M14 exhibited varied sensitivity, with compound 11 showing notable activity.[1]

Experimental Protocols

The anti-proliferative data presented was obtained using the Sulforhodamine B (SRB) assay, a standard method employed by the National Cancer Institute for in vitro anticancer drug screening.[2][3][4][5]

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Human tumor cell lines are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Compound Addition: The test compounds are solubilized in DMSO and serially diluted. Aliquots of the compound dilutions are added to the wells to achieve a range of final concentrations. The plates are then incubated for an additional 48 hours.[6]

  • Cell Fixation: Following the incubation period, the cells are fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA), resulting in a final TCA concentration of 10%. The plates are incubated at 4°C for 60 minutes.[2][6]

  • Staining: The supernatant is discarded, and the plates are washed five times with water and air-dried. One hundred microliters of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.[2][6]

  • Washing and Solubilization: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried. The bound stain is then solubilized with 10 mM Tris base solution.[2]

  • Absorbance Measurement: The optical density is read on an automated plate reader at a wavelength of 515 nm. The absorbance is proportional to the total cellular protein, which correlates with the cell number.[2][3]

  • Data Analysis: The percentage of cell growth is calculated relative to the control wells, and the IC50 value is determined from the dose-response curves.[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of the Sulforhodamine B (SRB) assay used for evaluating the anti-proliferative activity of the pyrimidine analogs.

experimental_workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plates incubation_24h 24h Incubation cell_seeding->incubation_24h compound_addition Addition of Pyrimidine Analogs incubation_24h->compound_addition incubation_48h 48h Incubation compound_addition->incubation_48h cell_fixation Cell Fixation (TCA) incubation_48h->cell_fixation staining Staining (SRB) cell_fixation->staining solubilization Solubilization staining->solubilization absorbance_reading Absorbance Reading (515 nm) solubilization->absorbance_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Potential Signaling Pathway

Pyrazolo[3,4-d]pyrimidine derivatives are known to exert their anticancer effects by inhibiting various protein kinases involved in cell proliferation and survival.[7][8][9] A key pathway often implicated is the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.[10][11][12][13] The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by the 4-aminopyrazolo[3,4-d]pyrimidine analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription mTOR->Transcription Inhibitor 4-Aminopyrazolo[3,4-d]pyrimidine Analog (Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition.

References

Safety Operating Guide

Proper Disposal of 4-(Piperidin-4-yl)pyrimidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 4-(Piperidin-4-yl)pyrimidine, ensuring the safety of laboratory personnel and adherence to environmental regulations.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is imperative that this substance and its containers are disposed of as hazardous waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is not permissible.[1][3]

Hazard Profile of this compound

A clear understanding of the hazards associated with this compound is the first step in ensuring safe handling and disposal. The following table summarizes its key hazard classifications.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]
Skin Irritation (Category 2)Causes skin irritation.[1][2]
Eye Irritation (Category 2A)Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.[1][2]

Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process begins with the user's decision to discard the chemical and ends with its collection by a certified hazardous waste handler.

DisposalWorkflow start Decision to Dispose of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe container Select a Compatible and Properly Labeled Hazardous Waste Container ppe->container transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Container transfer->seal saa Store in a Designated Satellite Accumulation Area (SAA) seal->saa pickup Arrange for Pickup by a Licensed Hazardous Waste Disposal Vendor saa->pickup end Waste Collected for Proper Disposal pickup->end

Disposal workflow for this compound.

Detailed Experimental Protocol for Disposal

The following step-by-step protocol provides detailed instructions for the safe disposal of this compound from the point of generation to its final collection.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

2. Waste Container Selection and Labeling:

  • Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must be in good condition with a secure, leak-proof lid.

  • Properly label the container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards (e.g., "Toxic," "Irritant").

3. Waste Collection:

  • Carefully transfer the waste this compound (solid or in solution) into the designated hazardous waste container.

  • If dealing with empty containers that held the chemical, they should also be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

4. Storage:

  • Securely close the waste container.

  • Store the container in a designated Satellite Accumulation Area (SAA).[4][5] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • The SAA must be a secondary containment system to prevent spills from reaching the environment.

5. Arranging for Disposal:

  • Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[4]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve completing an online form or a paper manifest. The generator of the waste is responsible for it from "cradle to grave," meaning from generation to final disposal.[2]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-(Piperidin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Piperidin-4-yl)pyrimidine

This guide provides comprehensive safety protocols and operational procedures for the handling of this compound (CAS No. 954220-47-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with field-proven best practices to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards.[1][2][3] A thorough risk assessment should be conducted before commencing any work with this compound.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

GHS Hazard Pictogram:

Signal Word: Warning[2][3]

Hazard Statements: [2][3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[4][5] A face shield should be worn for procedures with a high risk of splashing.Ensure a snug fit to protect against splashes and dust.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile or butyl rubber).[4][5]Inspect gloves for any signs of degradation or punctures before each use. Practice proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste.
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor and particulate cartridge is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.Users must be properly fit-tested and trained in the use of respirators.
Protective Clothing A flame-retardant lab coat is mandatory.[6] For larger-scale operations, an apron or a full chemical-protective suit may be necessary.Keep lab coats fully buttoned. Remove protective clothing before leaving the laboratory area.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[7] The container should be kept tightly closed when not in use.[7] Storage under an inert gas like nitrogen or argon at 2–8 °C is recommended.[3] The storage area should be clearly labeled with the appropriate hazard warnings and access should be restricted.[4]

Handling and Use
  • Engineering Controls: All manipulations of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safe Handling Practices:

    • Use the smallest quantity necessary for the experiment.

    • Avoid the formation of dust.[4]

    • Do not eat, drink, or smoke in the laboratory.[4][8]

    • Wash hands thoroughly with soap and water after handling the compound.[4]

Spill Management
  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to avoid raising dust.[4]

    • Collect the absorbed material into a clearly labeled, sealed hazardous waste container for disposal.

  • Major Spills:

    • Evacuate the laboratory and notify the appropriate emergency response team.

    • Restrict access to the area.

    • Ensure adequate ventilation, if safe to do so.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, labeled hazardous waste container. Segregate from incompatible materials.

  • Disposal Method: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[9] The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]

Visualized Workflows

The following diagrams illustrate key decision-making processes for the safe handling of this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound start Start: Task Assessment handling_solid Handling Solid Compound? start->handling_solid handling_liquid Handling Liquid Solution? start->handling_liquid dust_generation Potential for Dust Generation? handling_solid->dust_generation splash_risk Risk of Splashing? handling_liquid->splash_risk ppe_core Core PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat splash_risk->ppe_core splash_risk->ppe_core No face_shield Add Face Shield splash_risk->face_shield Yes dust_generation->ppe_core dust_generation->ppe_core No respirator Use NIOSH-Approved Respirator dust_generation->respirator Yes inadequate_ventilation Inadequate Ventilation? inadequate_ventilation->respirator Yes end_ppe Proceed with Task inadequate_ventilation->end_ppe No ppe_core->splash_risk If Yes ppe_core->dust_generation If Yes ppe_core->inadequate_ventilation face_shield->ppe_core respirator->end_ppe

Caption: A decision-making workflow for selecting appropriate PPE.

Disposal_Workflow cluster_disposal Disposal Workflow for this compound Waste start Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, etc.) waste_type->liquid_waste Liquid containerize Place in Labeled, Sealed Hazardous Waste Container solid_waste->containerize liquid_waste->containerize segregate Segregate from Incompatible Materials containerize->segregate storage Store in Designated Satellite Accumulation Area segregate->storage disposal Arrange for Pickup by Licensed Disposal Vendor storage->disposal end_disposal Disposal Complete disposal->end_disposal

Caption: A streamlined process for the safe disposal of waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-4-yl)pyrimidine
Reactant of Route 2
4-(Piperidin-4-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.